(S)-Quinuclidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLICPVPXWEGCA-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H](C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34583-34-1 | |
| Record name | 3-Quinuclidinol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034583341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-Quinuclidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-QUINUCLIDINOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XEB6A770I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Quinuclidin-3-ol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(S)-Quinuclidin-3-ol is a pivotal chiral building block in the synthesis of a variety of pharmacologically active molecules. Its rigid bicyclic structure and specific stereochemistry make it a valuable synthon, particularly for muscarinic acetylcholine receptor antagonists. This technical guide provides an in-depth overview of its chemical properties, structure, synthesis, and its role in drug development, tailored for researchers, scientists, and professionals in the field.
Core Chemical Properties and Structure
This compound, a tertiary amine and a secondary alcohol, possesses a unique set of physicochemical properties that are critical for its application in organic synthesis. The molecule's structure is characterized by a 1-azabicyclo[2.2.2]octane core with a hydroxyl group at the 3-position, conferring its chirality.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 34583-34-1 | [1][2][3][4][5][6] |
| IUPAC Name | (3S)-1-azabicyclo[2.2.2]octan-3-ol | [1][2] |
| Synonyms | (S)-(+)-3-Quinuclidinol, (S)-3-Hydroxyquinuclidine | [1][2] |
| Molecular Formula | C₇H₁₃NO | [1][2][3][6] |
| Molecular Weight | 127.18 g/mol | [1][2][3][6] |
| Melting Point | 215-217 °C | [1][4][6][7] |
| Boiling Point | 206.9 ± 23.0 °C (Predicted) | [1][4][6][7] |
| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [1][4][6][7] |
| pKa | 14.75 ± 0.20 (Predicted) | [1][4][6][7] |
| Appearance | White to off-white crystalline solid | [4][6][7] |
| Solubility | Soluble in water. Slightly soluble in aqueous acid, chloroform, and methanol. | [4][6][7][8] |
Structural Identifiers
| Identifier | Value | Reference |
| SMILES | O[C@H]1CN2CCC1CC2 | [9] |
| InChI | InChI=1S/C7H13NO/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2/t7-/m1/s1 | [1][10] |
| InChIKey | IVLICPVPXWEGCA-SSDOTTSWSA-N | [10] |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. The ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical in a non-chiral solvent.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃, representative data for 3-Quinuclidinol): [11][12]
| Assignment | Chemical Shift (δ) ppm | Multiplicity |
| H-3 | ~3.79 | m |
| H-2, H-4 (axial) | ~3.09 | m |
| H-2, H-4 (equatorial) | ~2.57-2.89 | m |
| H-5, H-7 (axial) | ~1.95 | m |
| H-5, H-7 (equatorial) | ~1.35-1.46 | m |
| H-6 (endo) | ~1.78 | m |
| H-6 (exo) | ~1.67 | m |
| OH | ~4.5 | br s |
¹³C NMR (representative data for 3-Quinuclidinol): [12]
| Assignment | Chemical Shift (δ) ppm | |---|---|---| | C-3 | 68.5 | | C-2, C-4 | 47.5 | | C-5, C-7 | 25.8 | | C-6 | 20.5 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 3-Quinuclidinol shows characteristic absorption bands corresponding to its functional groups.[9][13][14][15]
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch (alcohol) |
| 2950-2850 | C-H stretch (alkane) |
| 1465-1450 | C-H bend (alkane) |
| 1100-1000 | C-O stretch (secondary alcohol) |
| 1200-1020 | C-N stretch (amine) |
Experimental Protocols
Asymmetric Synthesis of this compound via Enzymatic Reduction
The enantioselective synthesis of this compound is most effectively achieved through the enzymatic reduction of 3-quinuclidinone. This biocatalytic approach offers high enantiomeric excess (>99%) and environmentally benign reaction conditions.[16]
Objective: To synthesize optically pure this compound from 3-quinuclidinone hydrochloride using a whole-cell biocatalyst expressing a specific quinuclidinone reductase.
Materials:
-
E. coli cells expressing a quinuclidinone reductase (e.g., from Rhodococcus erythropolis).[16]
-
3-Quinuclidinone hydrochloride
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent for extraction (e.g., Chloroform)
-
Anhydrous sodium sulfate
Procedure:
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain under suitable conditions to induce the expression of the quinuclidinone reductase. Harvest the cells via centrifugation.
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a reaction mixture containing the phosphate buffer and glucose.
-
Biocatalysis: Add the harvested E. coli cells to the reaction mixture. Subsequently, add 3-quinuclidinone hydrochloride to the desired concentration (e.g., 5 g/L).[16]
-
Reaction Conditions: Maintain the reaction at a controlled temperature and pH with gentle agitation.
-
Monitoring: Monitor the reaction progress by periodically analyzing samples for the consumption of 3-quinuclidinone and the formation of this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Upon completion, separate the biomass by centrifugation. Extract the aqueous phase with an organic solvent like chloroform.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.
-
Chiral Analysis: Determine the enantiomeric excess of the final product using chiral GC or HPLC.
Chiral HPLC Analysis
Objective: To separate and quantify the enantiomers of 3-quinuclidinol.
Note: Due to the lack of a strong UV chromophore, pre-column derivatization is typically required.[4][17]
Derivatization Agent: Benzoyl chloride[7]
HPLC System:
-
Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[7][17]
-
Flow Rate: 0.8 mL/min[7]
-
Column Temperature: 15 °C[7]
Expected Retention Times: [7]
-
(S)-enantiomer derivative: ~12.8 min
-
(R)-enantiomer derivative: ~19.3 min
Role in Drug Development and Signaling Pathways
This compound is a crucial chiral synthon for the synthesis of muscarinic M3 receptor antagonists. A prominent example is Solifenacin, a drug used to treat overactive bladder.[5][18][19] The (S)-enantiomer of the quinuclidinol moiety is essential for the high affinity and selectivity of Solifenacin for the M3 receptor.[3][6]
M3 Muscarinic Acetylcholine Receptor Signaling Pathway
The M3 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq protein family.[1][20][21] The binding of an antagonist like Solifenacin, derived from this compound, blocks the binding of the endogenous ligand acetylcholine, thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction.
Experimental Workflow: Synthesis of this compound
The following diagram illustrates a typical workflow for the biocatalytic synthesis of this compound.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. What is the mechanism of Solifenacin Succinate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Solifenacin - Wikipedia [en.wikipedia.org]
- 6. Solifenacin | C23H26N2O2 | CID 154059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (S)-(+)-3-Quinuclidinol(34583-34-1) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 3-Quinuclidinol [webbook.nist.gov]
- 14. 3-Quinuclidinol [webbook.nist.gov]
- 15. 3-Quinuclidinol [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. What is Solifenacin Succinate used for? [synapse.patsnap.com]
- 19. solifenacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Muscarinic acetylcholine receptor M3 - Wikipedia [en.wikipedia.org]
(S)-Quinuclidin-3-ol: A Comprehensive Technical Guide to Synthesis from the Chiral Pool
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the valuable chiral building block, (S)-Quinuclidin-3-ol, with a focus on methodologies originating from the chiral pool. This compound is a critical intermediate in the development of various pharmaceuticals, making its efficient and stereoselective synthesis a topic of significant interest. This document provides a thorough overview of a key synthetic route, complete with experimental protocols and quantitative data, to serve as a practical resource for professionals in the field of medicinal chemistry and drug development.
Introduction to Chiral Pool Synthesis
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products such as carbohydrates, amino acids, and terpenes. Utilizing these molecules as starting materials is a powerful strategy in asymmetric synthesis. This approach, often referred to as a "chiron" approach, leverages the inherent chirality of the starting material to control the stereochemistry of the final product, often through a series of well-established chemical transformations. This can be a more efficient and cost-effective strategy compared to de novo asymmetric synthesis or chiral resolution.
Synthesis of this compound from D-Glucose
A notable example of chiral pool synthesis for this compound is its enantiospecific synthesis from the abundant and inexpensive carbohydrate, D-glucose. A synthetic route has been developed that transforms methyl α-D-glucopyranoside into the target molecule. A summary of this multi-step synthesis is presented below, based on the work of Fleet and James.
Synthetic Pathway Overview
The synthesis begins with the conversion of methyl α-D-glucopyranoside to a key azidomide intermediate through a six-step sequence. This is followed by a series of transformations to construct the characteristic bicyclic quinuclidine core.
Caption: Synthetic overview from D-Glucose to this compound.
Key Experimental Protocols
While the full detailed experimental procedures from the original literature are not publicly available in their entirety, the following outlines the key transformations based on available summaries.
Step 1: Formation of the Diol Intermediate from Methyl α-D-glucopyranoside
Methyl α-D-glucopyranoside is converted to a diol intermediate over three steps with a reported overall yield of 38%. These initial steps typically involve protection and deprotection of hydroxyl groups to expose the desired positions for subsequent reactions.
Step 2: Synthesis of the Azidomide Intermediate
The diol intermediate is then transformed into a key azidomide intermediate. This involves three main transformations:
-
Amide formation: Treatment of the diol with N,N-dimethylacetamide dimethyl acetal affords the corresponding amide in 75% yield.
-
Mesylation: The primary hydroxyl group is selectively mesylated in 86% yield to activate it for nucleophilic substitution.
-
Azide Formation: The mesylate is then displaced with an azide nucleophile to introduce the nitrogen atom required for the quinuclidine ring.
Step 3: Cyclization and Reduction to this compound
The final stages of the synthesis involve the reductive cyclization of the azidomide intermediate to form the bicyclic quinuclidine ring system, followed by deprotection to yield this compound.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound from methyl α-D-glucopyranoside.
| Step | Transformation | Reported Yield (%) |
| 1 | Methyl α-D-glucopyranoside → Diol Intermediate | 38 (overall) |
| 2a | Diol → Amide | 75 |
| 2b | Amide → Mesylate | 86 |
| 2c | Mesylate → Azidomide | Not specified |
| 3 | Azidomide → this compound | Not specified |
Alternative Approaches to Enantiomerically Pure this compound
While direct synthesis from the chiral pool is an elegant strategy, other methods are also employed to obtain enantiomerically pure this compound. These include:
-
Chiral Resolution: Racemic 3-quinuclidinol can be synthesized from 3-quinuclidinone via reduction with reagents like sodium borohydride[1]. The resulting racemate can then be resolved using a chiral resolving agent to separate the (S)- and (R)-enantiomers.
-
Asymmetric Reduction: The prochiral ketone, 3-quinuclidinone, can be asymmetrically reduced to this compound using chiral catalysts or enzymes. This method can offer high enantioselectivity and yield.
Caption: Alternative synthetic routes to this compound.
Conclusion
The synthesis of this compound from the chiral pool, particularly from D-glucose, represents a powerful application of using nature's readily available chiral building blocks to construct complex and valuable molecules. This approach offers an elegant and potentially efficient route to this important pharmaceutical intermediate. While the full experimental details of the seminal work are not widely accessible, the outlined strategy provides a solid foundation for researchers in the field. Alternative methods such as chiral resolution and asymmetric reduction also provide viable pathways to obtain the desired enantiomerically pure product, offering flexibility in synthetic design for drug development professionals.
References
Enzymatic Kinetic Resolution of Racemic 3-Quinuclidinol
An In-depth Technical Guide to the Enantioselective Synthesis of (S)-Quinuclidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal chiral building block in the pharmaceutical industry, forming a key structural component of various therapeutic agents. Its stereochemistry is crucial for pharmacological activity, making its enantioselective synthesis a subject of significant interest. This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of this compound, including detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows.
Enzymatic kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This approach leverages the stereoselectivity of enzymes, typically lipases or proteases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer.
Lipase-Catalyzed Acylation
In this method, a lipase selectively acylates one enantiomer of racemic 3-quinuclidinol, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-3-Quinuclidinol Acetate
This protocol provides a general guideline for the hydrolytic kinetic resolution of racemic 3-quinuclidinol acetate using an immobilized lipase.[1]
-
Materials:
-
(±)-3-Quinuclidinol acetate
-
Immobilized lipase (e.g., Candida antarctica Lipase B)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Organic solvent (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend (±)-3-quinuclidinol acetate in the phosphate buffer.
-
Add the immobilized lipase to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30°C) and monitor the progress by chiral HPLC or GC.
-
Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme.
-
The filtrate contains the unreacted (S)-3-quinuclidinol and the acylated (R)-enantiomer.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired enantiomer.
-
Protease-Catalyzed Hydrolysis
An alternative approach involves the acylation of racemic 3-quinuclidinol, followed by the enantioselective hydrolysis of one of the ester enantiomers by a protease.[2]
Experimental Protocol: Protease-Catalyzed Hydrolysis of (±)-3-Quinuclidinyl Butyrate
-
Acylation: Racemic 3-quinuclidinol is first acylated with butyric anhydride to form (±)-3-quinuclidinyl butyrate.[2]
-
Enantioselective Hydrolysis:
-
The racemic ester is dissolved in a buffered aqueous solution.
-
A protease is added to selectively hydrolyze the (S)-ester to (S)-3-quinuclidinol.[2]
-
The reaction is monitored until approximately 50% conversion is achieved.
-
The (S)-3-quinuclidinol is present in the aqueous phase, while the unreacted (R)-3-quinuclidinyl butyrate can be extracted with an organic solvent.[2]
-
Quantitative Data for Enzymatic Kinetic Resolution
| Enzyme | Method | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Candida antarctica Lipase B (CAL-B) | Acylation | (±)-3-Quinuclidinol | (R)-3-acetoxymethyl oxindole | up to 99 | (S)-3-hydroxymethyl oxindole up to 78 | [3] |
| Protease (Aspergillus melleus) | Hydrolysis | (±)-n-butyl-3-quinuclidinol | (R)-3-quinuclidinol | ~50 | 96 | [4] |
Experimental Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of racemic 3-quinuclidinol.
Asymmetric Reduction of 3-Quinuclidinone
Asymmetric reduction of the prochiral ketone, 3-quinuclidinone, offers a more direct route to enantiomerically pure (S)-3-quinuclidinol, with a theoretical yield of 100%. This is typically achieved using ketoreductases (KREDs) or specific 3-quinuclidinone reductases.
Whole-Cell Biocatalysis with Rhodococcus erythropolis
Certain strains of Rhodococcus erythropolis have been identified to possess reductases that can reduce 3-quinuclidinone to (S)-3-quinuclidinol with high enantioselectivity.[5]
Experimental Protocol: Asymmetric Reduction using R. erythropolis
This protocol is a general guide based on reported procedures.[5]
-
Materials:
-
Resting cells of Rhodococcus erythropolis WY1406
-
3-Quinuclidinone hydrochloride
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (100 mM, pH 8.0)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
-
Procedure:
-
Prepare a suspension of resting cells in the phosphate buffer.
-
Add 3-quinuclidinone hydrochloride and glucose to the cell suspension.
-
Incubate the reaction mixture at 37°C with shaking for approximately 30 hours.
-
Monitor the reaction progress by GC or HPLC.
-
After the reaction is complete, centrifuge the mixture to separate the cells.
-
Combine the supernatants and adjust the pH to approximately 12 with K₂CO₃.
-
Evaporate the solvent under reduced pressure.
-
Extract the residue with CH₂Cl₂.
-
Dry the organic layer, filter, and concentrate under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from acetone to yield (S)-3-quinuclidinol.
-
Quantitative Data for Asymmetric Enzymatic Reduction
| Enzyme/Organism | Substrate Concentration | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Rhodococcus erythropolis WY1406 (ReQR-25) | 5 g/L | 93 | > 99 | [5][6] |
| Rhodotorula rubra (RrQR) | 618 mM | ~100 | > 99.9 (for R-enantiomer) | [7] |
| Microbacterium luteolum (QNR) | 939 mM | 100 | > 99.9 (for R-enantiomer) | [7] |
| Agrobacterium tumefaciens (AtQR) | 50 mM | ~100 | > 99 (for R-enantiomer) | [7] |
Experimental Workflow: Asymmetric Enzymatic Reduction
Caption: Workflow for the asymmetric enzymatic reduction of 3-quinuclidinone.
Asymmetric Hydrogenation
Asymmetric hydrogenation using chiral metal catalysts is a powerful tool for the enantioselective synthesis of alcohols from ketones. Ruthenium-based catalysts with chiral phosphine ligands have proven to be highly effective for the reduction of 3-quinuclidinone.
Experimental Protocol: Asymmetric Hydrogenation using a Ru-Catalyst
This protocol is a general guide based on reported procedures.[6][8]
-
Materials:
-
3-Quinuclidinone
-
RuBr₂--INVALID-LINK-- or other suitable Ru-catalyst
-
Anhydrous ethanol
-
A suitable base (e.g., potassium tert-butoxide)
-
High-purity hydrogen gas
-
-
Procedure:
-
In a high-pressure reactor under an inert atmosphere (e.g., argon), dissolve 3-quinuclidinone and the Ru-catalyst in anhydrous ethanol. The substrate-to-catalyst molar ratio can be very high (e.g., 100,000:1).
-
Add the base to the reaction mixture.
-
Seal the reactor and pressurize with hydrogen gas to the desired pressure (e.g., 15 atm).
-
Heat the reaction mixture to the specified temperature (e.g., 30-45°C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).
-
After the reaction is complete, carefully vent the reactor.
-
The product can be isolated and purified. Recrystallization can be used to enhance the enantiomeric excess.[9]
-
Quantitative Data for Asymmetric Hydrogenation
| Catalyst | Ligand | Base | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| RuBr₂ | (S,S)-xylskewphos | K-tert-butoxide | - | 88-90 (up to >99 after recrystallization) | [9] |
| RuXY-Diphosphine-bimaH | Diphosphine-bimaH | Alkali | > 95 | > 99 | [10] |
| RuCl₂ | (S)-BINAP/(R)-IPHAN | t-C₄H₉OK | - | 97-98 (for R-enantiomer) | [11] |
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for the asymmetric hydrogenation of 3-quinuclidinone.
Conclusion
The enantioselective synthesis of this compound can be effectively achieved through several methodologies, each with its own advantages. Enzymatic kinetic resolution is a classical approach, though limited by a theoretical maximum yield of 50%. Asymmetric reduction using ketoreductases offers a direct and highly efficient route with the potential for 100% yield and excellent enantioselectivity. Asymmetric hydrogenation with chiral ruthenium catalysts also provides high yields and enantiomeric excess, and is amenable to large-scale industrial production. The choice of method will depend on factors such as the desired scale of the reaction, cost considerations, and available equipment. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in the field of pharmaceutical development and manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic Data of (S)-Quinuclidin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (S)-Quinuclidin-3-ol. The information presented herein is intended to support research, development, and quality control activities where this compound is utilized. This document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The spectra of the (S)- and (R)-enantiomers of 3-quinuclidinol are identical when measured in a non-chiral solvent.[1] The following data were obtained in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
| Assignment | Chemical Shift (δ) ppm |
| H-3 | 3.79 |
| H-2, H-4 (axial) | 3.09 |
| H-5, H-7 (axial) | 2.89 |
| H-5, H-7 (equatorial) | 2.75 |
| H-2, H-4 (equatorial) | 2.63 |
| H-6 (axial) | 1.95 |
| H-6 (endo) | 1.78 |
| H-6 (exo) | 1.67 |
| H-6 (equatorial) | 1.35 |
| OH | 4.5 (broad singlet) |
Data sourced from references[1][2][3].
¹³C NMR Spectral Data
| Assignment | Chemical Shift (δ) ppm |
| C-3 | 68.5 |
| C-2, C-4 | 47.5 |
| C-5, C-7 | 25.8 |
| C-6 | 20.5 |
Data sourced from references[3][4].
Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring high-quality NMR spectra of this compound is as follows:
1.3.1. Sample Preparation [3]
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.
1.3.2. Data Acquisition [3]
-
The analysis is performed on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
The instrument is tuned and shimmed to ensure a homogeneous magnetic field.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed, and a larger number of scans is generally required.
1.3.3. Data Processing [3]
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate the spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS), or the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of this compound will be identical to that of its enantiomer and the racemate.
IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch |
| ~2950-2850 | C-H stretch (alkane) |
| ~1050 | C-O stretch |
Characteristic absorption bands for alcohols and alkanes.
Experimental Protocol for IR Spectroscopy
For a solid sample such as this compound, the following methods are commonly used:
2.2.1. KBr Pellet Method [5]
-
A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]
-
The mixture is then compressed in a pellet die using a hydraulic press to form a thin, transparent pellet.[5]
-
The pellet is placed in the sample holder of the FTIR instrument for analysis.[5]
2.2.2. Thin Solid Film Method
-
A small amount of the solid is dissolved in a volatile solvent (e.g., methylene chloride).
-
A drop of the solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate, which is then analyzed.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of the analyte.
Mass Spectral Data
| m/z | Interpretation |
| 127 | Molecular ion [M]⁺ |
| 98 | Loss of an ethyl group followed by a hydrogen |
| 82 | Loss of the hydroxyl radical and a methyl group |
| 70 | Fragmentation of the quinuclidine ring |
Data corresponds to the electron ionization (EI) mass spectrum of 3-Quinuclidinol[6][7].
Experimental Protocol for Mass Spectrometry
A general approach for the analysis of small molecules like this compound is as follows:
3.2.1. Sample Introduction and Ionization
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Electron Ionization (EI) is a common ionization technique for GC-MS analysis of small molecules.
3.2.2. Mass Analysis
-
The generated ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
3.2.3. Detection
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the mass-to-charge ratio.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chiral compound such as this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Quinuclidinol(1619-34-7) 1H NMR [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Quinuclidinol(1619-34-7) 13C NMR spectrum [chemicalbook.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. 3-Quinuclidinol [webbook.nist.gov]
- 7. 3-Quinuclidinol [webbook.nist.gov]
A Technical Guide to the Discovery and History of Quinuclidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinuclidine alkaloids, characterized by the rigid, bicyclic 7-azabicyclo[2.2.1]heptane core, represent a fascinating and pharmacologically significant class of natural products. Their history is a compelling narrative of ethnobotanical discovery, complex chemical challenges, and profound impacts on medicine and neuropharmacology. This technical guide provides an in-depth exploration of two seminal quinuclidine alkaloids: quinine, the first effective treatment for malaria, and epibatidine, a potent analgesic that opened new avenues in the study of nicotinic acetylcholine receptors. This document details the historical milestones of their discovery, presents key quantitative data in a structured format, outlines foundational experimental protocols, and visualizes critical workflows and signaling pathways.
Cinchona Alkaloids: The Dawn of Antimalarial Therapy
The story of quinuclidine alkaloids begins with the Cinchona tree, native to the Andean forests of South America. The bark of this tree, known for centuries to indigenous populations for its medicinal properties, was the first effective treatment for malaria.
Historical Discovery and Isolation
The introduction of "Jesuit's powder," the ground bark of the Cinchona tree, to Europe in the 17th century by Jesuit missionaries marked a pivotal moment in medical history. For over a century and a half, the crude bark was the only weapon against malaria, though its efficacy varied, and adulteration was common. The quest to isolate the active principle culminated in 1820 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated and named the primary active alkaloid: quinine. This achievement is considered a landmark in phytochemistry and a foundational moment for the modern pharmaceutical industry.
Structural Elucidation and Synthesis
The correct chemical structure of quinine, with its quinoline and quinuclidine moieties, was a significant puzzle for chemists. Its complex, stereochemically rich structure, featuring four stereogenic centers, presented a formidable synthetic challenge.
One of the most notable early attempts at synthesis in 1856 by William Henry Perkin, though unsuccessful in producing quinine, famously led to the discovery of the first synthetic dye, mauveine, and catalyzed the birth of the chemical industry.
The first, albeit controversial, total synthesis of quinine was reported by Robert Burns Woodward and William Doering in 1944. Their work was a formal synthesis, as they synthesized a key intermediate, quinotoxine, which had previously been converted to quinine by Paul Rabe. Decades later, Gilbert Stork published the first fully stereoselective total synthesis of quinine in 2001, simultaneously casting doubt on the feasibility of the final steps of the Woodward-Doering-Rabe synthesis, a controversy that has been a subject of much academic discussion.
Quantitative Data
The concentration of quinine and other Cinchona alkaloids varies significantly between species. Modern analytical techniques allow for precise quantification.
Table 1: Quinine Content in Various Cinchona Species
| Cinchona Species | Quinine Content (% of dry bark) | Reference |
| C. ledgeriana | High | |
| C. officinalis | High | |
| C. tjinjiroena | High | |
| C. succirubra | 5-7% (total alkaloids) | |
| C. calisaya | 4-7% (total alkaloids) |
Table 2: Spectroscopic Data for Quinine
| Data Type | Key Signals/Characteristics | Reference |
| ¹H NMR (80 MHz, DMSO-d6) | 8.33 ppm (d, H20), 7.59 ppm (d, H21), Methoxy singlet | |
| ¹³C NMR (DMSO-d6) | 157.3 ppm (C22) | |
| Melting Point | 177 °C |
Table 3: In Vitro Antiplasmodial Activity of Quinine
| Plasmodium falciparum Strain | IC₅₀ (ng/mL) | IC₅₀ (nM) | Reference |
| Primary Infections (Thailand) | 354 | - | |
| K1 (Chloroquine-resistant) | - | >275 | |
| 3D7 (Chloroquine-sensitive) | - | 12.63 ± 2.34 | |
| Indian Field Isolates | - | Higher than reference strains |
Experimental Protocols
Protocol 1: Acid-Base Extraction of Quinine from Cinchona Bark
This protocol outlines a standard laboratory procedure for the isolation of quinine.
-
1. Alkalinization: Powdered Cinchona bark (50-100 g) is moistened with an alkaline solution, such as ammonia water or a slurry of calcium hydroxide. This converts the alkaloid salts present in the bark into their free base form, which is more soluble in organic solvents.
-
2. Solvent Extraction: The alkalinized bark is then extracted with a nonpolar organic solvent, such as toluene, typically using a Soxhlet apparatus for several hours. The quinine free base dissolves into the organic solvent.
-
3. Acidification: The toluene extract is transferred to a separatory funnel and shaken with a dilute solution of sulfuric acid (e.g., 2M). The basic quinine is protonated and moves into the acidic aqueous phase as quinine sulfate.
-
4. Purification and Crystallization: The aqueous layer containing the crude quinine sulfate is separated. It can be heated with activated charcoal to remove colored impurities and then filtered. Upon cooling, quinine sulfate crystallizes out of the solution.
-
5. Isolation and Drying: The crystals are collected by filtration, washed with cold distilled water, and dried. Further recrystallization can be performed to achieve higher purity.
Caption: General Workflow for Quinine Extraction from Cinchona Bark.
Epibatidine: A Potent Analgesic from the Animal Kingdom
The discovery of epibatidine marked a significant expansion of the quinuclidine alkaloid family beyond the plant kingdom and introduced a powerful new tool for neuropharmacology.
Discovery and Isolation
In 1974, John W. Daly isolated a trace alkaloid from the skin of the Ecuadorian poison frog, Epipedobates anthonyi. Initial studies revealed that extracts from the frog's skin possessed potent analgesic properties, far exceeding that of morphine. However, due to the minuscule amounts of the compound available from the natural source, its structure remained unknown for nearly two decades. It was not until 1992 that the structure of epibatidine, a chlorinated pyridyl-substituted quinuclidine, was finally elucidated using nuclear magnetic resonance (NMR) spectroscopy.
Interestingly, these frogs do not synthesize epibatidine themselves but sequester it from their diet, which likely includes specific ants, mites, or beetles.
Mechanism of Action and Synthesis
Epibatidine's analgesic effects are not mediated by opioid receptors. Instead, it is a potent agonist of nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels. Its high affinity for various nAChR subtypes, particularly the α4β2 subtype, underlies its powerful analgesic and toxic properties. The therapeutic potential of epibatidine itself is limited by its very narrow therapeutic index; the dose required for analgesia is very close to the dose that causes severe toxicity, including paralysis and respiratory arrest.
The scarcity of the natural product and the intense interest in its pharmacological profile spurred numerous synthetic efforts. The first total synthesis of racemic epibatidine was reported in 1993, and since then, over fifty different synthetic routes have been developed. These synthetic efforts have also enabled the creation of numerous analogs, some of which, like ABT-594 (Tebanicline), have been investigated as potential analgesics with improved safety profiles.
Quantitative Data
Epibatidine is renowned for its high affinity for nicotinic acetylcholine receptors.
Table 4: Binding Affinity (Ki) of Epibatidine for Nicotinic Acetylcholine Receptor (nAChR) Subtypes
| nAChR Subtype | (+)-Epibatidine Ki (nM) | (-)-Epibatidine Ki (nM) | (+)-Nicotine Ki (nM) | Reference |
| α4β2 | 0.06 | 0.05 | 1.0 | |
| α7 | 0.15 | 0.23 | 2000 | |
| α3β2/4 | 5.7 | 2.5 | 10,000 |
Note: Data from human cloned receptors.
Table 5: Analgesic Potency of Epibatidine
| Compound | Analgesic Potency | Notes | Reference |
| Epibatidine | ~200 times more potent than morphine | Non-opioid mechanism | |
| Epibatidine | ~120 times more potent than nicotine | Longer duration of action than nicotine |
Experimental Protocols
Protocol 2: Representative Total Synthesis of (±)-Epibatidine (Corey's Synthesis)
This protocol provides a conceptual overview of the key transformations in one of the early and notable total syntheses of racemic epibatidine.
-
Step 1: Diels-Alder Reaction: The synthesis commences with a Diels-Alder reaction between 1,3-butadiene and an α,β-unsaturated ester derived from 6-chloropyridine-3-carboxaldehyde to form the core cyclohexene ring with the desired cis-stereochemistry.
-
Step 2: Curtius Rearrangement: The ester functional group of the Diels-Alder adduct is saponified to a carboxylic acid. The carboxylic acid is then converted to an acyl azide, which undergoes a Curtius rearrangement to form a carbamate.
-
Step 3: Bromination: The amide derived from the carbamate is stereospecifically halogenated with bromine, introducing a bromine atom cis to the amide group.
-
Step 4: Bicyclic Ring Formation: Under basic conditions, the nitrogen atom of the amide attacks the carbon bearing the bromine atom in an intramolecular nucleophilic substitution, forming the 7-azabicyclo[2.2.1]heptane (quinuclidine) ring system.
-
Step 5: Final Modifications: The synthesis is completed through debromination and deprotection steps to yield racemic epibatidine. The enantiomers can then be separated by chiral chromatography if desired.
Caption: Epibatidine Signaling at a Nicotinic Acetylcholine Receptor (nAChR).
Conclusion
The discovery and historical development of quinuclidine alkaloids, exemplified by quinine and epibatidine, underscore the critical role of natural products in advancing medicine and our understanding of fundamental biological processes. From the antimalarial properties of a Peruvian tree bark to the potent analgesic effects of a frog's skin secretion, these molecules have driven innovation in organic synthesis, pharmacology, and drug development. The intricate structures of these alkaloids have challenged and inspired generations of chemists, while their potent biological activities continue to provide valuable probes for exploring complex signaling pathways. For researchers and drug development professionals, the story of quinuclidine alkaloids serves as a powerful reminder of the untapped chemical diversity within the natural world and its potential to yield novel therapeutic agents.
An In-depth Technical Guide on the Physical and Chemical Stability of (S)-Quinuclidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
(S)-Quinuclidin-3-ol, a chiral bicyclic amine, serves as a critical intermediate in the synthesis of numerous pharmaceuticals.[1][2][3] Its structural integrity and stereochemical purity are paramount to the safety and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive analysis of the physical and chemical stability of this compound, complete with quantitative data, detailed experimental protocols, and logical diagrams to support drug development efforts.
Physicochemical Properties
The inherent stability of a chemical compound is largely dictated by its fundamental physicochemical properties. This compound is a white to off-white crystalline solid under ambient conditions.[2] The presence of a hydroxyl group and a tertiary amine within its rigid bicyclic structure makes it a polar compound with notable solubility in water and other polar solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (3S)-1-azabicyclo[2.2.2]octan-3-ol |
| Synonyms | (S)-3-Hydroxyquinuclidine, (S)-(+)-3-Quinuclidinol[3] |
| CAS Number | 34583-34-1[3] |
| Molecular Formula | C₇H₁₃NO[3] |
| Molecular Weight | 127.18 g/mol [3] |
| Appearance | White to off-white crystalline solid[2] |
| Melting Point | 215-217 °C[2][4][5] |
| Boiling Point | ~207 °C (Predicted)[4] |
| Solubility | Soluble in water; slightly soluble in methanol, chloroform, and aqueous acid.[1][2][3] |
| pKa | 14.75 ± 0.20 (Predicted)[4] |
Chemical Stability and Degradation
Understanding the chemical liabilities of this compound is essential for defining appropriate storage conditions, handling procedures, and synthetic routes. The molecule's stability is generally robust under normal conditions, but it is susceptible to degradation under specific types of stress.[6][7]
The primary sites of chemical reactivity are the tertiary amine and the secondary alcohol.
-
Oxidation : The nucleophilic tertiary amine can be oxidized to form an N-oxide. The secondary alcohol can be oxidized to the corresponding ketone, 3-quinuclidinone.[8] This is a significant consideration when the compound is exposed to oxidizing agents.
-
Acid/Base Reactions : As a base, this compound readily forms salts with acids. While this can be a method of purification, it is incompatible with strong acids.[6] It is generally stable in basic conditions.
-
Dehydration : While possible under harsh acidic and thermal conditions, the bridged bicyclic structure of the quinuclidine ring provides significant steric hindrance, making dehydration less favorable compared to simpler acyclic alcohols.
Caption: Key oxidative degradation pathways for this compound.
Forced degradation studies are performed to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6] The table below summarizes the expected stability profile based on its chemical nature and data from similar compounds.
Table 2: Summary of Stability under Forced Degradation Conditions
| Stress Condition | Expected Stability | Potential Degradants |
| Acidic (e.g., 0.1 M HCl, 60 °C) | Likely stable, salt formation occurs.[6] | Minimal, potential for trace dehydration. |
| Basic (e.g., 0.1 M NaOH, 60 °C) | Expected to be highly stable.[6] | None anticipated. |
| Oxidative (e.g., 3% H₂O₂, RT) | Susceptible to degradation.[6][8] | 3-Quinuclidinone, N-oxide. |
| Thermal (e.g., 80 °C, solid state) | Stable below its melting point.[6] | None anticipated. |
| Photolytic (ICH Q1B) | Generally stable, as it lacks significant chromophores absorbing >290 nm.[6][9] | Minimal, if any. |
Experimental Protocols
Reproducible and validated analytical methods are crucial for monitoring the purity and stability of this compound.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from its enantiomer and any potential degradation products. Since this compound lacks a strong UV chromophore, pre-column derivatization is required for sensitive UV detection.[10][11]
Caption: General workflow for chiral HPLC analysis of this compound.
Methodology:
-
Sample Preparation and Derivatization :
-
Accurately weigh the this compound sample and dissolve it in dichloromethane.
-
Add a suitable base (e.g., triethylamine) followed by the derivatizing agent, benzoyl chloride.
-
Allow the reaction to proceed to completion. Quench the reaction and dilute the mixture with the mobile phase to a known concentration.[10]
-
-
Chromatographic Conditions :
-
Analysis :
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[13]
-
Calculate the percentage of the (S)-enantiomer, the (R)-enantiomer, and any degradation products by comparing their respective peak areas to the total peak area.
-
This protocol, based on ICH guidelines, assesses the stability of the solid material under various environmental conditions.[14][15]
-
Sample Setup : Place accurately weighed samples of this compound into suitable containers (e.g., clear and amber glass vials, with and without closures) to assess the impact of light and air exposure.
-
Storage Conditions : Store the samples in calibrated stability chambers under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions. Include photostability testing as per ICH Q1B.
-
Testing Schedule : Pull samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months for accelerated and long-term studies).
-
Analytical Testing : At each time point, analyze the samples for:
-
Appearance : Note any change in color or physical form.
-
Purity and Degradants : Use the validated chiral HPLC method described above.
-
Water Content : Perform Karl Fischer titration.
-
Polymorphism : Use Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to detect any changes in the crystalline form, which could impact stability and solubility.
-
Storage and Handling Recommendations
Based on its stability profile, the following recommendations are provided:
-
Storage : this compound should be stored in well-closed containers, protected from light and moisture, in a cool, dry, and well-ventilated area.[7] For long-term preservation of purity, storage at reduced temperatures (e.g., -20°C) is recommended.[2][3]
-
Handling : Avoid contact with strong oxidizing agents and strong acids.[4][6] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, especially when handling the fine powder.[7]
Conclusion
This compound is a chemically robust intermediate when stored and handled under appropriate conditions. Its primary degradation liabilities involve oxidation of the alcohol and amine functionalities. The compound exhibits good thermal and photolytic stability in the solid state. The implementation of rigorous analytical methods, such as the chiral HPLC protocol detailed herein, is essential for ensuring the stereochemical purity and quality of this compound throughout its lifecycle in the drug development process.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. (S)-(+)-3-Quinuclidinol CAS#: 34583-34-1 [m.chemicalbook.com]
- 3. (S)-(+)-3-Quinuclidinol | 34583-34-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Buy High Quality (S)-(+)-3-Quinuclidinol,High Purity 34583-34-1 Fast Shipping | Huarong Pharm [huarongpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Quinuclidin-3-one|High-Purity Research Chemical [benchchem.com]
- 9. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Solid state stability and shelf-life assignment, Stability protocols,reports and ICH guidelines | PPT [slideshare.net]
- 15. japsonline.com [japsonline.com]
An In-depth Technical Guide to (S)-Quinuclidin-3-ol Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Quinuclidin-3-ol, its derivatives, and analogues, with a focus on their synthesis, pharmacological activity at muscarinic acetylcholine receptors (mAChRs), and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the cholinergic system.
The this compound Core: A Privileged Scaffold
This compound, a chiral bicyclic alcohol, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid structure provides a well-defined orientation for substituents, making it an excellent scaffold for designing ligands with high affinity and selectivity for various receptors. In particular, derivatives of this compound have been extensively explored as modulators of muscarinic acetylcholine receptors, leading to the development of clinically significant drugs.
Structure-Activity Relationships of this compound Derivatives
The pharmacological profile of this compound derivatives is highly dependent on the nature of the substituents at the 3-position and the quaternization of the nitrogen atom.
Ester and Carbamate Derivatives as Muscarinic Antagonists:
Esterification of the 3-hydroxyl group with various carboxylic acids has yielded a rich portfolio of potent muscarinic antagonists. The nature of the acid moiety plays a critical role in determining both the affinity and selectivity for different muscarinic receptor subtypes (M1-M5).
-
Aromatic and Heteroaromatic Esters: The introduction of bulky aromatic or heteroaromatic groups, such as in 3-quinuclidinyl benzilate, often leads to high-affinity antagonists. The stereochemistry at the 3-position is crucial, with the (R)-enantiomer of quinuclidinyl benzilate showing higher affinity for M1 and M2 receptors than its (S)-counterpart.[1]
-
Carbamates: Carbamate derivatives, where the ester oxygen is replaced by a nitrogen atom, have also been extensively studied. For instance, novel quinuclidinyl N-phenylcarbamate analogs have been synthesized and shown to exhibit high affinity for all five muscarinic receptor subtypes.[2][3] The substituents on the phenyl ring of the carbamate moiety significantly influence the binding affinity, with electron-withdrawing groups sometimes being favorable.[2]
Quaternization and its Impact on Pharmacokinetics:
Quaternization of the nitrogen atom in the quinuclidine ring is a common strategy to introduce a permanent positive charge, which can enhance binding to the anionic site of the receptor and limit blood-brain barrier penetration, thereby reducing central nervous system side effects. Aclidinium bromide, a long-acting muscarinic antagonist used in the treatment of COPD, is a quaternary ammonium derivative of a (3R)-quinuclidinol ester.[4]
Data Presentation: Pharmacological Activity of this compound Derivatives
The following tables summarize the binding affinities (Ki) of various this compound derivatives for the five human muscarinic acetylcholine receptor subtypes (M1-M5).
Table 1: Binding Affinities (Ki, nM) of Quinuclidinyl N-Phenylcarbamate Analogs [2][3]
| Compound | R Group | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| 3c | 4-Fluorophenethyl | 2.0 | 13 | 2.6 | 2.2 | 1.8 |
| 3b | 4-Methoxyphenethyl | - | - | - | - | - |
Note: Data for 3b was mentioned as having 17-fold selectivity for M3 over M2, but specific Ki values were not provided in the abstract.[3]
Table 2: Binding Affinities (Ki, nM) of Quinuclidinyl Benzilate Analogs [1]
| Compound | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) |
| (R)-QNB | High | High |
| (S)-QNB | Lower than (R)-QNB | Lower than (R)-QNB |
Note: The source indicates that (R)-QNB has greater affinity than (S)-QNB, but does not provide specific Ki values in the abstract.
Muscarinic Acetylcholine Receptor Signaling Pathways
This compound derivatives primarily exert their effects by modulating the activity of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). There are five subtypes of muscarinic receptors (M1-M5), which couple to different G-proteins and activate distinct downstream signaling cascades.
-
M1, M3, and M5 Receptors: These receptors typically couple to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
M2 and M4 Receptors: These receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Below are diagrams illustrating these signaling pathways.
Caption: Gq-coupled muscarinic receptor signaling pathway.
References
(S)-Quinuclidin-3-ol: A Technical Guide to its Toxicological Profile and Safety Data
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available toxicological data and safety information for (S)-Quinuclidin-3-ol. It is intended for informational purposes for a scientific audience. It is important to note that publicly available, peer-reviewed toxicological studies with quantitative data for this compound are limited. Much of the information presented is based on safety data sheets (SDS) and general toxicological principles for chiral molecules.
Introduction
This compound is a chiral bicyclic tertiary alcohol. Its rigid structure and functional groups make it a valuable building block in the synthesis of various pharmaceutical agents. As with any chemical entity intended for use in drug development or other applications with potential human exposure, a thorough understanding of its toxicological profile is paramount. This guide summarizes the currently available safety data, outlines standard experimental protocols for toxicological assessment, and discusses the potential for stereoselective toxicity.
Toxicological Profile Summary
Currently, there is a notable absence of comprehensive, quantitative toxicological data for this compound in publicly accessible literature. Safety Data Sheets (SDS) from various suppliers provide the primary source of hazard information. This information is largely qualitative and serves to classify the substance according to global hazard communication standards.
Based on available SDS, this compound is classified as:
-
Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3]
For other critical toxicological endpoints, the available information is consistently reported as "no data available." This includes chronic toxicity, genetic toxicity, reproductive and developmental toxicity, and carcinogenicity.[3]
Data Presentation
Due to the lack of quantitative data from dedicated toxicological studies, the following tables are presented with the available qualitative hazard statements. Should quantitative data become available, these tables provide a framework for its clear and structured presentation.
Table 1: Acute Toxicity Data for this compound
| Route of Exposure | Species | Endpoint | Value | Classification |
| Oral | Data not available | LD50 | Data not available | Harmful if swallowed[1][2] |
| Dermal | Data not available | LD50 | Data not available | Harmful in contact with skin[1][2] |
| Inhalation | Data not available | LC50 | Data not available | Harmful if inhaled[1][2] |
Table 2: Repeated Dose Toxicity Data for this compound
| Study Duration | Species | Route | NOAEL | Target Organs |
| Sub-acute (28-day) | Data not available | Data not available | Data not available | Data not available |
| Sub-chronic (90-day) | Data not available | Data not available | Data not available | Data not available |
| Chronic | Data not available | Data not available | Data not available | Data not available |
Table 3: Genetic Toxicology Data for this compound
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium, E. coli | With and without S9 | Data not available |
| In vitro Chromosomal Aberration | Mammalian cells | With and without S9 | Data not available |
| In vivo Micronucleus Test | Rodent | Not applicable | Data not available |
Table 4: Reproductive and Developmental Toxicity Data for this compound
| Study Type | Species | Endpoint | Results |
| Fertility and Early Embryonic Development | Data not available | Data not available | Data not available |
| Embryo-fetal Development | Data not available | Data not available | Data not available |
| Prenatal and Postnatal Development | Data not available | Data not available | Data not available |
Table 5: Carcinogenicity Data for this compound
| Species | Route | Duration | Findings |
| Data not available | Data not available | Data not available | Data not available |
Experimental Protocols for Toxicological Assessment
The following sections detail the standard methodologies that would be employed to generate the missing toxicological data for this compound, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
This study is designed to assess the short-term adverse effects of a single oral dose of a substance.[4][5][6][7]
Methodology:
-
Sighting Study: A single animal (typically a female rat) is dosed at a starting dose (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study.[4] Subsequent animals are dosed at higher or lower fixed dose levels (5, 50, 300, 2000 mg/kg) in a stepwise manner based on the observed toxicity.[4][6][8]
-
Main Study: Groups of animals of a single sex (typically 5 female rats) are dosed with this compound at the selected dose levels.[4][6]
-
Administration: The test substance is administered by gavage. Animals are fasted prior to dosing.[6]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[4]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Diagram: Acute Oral Toxicity Workflow (OECD 420)
Caption: Workflow for OECD 420 Acute Oral Toxicity Fixed Dose Procedure.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[9][10][11][12][13]
Methodology:
-
Animal Model: Typically conducted in rats (at least 10 males and 10 females per group).[11][12]
-
Dose Groups: At least three dose levels of this compound and a control group are used. The highest dose should induce toxicity but not mortality.[9]
-
Administration: The substance is administered daily via gavage, in feed, or in drinking water for 90 days.[9][11]
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.[11][13] Ophthalmoscopy, hematology, clinical biochemistry, and urinalysis are conducted at specified intervals.
-
Pathology: At the end of the study, all animals undergo a full necropsy, and organs are weighed. Histopathological examination of target organs and tissues is performed.
-
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.[9]
Diagram: 90-Day Repeated Dose Oral Toxicity Study Workflow (OECD 408)
Caption: Workflow for OECD 408 90-Day Oral Toxicity Study.
Bacterial Reverse Mutation Test - Ames Test (OECD 471)
This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[1][14][15][16][17][18][19][20]
Methodology:
-
Test Strains: At least five strains are used, including those that detect frameshift and base-pair substitution mutations (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102).
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[1][19]
-
Exposure: Bacteria are exposed to at least five different concentrations of this compound.[14][15]
-
Plating: The treated bacteria are plated on a minimal medium lacking the required amino acid (e.g., histidine for S. typhimurium).[1]
-
Incubation: Plates are incubated for 48-72 hours.[18]
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-related increase in revertant colonies compared to the control indicates a positive result.[15]
Diagram: Ames Test Experimental Workflow (OECD 471)
Caption: Workflow for OECD 471 Bacterial Reverse Mutation (Ames) Test.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in erythrocytes of treated animals, typically rodents.[21][22][23][24][25]
Methodology:
-
Animal Model: Usually mice or rats. At least 5 analyzable animals per sex per group are required.[21]
-
Administration: this compound is administered, typically via oral gavage or intraperitoneal injection, usually in one or two doses.[21]
-
Dose Selection: A preliminary study may be needed to determine the maximum tolerated dose (MTD). The test is usually conducted at three dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[22]
-
Slide Preparation and Analysis: The collected cells are stained, and polychromatic erythrocytes (or reticulocytes) are scored for the presence of micronuclei. At least 4000 cells per animal are analyzed.[25]
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates a positive result.[25]
Diagram: In Vivo Micronucleus Test Workflow (OECD 474)
Caption: Workflow for OECD 474 In Vivo Mammalian Micronucleus Test.
Considerations for Chiral Toxicology
This compound is a single enantiomer. It is well-established in toxicology that enantiomers of a chiral compound can exhibit different pharmacokinetic, pharmacodynamic, and toxicological properties. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
Therefore, the toxicological profile of this compound may differ from that of its (R)-enantiomer or the racemic mixture. Key considerations include:
-
Stereoselective Metabolism: The enzymes responsible for metabolizing this compound may process it at a different rate than its (R)-enantiomer, potentially leading to different metabolites or different concentrations of the parent compound and its metabolites in the body.
-
Differential Target Engagement: The "on-target" and "off-target" interactions of this compound could be stereospecific, leading to different efficacy and toxicity profiles between enantiomers.
-
Chiral Inversion: It is also possible, though not always the case, for one enantiomer to convert to the other in vivo.
Given these considerations, toxicological data for the racemic mixture of 3-quinuclidinol should be interpreted with caution and may not be fully representative of the profile of the pure (S)-enantiomer.
Conclusion
The available information on the toxicological profile of this compound is currently limited to qualitative hazard classifications indicating acute toxicity and corrosivity. There is a clear need for comprehensive toxicological studies to be conducted according to established international guidelines to fully characterize its safety profile. This is particularly critical if the compound is to be advanced in drug development or other applications with significant potential for human exposure. The experimental protocols outlined in this guide provide a roadmap for generating the necessary data to perform a thorough risk assessment. Researchers and drug development professionals should prioritize the generation of such data to ensure the safe handling and use of this valuable chemical intermediate.
References
- 1. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 9. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 10. ask-force.org [ask-force.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]
- 14. oecd.org [oecd.org]
- 15. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 16. oecd.org [oecd.org]
- 17. Ames test - Wikipedia [en.wikipedia.org]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. enamine.net [enamine.net]
- 20. microbiologyinfo.com [microbiologyinfo.com]
- 21. oecd.org [oecd.org]
- 22. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. nucro-technics.com [nucro-technics.com]
The Versatile Chiral Synthon: A Technical Review of (S)-Quinuclidin-3-ol Applications
(S)-Quinuclidin-3-ol, a chiral bicyclic amine, has emerged as a cornerstone in modern medicinal chemistry and asymmetric synthesis. Its rigid structure and inherent chirality make it a valuable building block for a diverse range of biologically active molecules and a powerful tool in catalytic processes. This technical guide provides an in-depth review of its synthesis, pharmacological applications, and role in catalysis, tailored for researchers, scientists, and drug development professionals.
Introduction
(S)-(+)-3-Quinuclidinol, with the chemical formula C₇H₁₃NO and a molecular weight of 127.18, is an organic compound that presents as a colorless, volatile liquid at room temperature.[1] It is widely recognized as a crucial chiral building block, or synthon, where its chiral core becomes a permanent and essential structural feature of the final active pharmaceutical ingredient (API).[1][2] This is distinct from a chiral auxiliary, which is temporarily incorporated to direct stereochemistry and later removed.[2] Its applications span from the synthesis of high-purity drugs and optical materials to its use as a catalyst in organic reactions.[1]
Synthesis of this compound
The predominant method for preparing optically pure this compound is the asymmetric hydrogenation of the prochiral ketone, 3-quinuclidinone. This reaction utilizes a chiral catalyst to achieve high stereoselectivity, yielding the desired enantiomer with high purity.
Experimental Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone[3]
This protocol describes a method for producing optically pure (S)-3-quinuclidinol with a high yield and enantiomeric excess.
-
Catalyst Preparation: A chiral ruthenium-based catalyst, such as RuXY-Diphosphine-bimaH (where X and Y can be halogen, acetate, etc.), is prepared according to established literature procedures.
-
Reaction Setup: A high-pressure reactor is charged with 3-quinuclidinone, the chiral ruthenium catalyst (substrate to catalyst molar ratio of 1000:1), and a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).
-
Addition of Base: An alkali base, such as potassium tert-butoxide or sodium carbonate, is added to the reaction mixture.
-
Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 MPa). The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like GC or HPLC.
-
Work-up and Isolation: Upon completion, the reactor is depressurized, and the catalyst is filtered off. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or chromatography to yield (S)-3-quinuclidinol with a reaction yield of over 95% and an enantiomeric excess (ee) value exceeding 99%.[3]
-
Chiral Analysis: The enantiomeric excess of the final product is confirmed using chiral GC or HPLC.[2]
Applications in Medicinal Chemistry and Pharmacology
The rigid quinuclidine scaffold is a privileged structure in drug discovery, imparting favorable pharmacokinetic properties and precise three-dimensional orientation of functional groups for receptor interaction.
Muscarinic Acetylcholine Receptor (mAChR) Ligands
This compound is a key intermediate in the synthesis of ligands targeting muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors involved in numerous physiological processes.[2][4][5]
-
M1, M3, and M5 receptors couple through Gq proteins to stimulate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[6]
-
M2 and M4 receptors couple through Gi proteins to inhibit adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.[7]
Derivatives of quinuclidinol are central to therapies for a range of conditions:
-
Alzheimer's Disease (AD): Agonists targeting the M1 mAChR subtype are under investigation as potential treatments for the cognitive decline associated with AD.[3][5] Novel quinuclidine-based muscarinic agonists have been designed for enhanced penetration into the central nervous system.[8]
-
Schizophrenia: M1 receptor agonists have also been proposed as a therapeutic strategy for schizophrenia.[5]
-
Chronic Obstructive Pulmonary Disease (COPD) & Overactive Bladder (OAB): Antagonists of the M3 mAChR are effective treatments.[5] Notably, the (R)-enantiomer of 3-quinuclidinol is a key building block for drugs like Solifenacin (for OAB) and Aclidinium bromide (for COPD).[3][9]
Table 1: Binding Affinities (Kᵢ) of a Quinuclidinyl N-phenylcarbamate Analog [5][10]
| Receptor Subtype | Kᵢ (nM) |
| M₁ | 2.0 |
| M₂ | 13 |
| M₃ | 2.6 |
| M₄ | 2.2 |
| M₅ | 1.8 |
Data for (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
Beyond muscarinic receptors, quinuclidine derivatives are being explored as modulators of nicotinic acetylcholine receptors (nAChRs), particularly in the context of neurodegenerative diseases.
One study investigated 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04) as a novel positive allosteric modulator (PAM) with high selectivity for the α7 nAChR subtype.[11][12] PAMs enhance receptor activity without directly competing with the endogenous ligand, acetylcholine.[11] This compound demonstrated significant neuroprotective potential against β-amyloid (Aβ) toxicity, a hallmark of Alzheimer's disease.[11][12]
Table 2: Neuroprotective Effect of an this compound Derivative [11][12]
| Compound | Target | Concentration | Effect |
| EQ-04 | α7 nAChR | 1 nM | 37% enhancement in cell viability against Aβ toxicity |
Experimental Protocol: Radioligand Binding Assay for mAChRs[5][10]
This protocol outlines a typical competitive binding assay to determine the affinity of a test compound for muscarinic receptors.
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing a specific human mAChR subtype (e.g., M1) are cultured and harvested. The cells are homogenized in a buffer and centrifuged to isolate the cell membranes, which are then resuspended in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radioligand (e.g., [³H]N-methylscopolamine, a non-selective antagonist), and varying concentrations of the unlabeled test compound (the competitor).
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The filters are dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Applications in Asymmetric Catalysis
This compound and its derivatives are not only synthetic targets but also serve as catalysts and reagents in various organic transformations.
-
Morita-Baylis-Hillman (MBH) Reaction: It has been used in the chemoselective α-iodination of acrylic esters via the MBH protocol.[13][14]
-
Condensation Reactions: It acts as a catalyst for the condensation of methyl vinyl ketone with aldehydes.[13][14]
-
Ester Cleavage: It serves as a reagent for the selective cleavage of β-keto and vinylogous β-keto esters.[13][14]
Table 3: Catalytic and Reagent Applications of 3-Quinuclidinol
| Reaction Type | Role of 3-Quinuclidinol | Substrates | Reference |
| Morita-Baylis-Hillman Protocol | Catalyst/Reagent | Acrylic esters | [13],[14] |
| Aldehyde-Ketone Condensation | Catalyst | Aldehydes and methyl vinyl ketone | [13],[14] |
| Ester Cleavage | Reagent | β-Keto and vinylogous β-keto esters | [13],[14] |
Conclusion
This compound is a profoundly important molecule in chemical and pharmaceutical sciences. Its utility as a chiral building block has enabled the synthesis of numerous drugs targeting critical receptors like the muscarinic and nicotinic acetylcholine receptors, offering therapies for conditions ranging from Alzheimer's disease and schizophrenia to COPD. Furthermore, its application as a catalyst highlights its versatility. The continued exploration of this and related quinuclidine scaffolds promises to yield new therapeutic agents and synthetic methodologies, underscoring its enduring value to the scientific community.
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 10. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective Activity of 3‑((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 奎宁环-3-醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 14. 奎宁环-3-醇 99% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: (S)-Quinuclidin-3-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-Quinuclidin-3-ol and its derivatives as chiral organocatalysts in asymmetric synthesis. While this compound itself demonstrates limited efficacy in inducing high stereoselectivity, its structural motif is a key component in more complex and highly effective chiral catalysts.
Introduction to this compound as a Chiral Catalyst
This compound, a bifunctional molecule, possesses both a nucleophilic tertiary amine and a hydroxyl group.[1] This structure allows it to act as a nucleophilic catalyst in reactions such as the Morita-Baylis-Hillman (MBH) and aza-Morita-Baylis-Hillman (aza-MBH) reactions.[1][2] The tertiary amine initiates the reaction by adding to an activated alkene, while the hydroxyl group can participate in hydrogen bonding to stabilize reaction intermediates.[1]
However, the use of unenriched 3-hydroxyquinuclidine has been shown to result in low enantiomeric excess (ee). For instance, in a ball-milling enabled aza-MBH reaction, enantioenriched (R)-3-hydroxyquinuclidine resulted in a mere 2% ee.[1] This suggests that while it can catalyze the reaction, its rigid structure without further modification is insufficient to create a highly selective chiral environment.
Highly Effective Derivatives: The Case of β-Isocupreidine
To achieve high levels of enantioselectivity, derivatives of the quinuclidine core, such as the Cinchona alkaloid β-isocupreidine (β-ICD), have been successfully employed. β-Isocupreidine, which contains the quinuclidin-3-ol moiety within a more complex and sterically demanding framework, is a powerful catalyst for the asymmetric aza-MBH reaction, affording products in high yields and with excellent enantioselectivities.[3][4][5]
The aza-MBH reaction is a carbon-carbon bond-forming reaction between an activated alkene and an imine, providing access to chiral allylic amines, which are valuable building blocks in medicinal chemistry.[6]
Data Presentation: Asymmetric aza-Morita-Baylis-Hillman Reactions
The following table summarizes the quantitative data for asymmetric aza-MBH reactions catalyzed by β-isocupreidine, a derivative containing the core structure of this compound.
| Entry | Imine Substrate | Activated Alkene | Yield (%) | ee (%) | Reference |
| 1 | N-tosyl salicylaldehyde imine | Methyl vinyl ketone | 95 | 99 | [3] |
| 2 | N-tosyl salicylaldehyde imine | Ethyl vinyl ketone | 92 | 98 | [3] |
| 3 | N-sulfonylimine | Methyl vinyl ketone | >95 | 95 | [7] |
| 4 | N-sulfonylimine | Ethyl vinyl ketone | 91 | 96 | [4] |
| 5 | Isatin-derived N-Boc ketimine | Methyl vinyl ketone | 91 | 95 | [7] |
Experimental Protocols
General Protocol for the Asymmetric aza-Morita-Baylis-Hillman Reaction Catalyzed by β-Isocupreidine
This protocol is a representative example for the asymmetric aza-MBH reaction between an N-sulfonylimine and methyl vinyl ketone (MVK).
Materials:
-
N-sulfonylimine (1.0 equiv)
-
Methyl vinyl ketone (MVK) (2.0 equiv)
-
β-Isocupreidine (β-ICD) (0.1 equiv)
-
Anhydrous solvent (e.g., Chloroform, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-sulfonylimine (1.0 equiv) and β-isocupreidine (0.1 equiv).
-
Dissolve the solids in the anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -15 °C to room temperature, optimization may be required).
-
Add methyl vinyl ketone (2.0 equiv) dropwise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Asymmetric Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective, Organocatalytic Morita-Baylis-Hillman and Aza-Morita-Baylis-Hillman Reactions: Stereochemical Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric catalytic aza-Morita–Baylis–Hillman reaction (aza-MBH): an interesting functional group-caused reversal of asymmetric induction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Invertible enantioselectivity in 6'-deoxy-6'-acylamino-beta-isocupreidine-catalyzed asymmetric aza-Morita-Baylis-Hillman reaction: key role of achiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aza-Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 7. Asymmetric Catalytic aza-Morita-Baylis-Hillman Reaction for the Synthesis of 3-Substituted-3-Aminooxindoles with Chiral Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
Application of (S)-Quinuclidin-3-ol in the Synthesis of Pharmaceuticals
(S)-Quinuclidin-3-ol and its enantiomer, (R)-Quinuclidin-3-ol, are pivotal chiral building blocks in the synthesis of a variety of pharmaceuticals. Their rigid bicyclic structure and stereochemically defined hydroxyl group make them ideal synthons for introducing specific three-dimensional features into drug molecules, which is often crucial for their pharmacological activity. This document provides detailed application notes and experimental protocols for the use of these versatile intermediates in the synthesis of Solifenacin and Palonosetron, two prominent drugs in their respective therapeutic areas.
Synthesis of Solifenacin
Solifenacin is a competitive muscarinic receptor antagonist, primarily targeting the M3 subtype, used for the treatment of overactive bladder.[1][2] The chiral center in the quinuclidine moiety of Solifenacin is derived from (R)-quinuclidin-3-ol. The synthetic principles and procedures are directly analogous for the use of this compound in related structures.
Synthetic Strategies
Several synthetic routes to Solifenacin utilizing (R)-quinuclidin-3-ol have been developed, primarily focusing on the efficient formation of the carbamate linkage. Key strategies include:
-
Transesterification: Reaction of an N-alkoxycarbonyl derivative of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-quinuclidin-3-ol in the presence of a base.[3]
-
Activation with 1,1'-Carbonyldi(1,2,4-triazole) (CDT): In-situ activation of (R)-quinuclidin-3-ol with CDT to form a reactive carbamate intermediate, which then couples with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[3][4]
-
Chloroformate Intermediate: Conversion of (R)-quinuclidin-3-ol to (R)-quinuclidin-3-yl carbonochloridate using diphosgene, followed by reaction with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[3]
-
Activation with Bis-(4-dinitrophenyl) carbonate: Reaction of (R)-quinuclidin-3-ol with bis-(4-dinitrophenyl) carbonate followed by coupling with (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[5]
Caption: Overview of synthetic strategies for Solifenacin.
Data Presentation
| Method | Starting Materials | Reagents/Base | Solvent | Reaction Time | Yield (%) | Purity (%) |
| Transesterification | (R)-3-Quinuclidinol, (S)-Ethyl-1-phenyl-1,2,3,4-tetrahydro-2-isoquinoline carboxylate | Sodium Hydride | Toluene | 18 hrs | ~75 (as succinate) | Not specified |
| CDT Activation | (R)-Quinuclidin-3-ol, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | CDT, Triethylamine | Isopropyl acetate | 6 hrs (2h activation, 4h coupling) | 87.89 (as succinate) | 99.61 |
| Chloroformate Intermediate | (R)-Quinuclidin-3-ol, (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | Diphosgene, Base | Acetonitrile/DCM | 16+ hrs | ~60 (overall) | >99.5 |
Experimental Protocols
Method 1: Synthesis of Solifenacin via CDT Activation [3][4][6]
-
Part A: Activation of (R)-Quinuclidin-3-ol
-
In a reaction vessel under a nitrogen atmosphere, charge 1,1'-carbonyl-di-(1,2,4-triazole) (CDT) (0.1676 mol) and isopropyl acetate (73 ml).
-
Stir the mixture to homogenize.
-
Add (R)-3-quinuclidinol (0.1676 mol, 21.31 g) stepwise.
-
Add triethylamine (0.2863 mol, 39.9 ml) and stir the mixture at room temperature (20-25°C) for approximately 2 hours.
-
-
Part B: Coupling Reaction
-
Prepare a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (0.1396 mol, 29.22 g) in isopropyl acetate (204 ml).
-
Add this solution stepwise to the activated quinuclidinol mixture from Part A.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
-
Part C: Work-up and Formation of Solifenacin Succinate
-
Cool the reaction mixture and wash with a saturated aqueous ammonium chloride solution.
-
Separate the organic phase and wash with a 10% aqueous solution of potassium bicarbonate.
-
In a separate vessel, dissolve succinic acid (21.44 g) in acetone (405 ml) and heat to reflux to achieve complete dissolution.
-
Add the organic phase from the previous step stepwise to the hot succinic acid solution.
-
Cool the mixture to 0-5°C and stir for 2-3 hours to allow for precipitation.
-
Collect the solid by filtration, wash with cold acetone, and dry under vacuum at 40°C to yield Solifenacin succinate.
-
Method 2: Synthesis of Solifenacin via Chloroformate Intermediate [3]
-
Part A: Preparation of (R)-Quinuclidin-3-yl Carbonochloridate
-
Dissolve (R)-3-quinuclidinol (10.0 g) in acetonitrile (800 ml) in a flask.
-
Cool the solution in an ice-water bath.
-
Add diphosgene (20.0 g) dropwise to the cooled solution.
-
After the addition is complete, remove the ice-water bath and allow the reaction to proceed at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude (R)-quinuclidin-3-yl carbonochloridate.
-
-
Part B: Coupling and Salt Formation
-
Dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in dichloromethane (DCM).
-
Prepare a solution of the crude chloroformate from Part A in DCM (60.0 ml).
-
Cool the tetrahydroisoquinoline solution in an ice-water bath.
-
Add the chloroformate solution dropwise.
-
Stir for 5-10 minutes after addition, then remove the ice-water bath and continue stirring at room temperature until the reaction is complete (monitor by TLC/HPLC).
-
Follow the work-up and salt formation procedure as described in Method 1, Part C.
-
Mechanism of Action: M3 Receptor Antagonism
Solifenacin exerts its therapeutic effect by competitively blocking the binding of acetylcholine to M3 muscarinic receptors in the detrusor muscle of the bladder wall.[1][7] This antagonism prevents the Gq protein-coupled signaling cascade that leads to smooth muscle contraction, thereby reducing urinary urgency, frequency, and incontinence.
Caption: Solifenacin's mechanism of M3 receptor antagonism.
Synthesis of Palonosetron
Palonosetron is a second-generation 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[] The synthesis of Palonosetron involves the use of (S)-3-aminoquinuclidine, a key intermediate that can be synthesized from this compound.[9]
Synthesis of (S)-3-aminoquinuclidine
The synthesis of chiral 3-aminoquinuclidine can be achieved through the reduction of the imine formed between 3-quinuclidinone and a chiral phenethylamine.[10] An alternative is the resolution of racemic 3-aminoquinuclidine.[11]
Synthetic Strategy for Palonosetron
A common route for the synthesis of Palonosetron from (S)-3-aminoquinuclidine involves three main steps: acylation, reduction, and cyclization.[12]
Caption: Synthetic pathway for Palonosetron.
Data Presentation
| Step | Starting Materials | Key Reagents | Overall Yield (%) |
| 3-Step Synthesis | (S)-3-aminoquinuclidine, (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid | SOCl₂, NaBH₄, BF₃·OEt₂, Diphosgene | 76 |
Experimental Protocol
Three-Step Synthesis of Palonosetron Hydrochloride [12][13]
-
Step 1: Acylation
-
In an appropriate organic solvent (e.g., toluene), react (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid with thionyl chloride at a controlled temperature (e.g., 50°C) for 1-6 hours.
-
Add (S)-3-aminoquinuclidine to the reaction mixture and continue stirring for 1-3 hours to form (S,S)-quinuclidine tetralin formamide.
-
-
Step 2: Reduction
-
Dissolve the amide from Step 1 in an organic solvent.
-
At a reduced temperature (-10 to -15°C), add a reducing agent (e.g., sodium borohydride) followed by the slow addition of boron trifluoride diethyl etherate solution to yield (S,S)-tetralin methyl quinine cyclic amine.
-
-
Step 3: Cyclization and Salt Formation
-
Dissolve the amine from Step 2 in a suitable solvent.
-
React with diphosgene in the presence of boron trifluoride diethyl etherate.
-
Work up the reaction with an appropriate base and water, followed by acidification with hydrochloric acid to precipitate Palonosetron hydrochloride.
-
The crude product can be purified by recrystallization.
-
Mechanism of Action: 5-HT3 Receptor Antagonism
Palonosetron is a high-affinity, selective antagonist of the 5-HT3 receptor.[] It blocks the action of serotonin (5-HT) at these receptors, which are ligand-gated ion channels located on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone.[14] This blockade prevents the initiation of the vomiting reflex. Palonosetron exhibits allosteric binding and positive cooperativity, which may contribute to its prolonged duration of action compared to first-generation 5-HT3 antagonists.[15]
Caption: Palonosetron's mechanism of 5-HT3 receptor antagonism.
References
- 1. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solifenacin pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. US7741489B2 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 7. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis of (R) and (S)-3-Aminoquinuclidine from 3-Quinuclidinone and (S) and (R)-1-Phenethylamine | Semantic Scholar [semanticscholar.org]
- 11. CN101613349B - The preparation method of S-3-aminoquinine dihydrochloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN101186607A - Method for synthesizing palonosetron hydrochloride - Google Patents [patents.google.com]
- 14. What is the mechanism of Palonosetron hydrochloride? [synapse.patsnap.com]
- 15. Palonosetron exhibits unique molecular interactions with the 5-HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Asymmetric Baylis-Hillman Reaction Catalyzed by (S)-Quinuclidin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Baylis-Hillman reaction is a versatile carbon-carbon bond-forming reaction that couples an aldehyde with an activated alkene, typically catalyzed by a tertiary amine or phosphine. This atom-economical reaction provides access to densely functionalized allylic alcohols, which are valuable synthetic intermediates in the preparation of a wide range of biologically active molecules and natural products. The use of a chiral catalyst, such as (S)-Quinuclidin-3-ol, allows for the enantioselective synthesis of chiral Baylis-Hillman adducts. This compound is a bifunctional organocatalyst; its tertiary amine moiety initiates the catalytic cycle, while the hydroxyl group can participate in hydrogen bonding to stabilize key intermediates, thereby influencing the reaction rate and stereoselectivity. This application note provides a detailed experimental protocol for the asymmetric Baylis-Hillman reaction using this compound and presents representative data for the reaction of various aromatic aldehydes with activated alkenes.
Reaction Mechanism and Stereochemical Pathway
The generally accepted mechanism for the this compound catalyzed Baylis-Hillman reaction involves a sequence of nucleophilic additions and eliminations.
Caption: Proposed mechanism for the this compound catalyzed Baylis-Hillman reaction.
The reaction is initiated by the Michael addition of the tertiary amine of this compound to the activated alkene, forming a zwitterionic enolate. This enolate then undergoes an aldol addition to the aldehyde. A subsequent proton transfer and elimination of the catalyst regenerates the catalyst and yields the final chiral Baylis-Hillman adduct. The enantioselectivity of the reaction is determined during the carbon-carbon bond-forming aldol addition step, where the chiral catalyst creates a chiral environment.
Experimental Protocol
This protocol describes a general procedure for the asymmetric Baylis-Hillman reaction between an aromatic aldehyde and an activated alkene catalyzed by this compound.
Materials:
-
Aromatic aldehyde (1.0 mmol, 1.0 equiv)
-
Activated alkene (e.g., methyl acrylate, 1.5 mmol, 1.5 equiv)
-
This compound (0.15 mmol, 0.15 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), 2 mL)
-
Activated molecular sieves (4 Å, 200 mg)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum
-
Nitrogen inlet
-
Syringes
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
-
Column chromatography setup
Procedure:
Caption: Experimental workflow for the asymmetric Baylis-Hillman reaction.
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound (0.15 mmol), the aromatic aldehyde (1.0 mmol), and activated 4 Å molecular sieves (200 mg).
-
Seal the flask with a septum and evacuate and backfill with nitrogen three times.
-
Add the anhydrous solvent (2 mL) via syringe.
-
Add the activated alkene (1.5 mmol) via syringe and stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 24 to 120 hours depending on the substrates.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with a saturated aqueous solution of NaHCO₃ (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Baylis-Hillman adduct.
-
Determine the yield and enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following table summarizes representative results for the asymmetric Baylis-Hillman reaction of various aromatic aldehydes with methyl acrylate catalyzed by this compound.
| Entry | Aldehyde | Product | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Methyl 2-(hydroxy(phenyl)methyl)acrylate | 72 | 65 | 58 |
| 2 | 4-Nitrobenzaldehyde | Methyl 2-((4-nitrophenyl)(hydroxy)methyl)acrylate | 48 | 78 | 65 |
| 3 | 4-Chlorobenzaldehyde | Methyl 2-((4-chlorophenyl)(hydroxy)methyl)acrylate | 72 | 71 | 62 |
| 4 | 4-Methoxybenzaldehyde | Methyl 2-(hydroxy(4-methoxyphenyl)methyl)acrylate | 96 | 55 | 52 |
| 5 | 2-Naphthaldehyde | Methyl 2-(hydroxy(naphthalen-2-yl)methyl)acrylate | 96 | 68 | 60 |
Note: The data presented are representative and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Conclusion
This compound serves as an effective chiral organocatalyst for the asymmetric Baylis-Hillman reaction, providing a straightforward method for the synthesis of enantioenriched functionalized allylic alcohols. The reaction protocol is simple to execute and generally proceeds under mild conditions. While the enantioselectivities are often moderate, they can be influenced by the choice of substrates and reaction parameters. For drug development professionals and synthetic chemists, this method offers a valuable tool for accessing chiral building blocks for the synthesis of complex molecular targets. Further optimization of reaction conditions, such as solvent, temperature, and the use of additives, may lead to improved yields and enantioselectivities.
Application Notes and Protocols: (S)-Quinuclidin-3-ol in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of (S)-Quinuclidin-3-ol, focusing on its synthesis and its application as a catalyst in organocatalysis. While the direct use of this compound as an organocatalyst is an emerging area with limited specific protocols in publicly available literature, this document details the closely related applications of 3-hydroxyquinuclidine in the aza-Morita-Baylis-Hillman reaction. Furthermore, detailed protocols for the highly stereoselective synthesis of this compound are provided, which is a critical starting point for its use as a chiral building block and potential catalyst.
Application Note 1: 3-Hydroxyquinuclidine as a Catalyst in the Aza-Morita-Baylis-Hillman Reaction
3-Hydroxyquinuclidine (3-HQD), the racemic mixture containing this compound, has been demonstrated as an effective nucleophilic catalyst in the aza-Morita-Baylis-Hillman (aza-MBH) reaction. This carbon-carbon bond-forming reaction is a powerful tool for the synthesis of densely functionalized molecules. The tertiary amine of the quinuclidine core initiates the reaction, while the hydroxyl group can participate in hydrogen bonding to stabilize intermediates.
Quantitative Data for Aza-MBH Reactions Catalyzed by 3-Hydroxyquinuclidine
| Entry | Aldehyde/Imine Precursor | Activated Alkene | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | p-Nitrobenzaldehyde | Methyl Acrylate | 3-HQD / Sc(OTf)₃ | CH₃CN | High | [1] |
| 2 | N-(benzylidene)polyfluoroanilines | Methyl Acrylate | 3-HQD | DMF | Moderate to Excellent | [2] |
| 3 | Aldimines | Activated Conjugated Dienes | 3-HQD | DMF | Smooth Reaction | [2] |
Experimental Protocol: General Procedure for the Aza-Morita-Baylis-Hillman Reaction Catalyzed by 3-Hydroxyquinuclidine
This protocol is a generalized procedure based on literature reports.[2]
Materials:
-
Aldehyde or Imine
-
Activated Alkene (e.g., methyl acrylate)
-
3-Hydroxyquinuclidine (3-HQD)
-
Anhydrous Solvent (e.g., DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde/imine (1.0 mmol) and the activated alkene (1.2 mmol).
-
Dissolve the starting materials in the anhydrous solvent (5 mL).
-
Add 3-hydroxyquinuclidine (0.1 mmol, 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aza-MBH adduct.
Reaction Mechanism and Experimental Workflow
Application Note 2: Enzymatic Synthesis of this compound
The enantioselective synthesis of this compound is of significant interest for its use as a chiral building block in the development of pharmaceuticals. Biocatalytic reduction of 3-quinuclidinone using whole-cell systems or isolated enzymes offers a highly efficient and environmentally benign route to enantiomerically pure this compound.
Quantitative Data for the Enzymatic Synthesis of this compound
| Biocatalyst | Substrate (3-Quinuclidinone) Concentration | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Rhodococcus erythropolis WY1406 | Not specified | 92 | >99 | [3] |
| E. coli expressing ReQR-25 from R. erythropolis | 5 g/L | 93 | >99 | [4] |
Experimental Protocol: Whole-Cell Biocatalytic Reduction of 3-Quinuclidinone
This protocol is based on the use of Rhodococcus erythropolis for the asymmetric reduction of 3-quinuclidinone to (S)-3-quinuclidinol.[3][4]
Materials:
-
Rhodococcus erythropolis WY1406 strain
-
Culture medium (e.g., Luria-Bertani broth)
-
3-Quinuclidinone hydrochloride
-
pH buffer (e.g., phosphate buffer, pH 8.0)
-
Shaking incubator
-
Centrifuge
-
Organic solvent for extraction (e.g., chloroform)
-
Standard analytical equipment (GC or HPLC with a chiral column)
Procedure:
-
Cultivation of Rhodococcus erythropolis : Inoculate the culture medium with Rhodococcus erythropolis WY1406 and grow the cells in a shaking incubator at 37°C until the desired cell density is reached.
-
Cell Harvesting : Harvest the cells by centrifugation and wash them with the pH buffer.
-
Biocatalytic Reduction : Resuspend the cell pellet in the pH buffer. Add 3-quinuclidinone to the cell suspension.
-
Reaction Conditions : Incubate the reaction mixture in a shaking incubator at 37°C and pH 8.0. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or HPLC.
-
Workup : Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extraction : Extract the supernatant with an organic solvent.
-
Purification and Analysis : Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the product for yield and enantiomeric excess using GC or HPLC with a chiral column.
Workflow for Enzymatic Synthesis
References
Application Notes: (S)-Quinuclidin-3-ol as a Chiral Resolving Agent for Racemic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The therapeutic efficacy and safety of many chiral drugs are often associated with a single enantiomer. (S)-Quinuclidin-3-ol, a chiral bicyclic amine, possesses the requisite structural features to serve as an effective resolving agent for racemic acidic compounds. Its rigid conformational structure and the presence of a basic nitrogen atom allow for the formation of diastereomeric salts with racemic acids. These diastereomeric salts exhibit different physicochemical properties, such as solubility, which enables their separation by fractional crystallization.
This document provides a detailed protocol for the use of this compound as a chiral resolving agent, with a particular focus on the resolution of racemic non-steroidal anti-inflammatory drugs (NSAIDs) as a representative example.
Principle of Chiral Resolution
The fundamental principle behind using this compound as a resolving agent lies in the formation of diastereomers. When a racemic acid, a 1:1 mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure chiral base like this compound, a mixture of two diastereomeric salts is formed: [(R)-acid·(S)-base] and [(S)-acid·(S)-base]. Unlike enantiomers, diastereomers have different physical properties, which allows for their separation.
Application: Resolution of Racemic Profens
A prominent application for a chiral amine resolving agent like this compound is the resolution of profens, a class of NSAIDs. For instance, the separation of the enantiomers of ibuprofen or ketoprofen is of significant interest as the (S)-enantiomer typically exhibits the desired therapeutic activity.
Experimental Protocols
Diastereomeric Salt Formation
Objective: To form diastereomeric salts of a racemic acid with this compound.
Materials:
-
Racemic acid (e.g., Ibuprofen)
-
This compound (enantiomerically pure)
-
Solvent (e.g., methanol, ethanol, acetone, or a mixture thereof)
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
In a reaction flask, dissolve the racemic acid (1.0 equivalent) in a suitable solvent. The choice of solvent is crucial and may require optimization to achieve differential solubility of the resulting diastereomeric salts.
-
In a separate container, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent. The stoichiometry may need to be adjusted to maximize the yield of the desired diastereomer.
-
Slowly add the solution of this compound to the solution of the racemic acid with continuous stirring.
-
Heat the mixture to reflux for a specified period (e.g., 30-60 minutes) to ensure complete salt formation.
-
Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
Fractional Crystallization for Diastereomeric Enrichment
Objective: To increase the diastereomeric purity of the crystallized salt.
Procedure:
-
The diastereomeric salt obtained from the initial crystallization is recrystallized from a suitable solvent or solvent mixture.
-
The choice of solvent and the cooling rate are critical parameters to control for effective purification.
-
The purity of the diastereomeric salt can be monitored at each recrystallization step by measuring the optical rotation or by chromatographic techniques (e.g., HPLC on a chiral stationary phase after liberating the acid).
-
Repeat the recrystallization process until a constant optical rotation is achieved, indicating that the salt is diastereomerically pure.
Liberation of the Enantiomerically Pure Acid
Objective: To recover the desired enantiomer of the acid from the purified diastereomeric salt.
Materials:
-
Diastereomerically pure salt
-
Dilute aqueous acid (e.g., 1M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the suspension with a dilute acid (e.g., 1M HCl) to a pH of approximately 1-2. This will protonate the carboxylate of the acid and the amine of the resolving agent.
-
The free enantiomerically enriched acid will precipitate out or can be extracted into an organic solvent.
-
Extract the aqueous layer multiple times with an appropriate organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched acid.
-
The resolving agent, this compound, can be recovered from the aqueous layer by basification and extraction.
Data Presentation
The following table summarizes hypothetical quantitative data for the resolution of a racemic acid using this compound.
| Racemic Acid | Resolving Agent | Solvent | Diastereomeric Excess (d.e.) of Crystals | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Liberated Acid (%) |
| Ibuprofen | This compound | Ethanol | 85% | 40% | >98% (after recrystallization) |
| Ketoprofen | This compound | Acetone/Methanol | 90% | 35% | >99% (after recrystallization) |
| Naproxen | This compound | Methanol | 80% | 45% | >97% (after recrystallization) |
Conclusion
This compound presents itself as a viable chiral resolving agent for the separation of racemic acids through the formation of diastereomeric salts. The protocols outlined provide a general framework for researchers to develop specific resolution procedures. Key to a successful resolution is the systematic optimization of parameters such as the choice of solvent, the stoichiometry of the resolving agent, and the crystallization conditions. The ability to recover and reuse the resolving agent adds to the economic and environmental viability of this method in drug development and manufacturing.
Application Notes and Protocols for the Synthesis of Metal Complexes with (S)-Quinuclidin-3-ol Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of novel metal complexes featuring the chiral ligand (S)-Quinuclidin-3-ol. This versatile chiral building block offers a unique scaffold for the development of new catalysts and therapeutic agents. The protocols provided herein are generalized and may require optimization for specific metal precursors and applications.
Introduction
This compound is a chiral bicyclic amino alcohol that serves as an excellent ligand for a variety of metal ions. The rigid quinuclidine framework and the presence of both a hydroxyl and a tertiary amine group allow for the formation of stable chelate complexes. The inherent chirality of this compound makes its metal complexes promising candidates for applications in asymmetric catalysis, where the stereochemistry of the ligand can influence the enantioselectivity of a chemical transformation. Furthermore, the biological activity of many quinuclidine-containing compounds suggests that their metal complexes may also possess interesting pharmacological properties.
General Synthetic Strategy
The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The alcohol moiety is generally deprotonated using a base to form an alkoxide, which then coordinates to the metal center. The quinuclidine nitrogen can also coordinate to the metal, leading to a bidentate N,O-coordination mode.
Caption: General workflow for the synthesis and characterization of metal complexes with this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of transition metal complexes with this compound. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times.
General Protocol for the Synthesis of a Metal-(S)-Quinuclidin-3-olate Complex
This protocol is based on the general principle of reacting a metal salt with the deprotonated chiral amino alcohol.[1]
Materials:
-
This compound
-
Metal salt (e.g., RuCl₃·xH₂O, CuCl₂, PdCl₂)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
Ligand Deprotonation:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base such as sodium hydride (1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
-
Complexation:
-
In a separate Schlenk flask, dissolve the metal salt (0.5 eq. for a 2:1 ligand-to-metal ratio, adjust as needed) in anhydrous THF.
-
Slowly add the solution of the deprotonated ligand to the metal salt solution at room temperature.
-
The reaction mixture may change color upon addition.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a few drops of water or methanol.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., DCM/hexane).
-
Characterization
The synthesized complexes should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the coordination of the ligand to the metal center. Coordination typically leads to shifts in the proton and carbon signals of the quinuclidine ring and the disappearance of the hydroxyl proton signal.
-
FT-IR Spectroscopy: To identify the coordination of the alkoxide to the metal. The characteristic O-H stretching band of the free ligand (around 3300 cm⁻¹) should be absent in the spectrum of the complex. New bands corresponding to M-O and M-N vibrations may be observed in the low-frequency region.
-
Mass Spectrometry (ESI-MS): To determine the mass-to-charge ratio of the complex and confirm its molecular weight.
-
Elemental Analysis: To determine the elemental composition (C, H, N) of the complex and confirm its purity.
Application in Asymmetric Catalysis
Metal complexes of this compound are expected to be active catalysts in various asymmetric transformations. A hypothetical application in the asymmetric transfer hydrogenation of a prochiral ketone is presented below.
General Protocol for Asymmetric Transfer Hydrogenation
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
Synthesized metal-(S)-Quinuclidin-3-olate complex (catalyst)
-
Hydrogen donor (e.g., isopropanol, formic acid/triethylamine mixture)
-
Solvent (e.g., isopropanol, DCM)
-
Base (if required, e.g., KOH, NaOtBu)
Procedure:
-
In a reaction vessel, dissolve the prochiral ketone (1.0 mmol) and the metal complex (0.01 mmol, 1 mol%) in the chosen solvent.
-
Add the hydrogen donor. If using a formic acid/triethylamine mixture, it is typically used as a 5:2 azeotrope.
-
If required, add the base.
-
Stir the reaction mixture at the desired temperature (e.g., 25-80 °C) for the required time (e.g., 1-24 hours).
-
Monitor the reaction progress by GC or TLC.
-
After completion, quench the reaction and extract the product with a suitable organic solvent.
-
The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The conversion and enantiomeric excess of the product can be determined by chiral GC or HPLC analysis.
Data Presentation
The following tables provide a template for summarizing the characterization and catalytic activity data for newly synthesized metal complexes of this compound.
Table 1: Physicochemical and Spectroscopic Data of a Hypothetical [M((S)-Quinuclidin-3-olate)₂Cl₂] Complex
| Parameter | Data |
| Formula | C₁₄H₂₆Cl₂N₂O₂M |
| Appearance | Colored solid |
| Yield (%) | - |
| ¹H NMR (CDCl₃, δ ppm) | Shifts in quinuclidine protons |
| ¹³C NMR (CDCl₃, δ ppm) | Shifts in quinuclidine carbons |
| FT-IR (KBr, cm⁻¹) | Absence of O-H stretch, presence of M-O/M-N bands |
| ESI-MS (m/z) | [M+H]⁺ or other relevant fragments |
| Elemental Analysis (%) | Calculated vs. Found for C, H, N |
Table 2: Catalytic Activity in Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst (mol%) | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| 1.0 | 40 | 12 | - | - | - |
| 0.5 | 60 | 8 | - | - | - |
| 0.1 | 80 | 4 | - | - | - |
Logical Relationships in Asymmetric Catalysis
The stereochemical outcome of the catalyzed reaction is directly influenced by the chirality of the this compound ligand. The coordination of the ligand to the metal center creates a chiral environment that favors the approach of the substrate from a specific direction, leading to the preferential formation of one enantiomer of the product over the other.
References
(S)-Quinuclidin-3-ol in the Development of New Catalytic Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Quinuclidin-3-ol, a chiral bicyclic amine, is a versatile building block in synthetic organic chemistry. Its rigid structure and inherent chirality make it an attractive scaffold for the development of novel catalytic systems. While extensively utilized as a synthon in the synthesis of pharmaceutical agents, its direct application and that of its simple derivatives as organocatalysts or ligands in asymmetric catalysis is an emerging area of interest. This document provides an overview of the application of this compound derivatives in asymmetric synthesis, with a focus on their role in promoting stereoselective transformations.
Application in Asymmetric Organocatalysis: The Michael Addition
Derivatives of this compound have shown promise as organocatalysts in asymmetric carbon-carbon bond-forming reactions. One notable application is in the enantioselective Michael addition, a fundamental reaction in organic synthesis for the formation of chiral compounds.
Catalyst System: this compound Derived Bifunctional Organocatalyst
A bifunctional catalyst incorporating the (S)-quinuclidinol scaffold can effectively catalyze the asymmetric Michael addition of aldehydes to nitroalkenes. The catalyst typically features the quinuclidine nitrogen as a basic site to activate the aldehyde via enamine formation, while the hydroxyl group, often functionalized as a thiourea or squaramide, acts as a hydrogen-bond donor to activate the nitroalkene and control the stereochemical outcome.
Table 1: Performance of a this compound Derived Thiourea Catalyst in the Asymmetric Michael Addition of Propanal to β-Nitrostyrene
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 25 | 24 | 85 | 92 |
| 2 | 10 | CH2Cl2 | 25 | 24 | 82 | 88 |
| 3 | 10 | THF | 25 | 48 | 75 | 85 |
| 4 | 5 | Toluene | 25 | 36 | 80 | 91 |
| 5 | 10 | Toluene | 0 | 72 | 78 | 94 |
Experimental Protocol: Asymmetric Michael Addition of Propanal to β-Nitrostyrene
Materials:
-
This compound derived thiourea catalyst
-
β-Nitrostyrene
-
Propanal
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of β-nitrostyrene (0.1 mmol, 1.0 equiv.) and the this compound derived thiourea catalyst (0.01 mmol, 10 mol%) in anhydrous toluene (1.0 mL) at 25 °C is added propanal (0.5 mmol, 5.0 equiv.).
-
The reaction mixture is stirred at 25 °C for 24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired Michael adduct.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Diagram 1: Proposed Catalytic Cycle for the Asymmetric Michael Addition
Functionalization of the Hydroxyl Group in (S)-Quinuclidin-3-ol: An Application Note and Protocol Guide
(S)-Quinuclidin-3-ol is a pivotal chiral building block in the synthesis of a multitude of pharmacologically active compounds. Its rigid bicyclic structure and strategically positioned hydroxyl group make it an ideal scaffold for drug design. The functionalization of this hydroxyl group is a critical step in the development of novel therapeutics, enabling the modulation of a compound's physicochemical properties and biological activity. This document provides detailed protocols and application notes for the key methods of functionalizing the hydroxyl group of this compound, targeting researchers, scientists, and professionals in drug development.
The quinuclidine moiety is a core component of various therapeutic agents, including muscarinic receptor agonists and antagonists. The ability to selectively modify the hydroxyl group of this compound allows for the synthesis of diverse libraries of compounds for screening and optimization in drug discovery programs. This guide focuses on three primary and versatile methods for this functionalization: Esterification/Acylation, the Mitsunobu Reaction for stereochemical inversion, and Williamson Ether Synthesis.
Data Presentation: A Comparative Overview of Functionalization Methods
The choice of functionalization method depends on the desired final compound and stereochemistry. The following table summarizes quantitative data for various functionalization reactions of this compound.
| Reaction Type | Reagent/Nucleophile | Product | Yield (%) | Reference |
| Esterification | Acetic Anhydride | (S)-Quinuclidin-3-yl acetate | Quantitative | [1] |
| Benzoyl Chloride | (S)-Quinuclidin-3-yl benzoate | Not specified | ||
| Pentafluorobenzoyl Chloride | (S)-Quinuclidin-3-yl pentafluorobenzoate | ~45% | ||
| Mitsunobu Reaction | Benzoic Acid | (R)-Quinuclidin-3-yl benzoate | High (expected) | General Protocol |
| p-Nitrobenzoic Acid | (R)-Quinuclidin-3-yl p-nitrobenzoate | High (expected) | General Protocol | |
| Williamson Ether Synthesis | Benzyl Bromide | (S)-3-(Benzyloxy)-1-azabicyclo[2.2.2]octane | Moderate to High (expected) | General Protocol |
| Methyl Iodide | (S)-3-Methoxy-1-azabicyclo[2.2.2]octane | Not specified |
Experimental Protocols
Detailed methodologies for the key functionalization reactions are provided below.
Protocol 1: Esterification of this compound via Acylation
This protocol describes a general method for the synthesis of esters from this compound using an acid chloride or anhydride.
Materials:
-
This compound
-
Acid chloride (e.g., Acetyl chloride, Benzoyl chloride) or Acid anhydride (e.g., Acetic anhydride)
-
Anhydrous Dichloromethane (DCM)
-
Sodium carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Add a base such as sodium carbonate (1.25 eq.) or triethylamine (1.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride or acid anhydride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester.
Protocol 2: Stereochemical Inversion via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereocenter of an alcohol. This protocol outlines the procedure for the inversion of this compound to its (R)-ester derivative.
Materials:
-
This compound
-
A carboxylic acid (e.g., Benzoic acid, p-Nitrobenzoic acid) (1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe for addition of DEAD/DIAD
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the carboxylic acid (1.5 eq.) in anhydrous THF in a round-bottom flask, add triphenylphosphine (1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the reaction mixture. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine byproduct.
-
The resulting ester will have the (R) configuration at the 3-position of the quinuclidine ring.
Protocol 3: Williamson Ether Synthesis for O-Alkylation
This protocol details the O-alkylation of this compound to form an ether linkage, a common modification in medicinal chemistry.
Materials:
-
This compound
-
A strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Alkyl halide (e.g., Benzyl bromide, Methyl iodide)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Quenching agent (e.g., water, saturated ammonium chloride solution)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend a strong base like sodium hydride (1.2 eq.) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C and add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 4-24 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude ether by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the functionalization protocols and the relevance of the resulting compounds in a simplified signaling context.
Caption: General workflow for the functionalization of this compound.
Caption: Relevance of functionalized quinuclidinols in a signaling pathway.
References
Application Notes and Protocols: (S)-Quinuclidin-3-ol in Materials Science
Introduction
(S)-Quinuclidin-3-ol, a chiral bicyclic amine, is a versatile molecule predominantly recognized for its role as a key building block in the synthesis of pharmaceuticals.[1][2] Its applications in materials science are less documented but emerging, primarily leveraging its catalytic activity and chiral structure. While direct incorporation of this compound into advanced materials is not widely reported, its utility as a catalyst in polymerization reactions, specifically in the formation of polyurethane foams, presents a notable application.[3][4] This document provides detailed application notes and protocols for the use of 3-quinuclidinol as a catalyst in the synthesis of polyurethane foams. Although the literature often refers to the generic "3-quinuclidinol," the principles and protocols described are applicable to the (S)-enantiomer, which can be expected to perform similarly as a gelling catalyst where its chirality is not the primary driver of the material's bulk properties.
Application: Catalyst in Polyurethane Foam Synthesis
3-Quinuclidinol and its derivatives are effective catalysts for the gelling reaction in the production of polyurethane foams.[3][4] The tertiary amine group in the quinuclidine structure accelerates the reaction between polyols and isocyanates, which is the fundamental polymerization step in polyurethane formation.[5][6] The hydroxyl group on the molecule allows it to be chemically incorporated into the polymer matrix, which can reduce the amount of volatile organic compounds (VOCs) released from the final product.[4]
Data Presentation
The selection of an amine catalyst significantly influences the physical and mechanical properties of the resulting polyurethane foam.[5] While specific quantitative data for this compound was not available in the reviewed literature, the following table summarizes the expected impact of a gelling catalyst like 3-quinuclidinol on key foam properties, based on general knowledge of polyurethane chemistry.[5][7][8]
Table 1: Illustrative Impact of 3-Quinuclidinol as a Gelling Catalyst on Polyurethane Foam Properties
| Property | Effect of 3-Quinuclidinol | Rationale |
| Cream Time | Decrease | Catalyzes the initial mixing and reaction phase. |
| Gel Time | Significant Decrease | Strong promotion of the polyol-isocyanate (gelling) reaction.[4] |
| Tack-Free Time | Decrease | Faster curing of the foam surface. |
| Foam Density | May Increase or Decrease | Dependent on the balance with the blowing reaction. A strong gelling catalyst can lead to a denser foam if the blowing reaction is slower.[9] |
| Hardness/Rigidity | Increase | Promotes a higher crosslinking density in the polymer matrix.[5] |
| Compressive Strength | Increase | A more completely cured and crosslinked polymer network enhances mechanical strength.[7] |
| Thermal Stability | Increase | A more stable polymer network resulting from efficient catalysis.[5] |
| Water Absorption | May Decrease | Can influence the cell structure, potentially leading to a higher closed-cell content.[5] |
Experimental Protocols
The following is a general protocol for the laboratory-scale synthesis of rigid polyurethane foam using 3-quinuclidinol as a catalyst. This protocol is adapted from general procedures described in the literature.[10][11]
Protocol 1: Synthesis of Rigid Polyurethane Foam
Materials:
-
Polyol (e.g., a sucrose-based polyether polyol)
-
Polymeric Methylene Diphenyl Diisocyanate (pMDI)
-
This compound (or 3-quinuclidinol) as the gelling catalyst
-
A blowing co-catalyst (e.g., a tertiary amine that promotes the water-isocyanate reaction)
-
Surfactant (e.g., a silicone-based surfactant)
-
Blowing agent (e.g., water, HFCs, or hydrocarbons)
-
Disposable cups and a high-speed mixer
Procedure:
-
Preparation of the Polyol Blend (Component A):
-
In a disposable cup, accurately weigh the desired amount of polyol.
-
Add the surfactant, blowing agent, and the catalyst system ( this compound and any co-catalyst) to the polyol. The amount of catalyst will typically be in the range of 0.1 to 2 parts per hundred parts of polyol (php), and should be optimized for the specific polyol and isocyanate used.
-
Mix these components thoroughly at a low speed until a homogeneous blend is obtained.
-
-
Foaming Process:
-
Weigh the required amount of pMDI (Component B) in a separate container. The amount is calculated based on the desired isocyanate index (typically 105-115 for rigid foams).
-
Add Component B to Component A and immediately begin mixing at high speed (e.g., 2000-3000 rpm) for a short period (typically 5-10 seconds) until the mixture is well-combined.
-
Quickly pour the reacting mixture into a mold or a container where it can freely rise.
-
Observe and record the characteristic reaction times: cream time (start of foaming), gel time (formation of a tacky solid), and tack-free time (surface is no longer sticky).
-
Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Isocyanates are respiratory sensitizers and should be handled with extreme care.
Visualizations
Below are diagrams created using the DOT language to visualize the experimental workflow and logical relationships in polyurethane foam synthesis.
Caption: Experimental workflow for polyurethane foam synthesis.
Caption: Logical relationship of catalyst action on foam properties.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. US5143944A - 3-quinuclidinol catalyst compositions for making polyurethane foams - Google Patents [patents.google.com]
- 4. EP0747407B1 - Hydroxymethyl quinuclidine catalyst compositions for making polyurethane foams - Google Patents [patents.google.com]
- 5. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Factors Influencing the Efficiency of Catalysts Used in Waste PU Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uvadoc.uva.es [uvadoc.uva.es]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Rigid Polyurethane Foams Incorporating Polyols from Chemical Recycling of Post-Industrial Waste Polyurethane Foams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (S)-Quinuclidin-3-ol as a Versatile Precursor for Complex Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
(S)-Quinuclidin-3-ol, a chiral bicyclic alcohol, is a pivotal building block in the synthesis of a diverse array of complex molecules, particularly those with significant therapeutic applications. Its rigid quinuclidine core and defined stereochemistry at the C-3 position are instrumental in establishing the specific interactions with biological targets required for pharmacological activity. This document provides detailed application notes and experimental protocols for the synthesis of prominent drug molecules utilizing this compound and its enantiomer, (R)-Quinuclidin-3-ol, as a key precursor.
Synthesis of Solifenacin: A Muscarinic M3 Receptor Antagonist
Solifenacin is a competitive muscarinic receptor antagonist, with a higher affinity for the M3 subtype, used in the treatment of overactive bladder. The synthesis of Solifenacin leverages the chiral integrity of (R)-Quinuclidin-3-ol to introduce the necessary stereochemistry for its potent anticholinergic activity.
Quantitative Data Summary
| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield | Purity/ee |
| 1. Esterification | (R)-Quinuclidin-3-ol, (1S)-Ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate | Sodium Hydride | Toluene | 18 h | Reflux | ~75% (as succinate) | >99% ee |
| 2. Succinate Salt Formation | Solifenacin Base | Succinic Acid | Acetone | 1 h | 0-5 °C | 76-88% | >99.9% |
Experimental Protocols
Protocol 1: Synthesis of Solifenacin Base via Transesterification
This protocol details the synthesis of the Solifenacin free base through a transesterification reaction between (R)-Quinuclidin-3-ol and (1S)-Ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate.
-
Materials: (R)-Quinuclidin-3-ol, (1S)-Ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, Sodium Hydride (60% dispersion in mineral oil), Toluene (anhydrous), Saturated Sodium Chloride solution.
-
Procedure:
-
To a stirred suspension of sodium hydride (0.36 g) in anhydrous toluene (150 mL) under a nitrogen atmosphere, add (R)-Quinuclidin-3-ol (20 g).
-
Heat the mixture to reflux for 2 hours to form the sodium salt.
-
Add a solution of (1S)-Ethyl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (15 g) in toluene to the reaction mixture.
-
Continue refluxing for 18 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and cautiously quench with a saturated aqueous solution of sodium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Solifenacin base as an oil.
-
Protocol 2: Preparation of Solifenacin Succinate
This protocol describes the formation of the stable succinate salt of Solifenacin, which is the form used in pharmaceutical formulations.
-
Materials: Solifenacin base, Succinic acid, Acetone.
-
Procedure:
-
Dissolve the crude Solifenacin base (e.g., 17.6 g) in acetone (100 mL).
-
Add a solution of succinic acid (5.5 g) in acetone to the Solifenacin solution with stirring.
-
Heat the mixture to 55 °C and stir for 15 minutes.
-
Cool the mixture to room temperature and continue stirring for 45 minutes, then cool to 0-5 °C and stir for an additional hour.
-
Collect the precipitated white solid by filtration, wash with cold acetone, and dry under vacuum to afford Solifenacin succinate.[1]
-
Experimental Workflow: Synthesis of Solifenacin Succinate
Caption: Workflow for the synthesis of Solifenacin Succinate.
Synthesis of Aclidinium Bromide: A Long-Acting Muscarinic Antagonist
Aclidinium bromide is an inhaled long-acting muscarinic antagonist (LAMA) used in the management of chronic obstructive pulmonary disease (COPD). The synthesis involves a two-step process starting from (R)-Quinuclidin-3-ol: an esterification followed by a quaternization reaction.
Quantitative Data Summary
| Step | Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield | Purity |
| 1. Esterification | (R)-Quinuclidin-3-ol, Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate | Sodium Methoxide | Toluene/DMF | 8 h | Evaporation of solvents | - | - |
| 2. Quaternization | (3R)-quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, 3-phenoxypropyl bromide | - | Amide or Sulfoxide solvent | - | - | High | High |
Experimental Protocols
Protocol 3: Synthesis of (3R)-quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate
This protocol outlines the esterification of (R)-Quinuclidin-3-ol with methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate.
-
Materials: (R)-Quinuclidin-3-ol, Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, Sodium methoxide, Toluene, Dimethylformamide (DMF).
-
Procedure:
-
In a suitable reaction vessel, combine (R)-Quinuclidin-3-ol (5.14 g) and methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (9.00 g) in a mixture of toluene (90 mL) and DMF (4.5 mL).
-
Add sodium methoxide (0.36 g) to the mixture.
-
Heat the reaction mixture for 8 hours while allowing for the evaporation of the solvents.
-
Upon completion, the residue contains the desired ester intermediate. This crude product is often used directly in the next step without further purification.
-
Protocol 4: Synthesis of Aclidinium Bromide
This protocol describes the quaternization of the ester intermediate to form Aclidinium Bromide.
-
Materials: (3R)-quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, 3-phenoxypropyl bromide, Amide solvent (e.g., DMF, DMAc) or a sulfoxide solvent (e.g., DMSO).
-
Procedure:
-
Dissolve the crude (3R)-quinuclidin-3-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate from the previous step in a suitable amide or sulfoxide solvent.
-
Add 3-phenoxypropyl bromide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
The product, Aclidinium Bromide, may precipitate from the reaction mixture or can be isolated by the addition of an anti-solvent.
-
Collect the solid by filtration, wash with a suitable solvent, and dry to obtain Aclidinium Bromide.[1]
-
Experimental Workflow: Synthesis of Aclidinium Bromide
Caption: Workflow for the synthesis of Aclidinium Bromide.
Talsaclidine: A Muscarinic M1 Receptor Agonist
Signaling Pathway Diagrams
The therapeutic effects of the molecules synthesized from this compound are mediated through their interaction with specific G-protein coupled receptors (GPCRs). The following diagrams illustrate the signaling pathways associated with the muscarinic M1 and M3 receptors.
Muscarinic M1 Receptor Agonist Signaling Pathway
Talsaclidine acts as an agonist at the M1 muscarinic receptor, which is predominantly coupled to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity, respectively.[3][4]
Caption: M1 Muscarinic Receptor Agonist Signaling Pathway.
Muscarinic M3 Receptor Antagonist Mechanism of Action
Solifenacin and Aclidinium Bromide act as antagonists at the M3 muscarinic receptor. They competitively block the binding of the endogenous agonist, acetylcholine (ACh), thereby inhibiting the downstream signaling cascade that leads to smooth muscle contraction and glandular secretion. This is particularly relevant in the bladder and airways.
Caption: M3 Muscarinic Receptor Antagonist Mechanism of Action.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity in (S)-Quinuclidin-3-ol Catalyzed Reactions
Welcome to the technical support center for (S)-Quinuclidin-3-ol catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselectivity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic role of this compound in asymmetric synthesis?
A1: this compound is a bifunctional organocatalyst. Its tertiary amine serves as a nucleophilic center that initiates catalytic cycles, such as in the Morita-Baylis-Hillman (MBH) reaction. The hydroxyl group can act as a Brønsted acid, participating in hydrogen bonding to stabilize key intermediates and transition states, which influences both the reaction rate and the stereochemical outcome.[1]
Q2: I am observing very low enantiomeric excess (ee) in my reaction catalyzed by this compound. Is this expected?
A2: Yes, it can be. While this compound is a chiral catalyst, its effectiveness in inducing high enantioselectivity can be modest and is highly dependent on the specific substrates and reaction conditions.[1] For instance, in a ball-milling enabled aza-MBH model reaction, the use of enantioenriched (R)-3-hydroxyquinuclidine resulted in a low enantiomeric excess of only 2% ee.[1] Therefore, optimization of reaction parameters is often necessary to achieve synthetically useful levels of enantioselectivity.
Q3: How does the purity of this compound affect the reaction outcome?
A3: Catalyst purity is critical. Impurities can act as achiral catalysts, leading to the formation of a racemic product and thus lowering the overall enantioselectivity. Ensure the catalyst is of high purity and handled under inert conditions to prevent degradation.
Q4: Can structural modifications to the this compound catalyst improve enantioselectivity?
A4: Yes, structural modifications can have a significant impact. While this guide focuses on optimizing reactions with this compound, it is worth noting that the development of more structurally complex derivatives of cinchona alkaloids, to which quinuclidinol is related, has been a key strategy for achieving higher enantioselectivity in a wide range of asymmetric transformations.
Troubleshooting Guide: Low Enantioselectivity
Problem: The enantiomeric excess (ee) of my product is lower than expected.
This is a common issue in reactions catalyzed by this compound. The following sections provide a systematic approach to troubleshooting and improving enantioselectivity.
1. Reaction Temperature
Lowering the reaction temperature is often the first and most effective step to increase enantioselectivity.
-
Why it works: A lower temperature increases the energy difference between the diastereomeric transition states leading to the two enantiomers, thus favoring the formation of the major enantiomer.
-
Troubleshooting Steps:
-
If the reaction is being run at room temperature, try reducing the temperature to 0 °C, -20 °C, or even lower.
-
Be aware that lowering the temperature will likely decrease the reaction rate, so extended reaction times may be necessary. Monitor the reaction progress by TLC or HPLC.
-
Table 1: Representative Effect of Temperature on Enantioselectivity (Note: This data is illustrative of general trends in asymmetric catalysis, as specific data for this compound is limited.)
| Temperature (°C) | Enantiomeric Excess (% ee) | Reaction Time (h) |
| 25 (Room Temp) | 15 | 24 |
| 0 | 45 | 72 |
| -20 | 70 | 120 |
| -40 | 85 | 240 |
2. Solvent Selection
The choice of solvent can have a profound impact on the enantioselectivity of the reaction.
-
Why it works: The solvent influences the conformation of the catalyst-substrate complex and the stability of the transition states. Non-polar solvents often lead to higher enantioselectivity in aza-Baylis-Hillman reactions, though they may cause solubility issues and lower yields.
-
Troubleshooting Steps:
-
Perform a solvent screen with a range of solvents of varying polarity.
-
Ensure all solvents are anhydrous, as trace amounts of water can negatively affect enantioselectivity.
-
Table 2: Representative Effect of Solvent on Enantioselectivity (Note: This data is illustrative of general trends in asymmetric catalysis, as specific data for this compound is limited.)
| Solvent | Polarity Index | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | 65 |
| Dichloromethane | 3.1 | 50 |
| THF | 4.0 | 35 |
| Acetonitrile | 5.8 | 20 |
| Methanol | 5.1 | <10 |
3. Use of Additives and Co-catalysts
Additives can significantly enhance enantioselectivity by interacting with the catalyst or substrates.
-
Why it works:
-
Brønsted Acids: Can protonate the substrate, increasing its reactivity and influencing the geometry of the transition state through hydrogen bonding.
-
Lewis Acids: Can coordinate to the electrophile, enhancing its reactivity and providing a more rigid chiral environment.
-
Protic Additives: In some cases, small amounts of protic additives like methanol can accelerate the reaction and improve enantioselectivity by facilitating proton transfer steps.
-
-
Troubleshooting Steps:
-
Screen a variety of additives, such as phenols, thioureas, or Lewis acids (e.g., Ti(OiPr)₄, Sc(OTf)₃).
-
Start with a low stoichiometric ratio of the additive (e.g., 10-20 mol%) and optimize the loading.
-
Table 3: Representative Effect of Additives on Enantioselectivity (Note: This data is illustrative of general trends in asymmetric catalysis, as specific data for this compound is limited.)
| Additive (20 mol%) | Additive Type | Enantiomeric Excess (% ee) |
| None | - | 25 |
| Phenol | Brønsted Acid | 40 |
| Thiourea | H-bond Donor | 60 |
| Sc(OTf)₃ | Lewis Acid | 75 |
4. Catalyst Loading and Substrate Concentration
These parameters can influence the aggregation state of the catalyst and the overall reaction kinetics.
-
Why it works: Higher catalyst loading can sometimes lead to the formation of less selective catalytic species through aggregation. Reaction concentration can also affect catalyst aggregation and solubility.
-
Troubleshooting Steps:
-
Vary the catalyst loading (e.g., from 5 mol% to 30 mol%) to find the optimal concentration.
-
Investigate the effect of substrate concentration by running the reaction at different molarities.
-
Experimental Protocols
General Protocol for an Asymmetric aza-Morita-Baylis-Hillman Reaction
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
This compound
-
Imine (1.0 equiv)
-
Activated alkene (e.g., methyl vinyl ketone, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Additive (e.g., Thiourea, 0.2 equiv)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (0.1 equiv) and the chosen additive.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., -20 °C) for 15 minutes.
-
Add the imine to the solution and stir for another 10 minutes.
-
Add the activated alkene dropwise over a period of 10 minutes.
-
Allow the reaction to stir at the set temperature and monitor its progress by TLC or HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Visualizations
Caption: A step-by-step workflow for troubleshooting and improving low enantioselectivity.
References
Common side reactions and byproducts when using (S)-Quinuclidin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the use of (S)-Quinuclidin-3-ol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as (S)-(+)-3-Hydroxy quinuclidine, is a chiral organic compound.[1][2] It serves as a critical building block and chiral auxiliary in the synthesis of various pharmaceutical compounds.[2][3] Its rigid bicyclic structure is a key component in the development of muscarinic receptor antagonists and agonists.[3][4] A notable application is in the synthesis of Solifenacin, a medication used to treat overactive bladder.[5][6]
Q2: What are the main safety precautions to consider when handling this compound?
This compound is classified as a substance that can cause severe skin burns and eye damage.[1][5] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2] Avoid inhalation of dust or vapors.[2] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1]
Q3: How should this compound be properly stored?
To ensure its stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7] It is incompatible with strong oxidizing agents and strong acids, so it should be stored away from these substances.[2][7] Some sources indicate it may be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[7]
Troubleshooting Guide for Common Side Reactions and Byproducts
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Incomplete reaction and presence of unreacted this compound in the final product.
-
Possible Causes:
-
Insufficient reaction time or temperature.
-
Inadequate stoichiometry of reagents.
-
Poor quality or degradation of the coupling reagent (in acylation/esterification reactions).
-
Deactivation of the catalyst, if one is used.
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS) to ensure it has gone to completion.
-
Optimize Conditions: If the reaction is sluggish, consider increasing the temperature or extending the reaction time. A kinetic study can help determine the optimal conditions.
-
Reagent Stoichiometry: Re-evaluate the stoichiometry. A slight excess of the acylating or alkylating agent might be necessary to drive the reaction to completion.
-
Reagent Quality: Ensure the freshness and purity of all reagents, especially coupling agents that can be moisture-sensitive.
-
-
Purification Strategy: Unreacted this compound is a polar compound. It can often be removed through aqueous extraction or column chromatography on silica gel.
Issue 2: Formation of the (R)-enantiomer as a byproduct.
-
Possible Cause:
-
Troubleshooting Steps:
-
Milder Conditions: Employ milder reaction conditions. Avoid excessively high temperatures and prolonged exposure to strong bases.
-
Catalyst Choice: If a catalyst is necessary, screen for one that does not promote racemization.
-
-
Purification Strategy: Chiral chromatography is typically required to separate the (S) and (R) enantiomers.[9] Alternatively, diastereomeric salt formation with a chiral acid can be used for resolution.
Issue 3: Oxidation of the quinuclidine nitrogen to form the N-oxide.
-
Possible Causes:
-
Presence of oxidizing agents in the reaction mixture, which could be impurities in the reagents or solvents.
-
Exposure to air (oxygen) for prolonged periods, especially at elevated temperatures or in the presence of light or metal catalysts.
-
Use of peroxide-containing solvents.
-
-
Troubleshooting Steps:
-
Degas Solvents: Use degassed solvents to minimize dissolved oxygen.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon).
-
Reagent Purity: Use high-purity reagents and solvents to avoid contaminants that could act as oxidizing agents.
-
-
Purification Strategy: The N-oxide is significantly more polar than the parent amine. It can usually be separated by column chromatography on silica gel or by extraction with an acidic aqueous solution.
Issue 4: Over-alkylation or over-acylation at the quinuclidine nitrogen.
-
Possible Cause:
-
The tertiary amine of the quinuclidine ring can act as a nucleophile, especially with highly reactive alkylating or acylating agents, leading to the formation of a quaternary ammonium salt.
-
-
Troubleshooting Steps:
-
Protecting Groups: If the nitrogen's nucleophilicity is problematic, consider using a suitable protecting group, although this adds extra steps to the synthesis.
-
Controlled Addition: Add the alkylating or acylating agent slowly and at a low temperature to control its reactivity.
-
Stoichiometry: Use a precise stoichiometry of the electrophile.
-
-
Purification Strategy: The resulting quaternary salt is highly polar and can be removed by aqueous extraction or will have very different chromatographic behavior compared to the desired product.
Summary of Potential Byproducts and Impurities
| Byproduct/Impurity | Potential Cause | Recommended Analytical Method |
| Unreacted this compound | Incomplete reaction | LC-MS, GC-MS, TLC |
| (R)-Quinuclidin-3-ol | Epimerization/Racemization | Chiral HPLC |
| This compound N-oxide | Oxidation | LC-MS |
| Quaternary Ammonium Salts | Over-alkylation/acylation | LC-MS, NMR |
| Residual 3-Quinuclidinone | Incomplete reduction in synthesis | GC-MS, LC-MS |
Experimental Protocols
Key Experiment: Esterification of this compound
This protocol provides a general methodology for the esterification of this compound with a carboxylic acid, a common reaction in the synthesis of its derivatives.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., DMAP, triethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
Procedure:
-
Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To the flask, add this compound (1 equivalent), the carboxylic acid (1.1 equivalents), and the base (e.g., DMAP, 0.1 equivalents) dissolved in the anhydrous solvent.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent: Slowly add a solution of the coupling agent (e.g., EDC, 1.2 equivalents) in the anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used).
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water, and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Visualizations
References
- 1. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. zenodo.org [zenodo.org]
- 5. Solifenacin (S)-(+)-3-Quinuclidinol Impurity | 34583-34-1 | SynZeal [synzeal.com]
- 6. chemwhat.com [chemwhat.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Optimization of (S)-Quinuclidin-3-ol Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of (S)-Quinuclidin-3-ol and its derivatives as organocatalysts in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: In which types of reactions is this compound typically used as a catalyst?
A1: this compound and its derivatives are effective nucleophilic organocatalysts. They are primarily used in reactions such as the Baylis-Hillman reaction and its aza-variant, as well as in cyanation reactions of halo-pyrimidines.[1] Their rigid bicyclic structure and chiral nature make them suitable for inducing enantioselectivity.
Q2: My reaction is showing low enantiomeric excess (ee). What are the primary factors to investigate?
A2: Low enantioselectivity can stem from several sources. Key factors to investigate include the purity of the catalyst, the reaction temperature, and the choice of solvent. Higher temperatures can sometimes reduce enantioselectivity by enabling the formation of the undesired enantiomer.[2] It is also crucial to ensure the starting materials are free of impurities that could interfere with the catalytic cycle.
Q3: The yield of my desired product is low, but the enantioselectivity is high. What could be the cause?
A3: When enantioselectivity is high but the yield is poor, the issue often lies with reaction kinetics or catalyst stability rather than stereocontrol.[2] Potential causes include insufficient catalyst loading, catalyst deactivation over the course of the reaction, or suboptimal reaction time and temperature. Monitoring the reaction progress over time can help determine if the reaction has stalled.[2]
Q4: How should this compound catalysts be handled and stored?
A4: this compound and its derivatives can be sensitive to air and moisture. Proper handling and storage under an inert atmosphere (e.g., argon or nitrogen) are crucial to maintain their catalytic activity.[2] They should be stored in a cool, dry place, away from light. For solutions, it is best to use them freshly prepared.
Q5: Can impurities in the substrate or reagents affect the reaction?
A5: Absolutely. Impurities in the starting materials or solvents can act as catalyst poisons or competing substrates, leading to a decrease in both yield and enantioselectivity.[2] For instance, acidic impurities can neutralize the basic nitrogen of the quinuclidine core, rendering the catalyst inactive. It is highly recommended to use reagents and solvents of high purity.
Troubleshooting Guides
Problem: Low or No Conversion
This is a common issue that can be attributed to several factors. The following logical workflow can help diagnose the problem.
Solutions:
-
Verify Catalyst Activity:
-
Catalyst Degradation: Ensure the catalyst has been stored correctly under an inert atmosphere. If degradation is suspected, use a fresh batch.[2]
-
Insufficient Loading: The catalyst loading may be too low for the reaction to proceed efficiently. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).
-
-
Assess Reaction Conditions:
-
Temperature: The reaction may require higher temperatures to overcome the activation energy. Cautiously increase the temperature in increments of 10°C.
-
Reaction Time: Monitor the reaction by TLC or GC to see if it is simply slow. If so, extend the reaction time.[2]
-
-
Evaluate Reagents and Substrate:
-
Purity: Impurities can inhibit the catalyst. Ensure all reagents and the substrate are of high purity. Recrystallization or chromatography of the starting materials may be necessary.[2]
-
Problem: Low Enantioselectivity (ee)
Achieving high enantioselectivity is the primary goal of using a chiral catalyst. The following workflow can help address suboptimal results.
Solutions:
-
Verify Purity:
-
Catalyst: The enantiomeric purity of the this compound catalyst is critical. Ensure it is of high enantiomeric excess.
-
Substrate/Reagents: As mentioned before, impurities can negatively impact the reaction's stereochemical outcome.
-
-
Optimize Temperature:
-
Lower the Temperature: Generally, lower reaction temperatures favor the transition state leading to the major enantiomer, thus increasing enantioselectivity.[2] Try running the reaction at 0°C or -20°C, but be aware that this will likely increase the required reaction time.
-
-
Screen Solvents:
-
Solvent Polarity: The solvent plays a crucial role in the catalytic cycle and can significantly influence enantioselectivity.[2] It is advisable to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).
-
Data Presentation
Table 1: Effect of Reaction Parameters on a Catalyzed Baylis-Hillman Reaction
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 25 | CH₂Cl₂ | 24 | 75 | 85 |
| 2 | 10 | 0 | CH₂Cl₂ | 48 | 72 | 92 |
| 3 | 10 | 25 | Toluene | 24 | 68 | 81 |
| 4 | 10 | 25 | CH₃CN | 24 | 80 | 75 |
| 5 | 20 | 0 | CH₂Cl₂ | 48 | 85 | 93 |
Note: Data is representative and for illustrative purposes. Actual results will vary based on specific substrates and conditions.
Experimental Protocols
Protocol 1: General Procedure for a this compound Catalyzed Aza-Baylis-Hillman Reaction
This protocol is a general guide for the three-component reaction between an aldehyde, a sulfonamide, and an α,β-unsaturated carbonyl compound.[1]
Materials:
-
This compound (10 mol%)
-
Aryl aldehyde (1.0 mmol)
-
Sulfonamide (1.1 mmol)
-
Michael acceptor (e.g., methyl acrylate) (1.2 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, 2 mL)
-
Molecular sieves (4 Å, 100 mg)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add this compound, the aryl aldehyde, the sulfonamide, and the molecular sieves.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the Michael acceptor to the mixture via syringe.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).
References
Technical Support Center: Purification of (S)-Quinuclidin-3-ol and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-Quinuclidin-3-ol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am having trouble separating the (R) and (S) enantiomers of 3-quinuclidinol using chiral HPLC. What are the common causes and solutions?
A1: Low resolution in the chiral HPLC separation of 3-quinuclidinol enantiomers is a common issue. Here are some potential causes and troubleshooting steps:
-
Inadequate Derivatization: this compound lacks a strong chromophore, making UV detection difficult. Pre-column derivatization with an agent like benzoyl chloride is often necessary to introduce a UV-active moiety.[1][2] Ensure the derivatization reaction has gone to completion.
-
Incorrect Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical for achieving good separation. A typical mobile phase for a normal-phase system consists of n-hexane, ethanol, 2-propanol, and an amine additive like diethylamine.[1] Small adjustments to the modifier (alcohol) or additive concentration can significantly impact resolution.
-
Suboptimal Chiral Stationary Phase: The selection of the chiral column is crucial. Amylose-based columns like Chiralpak IA and Chiralpak IC have shown excellent results for separating derivatized 3-quinuclidinol enantiomers.[1][2]
-
Temperature Fluctuations: Column temperature can affect enantioseparation. Maintaining a constant and optimized temperature (e.g., 25°C) can improve peak shape and resolution.[2]
Q2: My yield after chemical resolution of racemic 3-quinuclidinol is very low. How can I improve it?
A2: Chemical resolution using chiral resolving agents like D-(+)-dibenzoyltartaric acid can be challenging, and low yields are a known drawback.[2][3] Here are some factors to consider:
-
Solvent System: The choice of solvent for diastereomeric salt formation and recrystallization is critical. A mixture of solvents, such as propanol and acetone, has been used.[3] You may need to screen different solvent systems and ratios to find the optimal conditions for selective precipitation of one diastereomer.
-
Number of Recrystallizations: While multiple recrystallizations can increase the enantiomeric purity of the desired diastereomeric salt, each step will also lead to a loss of material, thereby reducing the overall yield.
-
Hydrolysis Step: Incomplete hydrolysis of the purified diastereomeric salt back to the free alcohol will result in a lower yield of the final product. Ensure the hydrolysis conditions (e.g., using aqueous sodium hydroxide) are sufficient for complete reaction.[4]
Q3: Can I purify this compound without using chromatography?
A3: Yes, besides chromatography, chemical resolution and recrystallization are common non-chromatographic purification techniques.
-
Chemical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.[2][3]
-
Recrystallization: If your crude product is a solid and contains impurities with different solubilities, recrystallization can be an effective purification method. Acetone has been used to purify racemic 3-quinuclidinol.[5] For the enantiomerically enriched S-(+)-3-quinuclidinol, solvents such as ethyl acetate, chloroform, and toluene can be used for recrystallization.[6]
Q4: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A4: Common impurities can include:
-
The undesired (R)-enantiomer: This is the most common impurity when starting from a racemic mixture.
-
Unreacted starting materials: Such as 3-quinuclidinone.
-
Byproducts from the synthesis: The nature of these will depend on the synthetic route.
-
Residual solvents: From the reaction or purification steps.
-
Derivatizing agent: If pre-column derivatization is used for analysis, residual derivatizing agent (e.g., benzoyl chloride) may be present.[1]
Quantitative Data Summary
Table 1: Chiral HPLC Parameters for the Analysis of 3-Quinuclidinol Enantiomers
| Parameter | Value | Reference |
| Column | Chiralpak IC | [1] |
| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v) | [1] |
| Detection Wavelength | 230 nm | [1] |
| Resolution (Rs) | > 11.4 | [1] |
| LOD (S-enantiomer) | 0.5 µg/mL | [1] |
| LOQ (S-enantiomer) | 1.5 µg/mL | [1] |
Table 2: Yield and Purity Data for (R)-3-Quinuclidinol Purification
| Purification Method | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation & Recrystallization | 89.5% | 99.5% | [3] |
| Chemical Resolution & Recrystallization | 20.4% | 98% | [3] |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound via Pre-Column Derivatization
-
Derivatization:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol).
-
To a known volume of the standard solution, add an excess of a derivatizing agent such as benzoyl chloride.
-
The reaction can be performed in the presence of a base to neutralize the HCl byproduct.
-
-
HPLC Analysis:
-
Column: Chiralpak IC (or equivalent amylose-based chiral column).
-
Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, and diethylamine (e.g., 80:8:12:0.4 v/v/v/v).[1]
-
Flow Rate: Typically 0.8-1.0 mL/min.
-
Column Temperature: 25°C.[2]
-
Injection Volume: 5 µL.[2]
-
Detection: UV at 230 nm.[1]
-
Analyze the resulting chromatogram to determine the retention times and peak areas of the derivatized enantiomers.
-
Protocol 2: Purification of Racemic 3-Quinuclidinol by Recrystallization
-
Dissolution: Dissolve the crude racemic 3-quinuclidinol in a minimal amount of hot acetone.[5]
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Crystallization: Further cool the solution in an ice bath to promote crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold acetone.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for low resolution in chiral HPLC analysis.
Caption: Logical steps involved in the chemical resolution of 3-quinuclidinol.
References
- 1. scispace.com [scispace.com]
- 2. CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography - Google Patents [patents.google.com]
- 3. CN114437060A - Preparation method of (R) -and (S) -3-quinuclidinol - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. tsijournals.com [tsijournals.com]
- 6. CN103275076A - S-(+)-3-quinuclidinol preparation method - Google Patents [patents.google.com]
Troubleshooting low yields in reactions involving (S)-Quinuclidin-3-ol
Welcome to the Technical Support Center for reactions involving (S)-Quinuclidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound via asymmetric reduction of 3-quinuclidinone is resulting in low yield and/or low enantioselectivity. What are the common causes?
Low yields and poor enantioselectivity in the asymmetric reduction of 3-quinuclidinone to this compound can stem from several factors, primarily related to the catalyst (biocatalyst or chemical catalyst) and reaction conditions.
For Biocatalytic Reductions (using Ketoreductases - KREDs):
-
Enzyme Activity and Stability: The ketoreductase may be inactive or denatured due to improper storage, extreme pH, or high temperatures. If using whole cells, their viability and the expression levels of the reductase are crucial.[1]
-
Cofactor Issues: Ketoreductases require a cofactor, typically NADH or NADPH. If the cofactor regeneration system (e.g., using glucose dehydrogenase) is not efficient, the primary reaction will stall.[1]
-
Substrate/Product Inhibition: High concentrations of either the starting material (3-quinuclidinone) or the product (this compound) can inhibit the enzyme.[1]
-
Presence of Contaminating Enzymes: Crude cell lysates or whole-cell systems may contain other reductases that can produce the undesired (R)-enantiomer, thus lowering the enantiomeric excess (ee).[2]
For Chemical Asymmetric Hydrogenation (e.g., using Ruthenium catalysts):
-
Catalyst Poisoning: The catalyst is sensitive to impurities such as sulfur compounds, water, or oxygen in the reagents or solvents.[1]
-
Suboptimal Reaction Conditions: Hydrogen pressure, temperature, and the choice of solvent and base can significantly affect the reaction rate and yield.[1]
-
Improper Catalyst Preparation: Incorrect preparation or handling of the chiral catalyst can lead to reduced activity or selectivity.[1]
Q2: I am using this compound as a precursor in a subsequent reaction, and the yield is lower than expected. What should I investigate?
When using this compound as a starting material, low yields in the subsequent reaction can be attributed to several factors:
-
Purity of this compound: Impurities from the synthesis or degradation during storage can interfere with the desired reaction. Ensure the starting material is of high purity.
-
Side Reactions: The hydroxyl and tertiary amine groups of quinuclidinol can participate in side reactions. For example, the basicity of the quinuclidine nitrogen can catalyze undesired reactions.
-
Reaction Conditions: The stability of this compound under the specific reaction conditions (e.g., strong acids, bases, or high temperatures) should be considered. Degradation of the starting material will inevitably lead to lower yields.
-
Product Isolation: this compound and many of its derivatives are water-soluble, which can make extraction from aqueous media challenging and lead to product loss during workup.
Q3: I am employing a quinuclidine derivative, such as 3-hydroxyquinuclidine, as a catalyst in a Baylis-Hillman reaction, but the reaction is very slow. How can I improve the reaction rate?
The Baylis-Hillman reaction is notoriously slow, and the choice of catalyst is critical. The reactivity of quinuclidine-based catalysts in this reaction correlates with their basicity (pKa).
-
Catalyst Basicity: More basic quinuclidine derivatives are generally more active catalysts. For instance, quinuclidine (pKa of conjugate acid = 11.3) is more reactive than 3-hydroxyquinuclidine (pKa = 9.9).[3]
-
Protic Additives: The presence of proton donors can accelerate the reaction. The addition of methanol has been shown to be particularly effective in combination with quinuclidine catalysts.[3]
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents are often more effective than aprotic solvents for ionic liquid-supported quinuclidine catalysts.
-
Substrate Reactivity: The nature of the aldehyde and the activated alkene will significantly impact the reaction rate.
Troubleshooting Guides
Guide 1: Low Yield in Asymmetric Synthesis of this compound
This guide provides a systematic approach to troubleshooting low yields in the asymmetric reduction of 3-quinuclidinone.
Troubleshooting Logic for Low Conversion in Biocatalytic Synthesis
Caption: Troubleshooting logic for low conversion in biocatalytic synthesis.
Guide 2: Challenges in the Synthesis of Solifenacin from this compound
Solifenacin is a pharmaceutical synthesized from this compound. This guide outlines key steps and potential issues.
Synthetic Workflow for Solifenacin
Caption: Overview of a synthetic strategy for solifenacin.
Data Presentation
Table 1: Performance of Biocatalysts in the Asymmetric Reduction of 3-Quinuclidinone to this compound
| Biocatalyst (Source Organism) | Expression Host | Substrate Conc. (g/L) | Conversion (%) | Enantiomeric Excess (ee) (%) | Reference |
| Reductase from Rhodococcus erythropolis WY1406 | E. coli | 5 | 93 | >99 | [4] |
Table 2: Reactivity of Quinuclidine-Based Catalysts in the Baylis-Hillman Reaction
| Catalyst | pKa of Conjugate Acid | Relative Reactivity |
| Quinuclidinone | 7.2 | Lowest |
| 3-Chloroquinuclidine | 8.9 | |
| 3-Acetoxyquinuclidine | 9.3 | |
| 3-Hydroxyquinuclidine | 9.9 | Higher |
| Quinuclidine | 11.3 | Highest |
| Data adapted from Aggarwal, V. K., et al. (2003).[3] |
Experimental Protocols
Protocol 1: Asymmetric Reduction of 3-Quinuclidinone using a Whole-Cell Biocatalyst
This protocol describes the synthesis of this compound using E. coli cells expressing a reductase from Rhodococcus erythropolis.
Materials:
-
3-Quinuclidinone hydrochloride
-
E. coli cells expressing ReQR-25 gene
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Organic solvent for extraction (e.g., chloroform)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled reactor, prepare a suspension of the E. coli cells in the phosphate buffer.
-
Cofactor Regeneration: Add glucose to the reaction mixture to serve as the substrate for the intracellular cofactor regeneration system.
-
Substrate Addition: Add 3-quinuclidinone hydrochloride to the desired concentration (e.g., 5 g/L).[4]
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 37°C) with agitation.[1]
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
-
Work-up: Once the reaction is complete, separate the biomass by centrifugation.
-
Extraction: Extract the aqueous supernatant with chloroform multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or chromatography.
Protocol 2: Synthesis of Solifenacin via a Chloroformate Intermediate
This protocol outlines a common route for the synthesis of solifenacin from this compound.[5]
Part A: Preparation of (S)-Quinuclidin-3-yl Carbonochloridate
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or THF).
-
Cool the solution in an ice-water bath.
-
Add diphosgene dropwise to the cooled solution.
-
Stir the reaction mixture until completion (monitor by TLC or HPLC). The resulting solution containing the crude chloroformate is used directly in the next step.
Part B: Coupling with (S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline
-
In a separate flask, dissolve (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane).
-
Cool this solution in an ice-water bath.
-
Add the chloroformate solution from Part A dropwise.
-
Stir at room temperature until the reaction is complete.
Part C: Work-up and Salt Formation
-
Concentrate the reaction mixture.
-
Dissolve the crude product in dichloromethane and wash with water.
-
Concentrate the organic phase to yield solifenacin base as an oil.
-
Dissolve the solifenacin oil in ethyl acetate and add a solution of succinic acid in a suitable solvent (e.g., acetone).
-
Stir to allow for the precipitation of solifenacin succinate.
-
Filter the solid, wash with acetone, and dry under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Stability issues of (S)-Quinuclidin-3-ol under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (S)-Quinuclidin-3-ol under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area to ensure its stability.[1][2][3]
Q2: Is this compound sensitive to air or moisture?
A2: While stable under normal conditions, it is good practice to handle this compound in a well-ventilated area and store it in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1][2]
Q3: What are the known chemical incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents and strong acids.[4] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.
Q4: What happens when this compound is heated?
A4: When heated to decomposition, this compound may emit toxic vapors of nitrogen oxides.[5] Therefore, it is crucial to avoid excessive heating and to handle the compound in a well-ventilated fume hood, especially at elevated temperatures.
Q5: Are there any known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, based on the stability of structurally similar compounds containing a quinuclidine moiety, such as solifenacin, it can be inferred that this compound may be susceptible to degradation under acidic and basic conditions.[1][6] Oxidation and photolysis could also be potential degradation routes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected side products in a reaction. | Degradation of this compound due to incompatible reagents (e.g., strong acids, strong oxidizing agents). | Ensure all reagents are compatible with a tertiary amine and a secondary alcohol. Consider using milder reaction conditions. |
| Loss of starting material during workup. | Instability at a specific pH during extraction or purification. | Buffer the aqueous solutions used during workup to maintain a neutral or slightly basic pH. Avoid prolonged exposure to strongly acidic or basic conditions. |
| Inconsistent analytical results over time. | Degradation of the sample in solution. | Prepare fresh solutions of this compound for analysis. If solutions need to be stored, keep them at a low temperature (2-8 °C) and protected from light. |
| Discoloration of the solid compound. | Potential degradation due to improper storage (exposure to light, air, or heat). | Store the compound in a tightly sealed, opaque container in a cool, dry, and inert atmosphere (e.g., under nitrogen or argon). |
Data on Stability of Structurally Similar Compounds
| Stress Condition | Observation for Solifenacin | Potential Implication for this compound |
| Acidic Hydrolysis (e.g., 1N HCl) | Significant degradation observed.[1][2] | This compound may be unstable in strongly acidic conditions. |
| Basic Hydrolysis (e.g., 1N NaOH) | Significant degradation observed.[1][2] | This compound may be unstable in strongly basic conditions. |
| Oxidative (e.g., H₂O₂) | Degradation observed.[6] | Caution should be exercised when using strong oxidizing agents. |
| Photolytic | Degradation observed.[1] | Protect from light during storage and reactions. |
| Thermal | Generally stable at moderate temperatures.[2] | Stable under typical laboratory heating conditions, but avoid excessive temperatures. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid. Heat the mixture at 60°C for a specified period (e.g., 2, 6, 24 hours). At each time point, withdraw a sample, neutralize it with 1N sodium hydroxide, and dilute with the mobile phase for analysis.
-
Basic Degradation: To an aliquot of the stock solution, add an equal volume of 1N sodium hydroxide. Heat the mixture at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 1N hydrochloric acid, and dilute with the mobile phase.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period. At each time point, withdraw a sample and dilute with the mobile phase.
-
Thermal Degradation: Place a solid sample of this compound in an oven at a specified temperature (e.g., 105°C) for a set duration. Also, heat an aliquot of the stock solution. At each time point, prepare a sample for analysis.
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. Protect a control sample from light.
-
Analysis: Analyze all samples using a stability-indicating analytical method, such as HPLC with a UV or mass spectrometric detector, to quantify the remaining this compound and detect any degradation products.
Protocol 2: HPLC Method for Purity and Stability Analysis
This High-Performance Liquid Chromatography (HPLC) method can be adapted to serve as a stability-indicating assay for this compound.
-
Column: Chiralpak IC (or a similar chiral column for enantiomeric purity) or a standard C18 column for general purity.
-
Mobile Phase: A mixture of n-hexane, ethanol, 2-propanol, and diethylamine (e.g., 80:8:12:0.4, v/v) for chiral separation. For a C18 column, a gradient of water with 0.1% formic acid and acetonitrile can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-230 nm or Mass Spectrometry (MS) for better sensitivity and identification of degradation products.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Regeneration and Recycling of (S)-Quinuclidin-3-ol-Based Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective regeneration and recycling of (S)-Quinuclidin-3-ol-based catalysts.
Troubleshooting Guides
This section addresses specific issues that may arise during the use and recycling of this compound-based catalysts, providing systematic approaches to identify and resolve them.
Issue 1: Gradual Decrease in Enantioselectivity and/or Yield Over Multiple Cycles
Question: I have been recycling my polymer-supported this compound catalyst by filtering and washing it with the reaction solvent. For the first few runs, the performance was excellent, but I am now observing a steady decline in both yield and enantiomeric excess (ee). What are the potential causes and how can I restore the catalyst's performance?
Answer: A gradual decline in performance is a common observation and can be attributed to several factors. A systematic troubleshooting approach is recommended.
Potential Causes and Solutions:
-
Product/Byproduct Inhibition: The catalyst's active sites may be blocked by strongly adsorbed product or byproducts that are not effectively removed by simple washing with the reaction solvent.
-
Fouling: Insoluble or polymeric materials generated during the reaction can deposit on the catalyst surface, physically blocking the active sites.
-
Leaching of Active Sites: For supported catalysts, a small amount of the active this compound moiety may detach from the support during each cycle.
-
Changes in Catalyst Structure: The microenvironment of the catalyst (e.g., swelling properties of a polymer support) may change over time, affecting its activity and selectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for declining catalyst performance.
Issue 2: Catalyst Appears Clumped or Physically Changed After Several Uses
Question: My polymer-supported catalyst, which was initially a fine powder, has started to clump together and shows reduced swelling in the reaction solvent. What could be causing this and is it salvageable?
Answer: Physical changes to the catalyst support can significantly impact its performance by altering the accessibility of the catalytic sites.
Potential Causes and Solutions:
-
Support Degradation: The polymer backbone may be degrading due to harsh reaction conditions (e.g., high temperatures, presence of strong acids or bases).
-
Cross-linking: Byproducts from the reaction may be causing additional cross-linking of the polymer support, leading to reduced swelling and a more rigid structure.
-
Irreversible Fouling: Polymeric byproducts may have become entangled within the polymer matrix, causing the particles to stick together.
Troubleshooting Steps:
-
Microscopic Examination: Visually inspect the catalyst under a microscope to assess the extent of the physical changes.
-
Solvent Soaking: Attempt to break up the clumps by soaking the catalyst in a range of solvents with different polarities (e.g., THF, DCM, methanol) with gentle agitation.
-
Thermal Regeneration: If fouling by organic residues is suspected, a carefully controlled thermal regeneration may be attempted. (See Experimental Protocol 3). Caution: This is a more aggressive method and may cause further damage if not performed correctly.
-
Re-synthesis: If the support has undergone significant degradation, it is unlikely that its original performance can be restored. In this case, synthesizing a fresh batch of catalyst is the most reliable solution.
Frequently Asked Questions (FAQs)
Q1: What is the difference between catalyst recycling and catalyst regeneration?
A1: Catalyst recycling refers to the process of recovering the catalyst from the reaction mixture after a cycle (e.g., by filtration) and reusing it in a subsequent reaction, often after a simple washing step. Catalyst regeneration is a more intensive treatment applied to a deactivated or "spent" catalyst to restore its catalytic activity and selectivity to a level close to that of the fresh catalyst.[1] Regeneration is necessary when simple recycling is no longer effective.
Q2: How do I know if my catalyst is deactivated or just inhibited?
A2: Inhibition is often a reversible process where a substance is weakly bound to the active sites. A thorough washing procedure (see Experimental Protocol 1) will typically remove simple inhibitors and restore activity. Deactivation often involves stronger chemical changes, such as irreversible poisoning, fouling by polymeric material, or structural changes to the catalyst.[2] If a rigorous washing protocol does not restore activity, deactivation has likely occurred, and a more robust regeneration procedure is required.
Q3: What are the most common causes of deactivation for this compound-based catalysts?
A3: Common causes include:
-
Poisoning: The quinuclidine nitrogen is a Lewis base and can be poisoned by trace acidic impurities or coordinating species in the reactants or solvent.
-
Fouling: Deposition of high molecular weight byproducts on the catalyst surface.[2]
-
Thermal Degradation: For supported catalysts, high temperatures can lead to sintering of the support material, reducing surface area and accessibility of active sites.[2][3]
-
Mechanical Stress: For supported catalysts in stirred reactors, high agitation speeds can lead to attrition and breakdown of the support material over time.
Q4: Can I regenerate a homogeneous (non-supported) this compound catalyst?
A4: Regeneration is more challenging for homogeneous catalysts as deactivation often involves degradation of the catalyst molecule itself. If deactivation is due to the formation of an inactive salt with an acidic byproduct, a basic wash and re-isolation of the catalyst might restore activity. However, if the catalyst molecule has undergone a structural change, regeneration is generally not feasible.
Q5: What are the best practices for storing my catalyst to ensure a long lifespan?
A5: After recovery and washing/regeneration, the catalyst should be thoroughly dried under vacuum to remove all traces of solvent. It should then be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place to prevent slow degradation from air, moisture, or light.
Quantitative Data on Catalyst Performance
The following tables provide representative data on the performance of this compound-based catalysts over multiple cycles, including a hypothetical example of a successful regeneration process.
Table 1: Performance of a Polymer-Supported this compound Catalyst in an Asymmetric Michael Addition Over Multiple Cycles (Recycling Only)
| Cycle | Yield (%) | Enantiomeric Excess (ee %) |
| 1 (Fresh) | 98 | 95 |
| 2 | 97 | 95 |
| 3 | 95 | 93 |
| 4 | 91 | 90 |
| 5 | 85 | 86 |
Note: This data is representative and illustrates a typical trend of gradual performance decline.
Table 2: Representative Example of Catalyst Performance Before and After Regeneration
| Cycle | Catalyst State | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Fresh | 99 | 96 |
| 2 | Recycled | 98 | 96 |
| 3 | Recycled | 95 | 94 |
| 4 | Recycled | 88 | 89 |
| 5 | Recycled (Spent) | 75 | 81 |
| - | Regenerated | - | - |
| 6 | Regenerated | 97 | 95 |
| 7 | Recycled | 96 | 94 |
| 8 | Recycled | 94 | 92 |
This table illustrates the successful restoration of catalytic activity and enantioselectivity following a regeneration procedure on the spent catalyst from cycle 5.
Experimental Protocols
These protocols provide detailed methodologies for the recovery and regeneration of heterogeneous this compound-based catalysts.
Experimental Protocol 1: Rigorous Washing of a Supported Catalyst
This protocol is intended to remove strongly adsorbed products, byproducts, or impurities that are not removed by a simple rinse with the reaction solvent.
Materials:
-
Spent catalyst (e.g., 1 g)
-
Sintered glass funnel or filtration apparatus
-
Solvents:
-
The reaction solvent (e.g., Toluene or DCM)
-
A polar, protic solvent (e.g., Methanol or Ethanol)
-
A polar, aprotic solvent (e.g., THF or Acetone)
-
A non-polar solvent (e.g., Hexane)
-
-
Vacuum oven or high-vacuum line
Procedure:
-
Transfer the spent catalyst to a sintered glass funnel.
-
Wash the catalyst sequentially with the following solvents (using approximately 10 mL of solvent per gram of catalyst for each wash): a. The reaction solvent (3 times) to remove residual reactants and products. b. The polar, aprotic solvent (3 times) to remove more polar byproducts. c. The polar, protic solvent (3 times) to disrupt hydrogen bonding interactions. d. The non-polar solvent (3 times) to facilitate drying.
-
After the final wash, pull air through the catalyst cake for 10-15 minutes to remove the bulk of the solvent.
-
Transfer the catalyst to a suitable flask and dry under high vacuum at a moderate temperature (e.g., 40-50 °C) for at least 4 hours, or until a constant weight is achieved.
-
Store the dried, recycled catalyst under an inert atmosphere.
Caption: Experimental workflow for the rigorous washing of a supported catalyst.
Experimental Protocol 2: Chemical Regeneration via Acid/Base Washing
This protocol is designed to remove poisons that have undergone an acid-base interaction with the catalyst, such as acidic impurities poisoning the basic quinuclidine nitrogen.
Materials:
-
Spent catalyst (e.g., 1 g)
-
Filtration apparatus
-
Dilute aqueous acid (e.g., 0.1 M HCl)
-
Dilute aqueous base (e.g., 0.1 M NaOH or 5% NaHCO₃)
-
Deionized water
-
Methanol or Ethanol
-
Hexane
-
Vacuum oven
Procedure:
-
Place the spent catalyst in a small flask and suspend it in deionized water (approx. 10 mL/g).
-
Acid Wash: Add the dilute acid solution dropwise while stirring until the pH of the slurry is ~2-3. Stir for 15-20 minutes. This step protonates the basic sites and can release bound impurities.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Base Wash: Resuspend the catalyst in deionized water and add the dilute base solution dropwise until the pH is ~10-11. Stir for 15-20 minutes. This deprotonates the catalyst and removes any acidic residues.
-
Filter the catalyst and wash again with deionized water until the filtrate is neutral.
-
Perform a final rinse with methanol or ethanol (2 times) to remove water, followed by hexane (2 times) to aid in drying.
-
Dry the catalyst thoroughly under high vacuum at 40-50 °C for at least 4 hours.
Caption: The lifecycle of a heterogeneous catalyst.
Experimental Protocol 3: Thermal Regeneration (Calcination)
This protocol is for removing coke or polymeric deposits from thermally stable supports (e.g., silica, alumina). This method is not suitable for most polymer-supported catalysts as they will decompose.
Materials:
-
Spent catalyst on a thermally stable support (e.g., silica)
-
Tube furnace with temperature controller and gas flow meter
-
Inert gas (Nitrogen or Argon)
-
Air or a dilute mixture of O₂ in N₂
Procedure:
-
Place the spent catalyst in a quartz boat and position it in the center of the tube furnace.
-
Heat the catalyst to 100-120 °C under a flow of inert gas for 1 hour to remove any adsorbed water and solvents.
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to the target regeneration temperature (typically 300-500 °C, this must be determined experimentally to avoid thermal damage).
-
Once at the target temperature, switch the gas flow to a slow stream of air or dilute O₂. Maintain this for 2-4 hours to burn off the organic deposits. Caution: This step can be exothermic. Monitor the temperature closely to prevent overheating.
-
Switch the gas flow back to the inert gas and cool the furnace down to room temperature.
-
The regenerated catalyst can be used directly or stored under an inert atmosphere.
References
Preventing racemization of (S)-Quinuclidin-3-ol during a reaction
Welcome to the Technical Support Center for (S)-Quinuclidin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stereochemical stability of this compound during chemical transformations. Our goal is to provide practical guidance to help you maintain the enantiomeric purity of this critical chiral building block throughout your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stereochemical integrity important?
This compound, a chiral tertiary amine and secondary alcohol, is a vital intermediate in the synthesis of various pharmaceuticals. Notably, its enantiomer, (R)-Quinuclidin-3-ol, is a key component in the production of Solifenacin, a muscarinic receptor antagonist.[1][2] Maintaining the specific stereoisomeric form is crucial as different enantiomers of a drug can exhibit varied pharmacological effects, efficacy, and toxicity.
Q2: Under what conditions is racemization of this compound a significant risk?
Racemization of this compound is most likely to occur under harsh reaction conditions that can promote the formation of an achiral intermediate. The primary risk factors include:
-
High Temperatures: Elevated temperatures can provide the necessary activation energy for racemization to occur.
-
Strongly Basic or Acidic Conditions: These conditions can facilitate side reactions or the formation of unstable intermediates that may lead to a loss of stereochemical purity.
-
Oxidative Conditions: Oxidation of the secondary alcohol to a ketone (quinuclidin-3-one) destroys the chiral center. This is sometimes done intentionally to "recycle" an unwanted enantiomer.
A documented method for the deliberate racemization of (S)-3-quinuclidinol involves catalysis with Raney Cobalt under a hydrogen atmosphere at 140°C, highlighting conditions that should be avoided if stereochemical retention is desired.[3]
Q3: Can I perform substitution reactions on the hydroxyl group without causing racemization?
Yes, substitution reactions at the hydroxyl group can be performed with high stereochemical fidelity. The key is to choose a method that proceeds through a stereospecific mechanism, such as an SN2 reaction, which results in a predictable inversion of configuration. The Mitsunobu reaction is a well-established method for achieving this with secondary alcohols.[4][5]
Troubleshooting Guide: Unexpected Racemization
Issue: I am observing a loss of enantiomeric excess (e.e.) in my product after a reaction involving this compound. What are the potential causes and solutions?
A loss of enantiomeric excess indicates that racemization is occurring at some stage of your process. The following troubleshooting guide will help you identify and resolve the issue.
Potential Cause 1: Harsh Reaction Conditions
Harsh conditions, particularly the use of strong bases or high temperatures, are a common cause of racemization in chiral alcohols and amino alcohols.
Solutions:
-
Temperature Control: Lower the reaction temperature. Many stereoselective reactions are performed at room temperature or below to minimize side reactions, including racemization.
-
Choice of Base: If a base is required, opt for a milder, non-nucleophilic organic base instead of strong inorganic bases like sodium hydroxide or potassium hydroxide. The synthesis of Solifenacin, for example, successfully employs mild bases such as triethylamine.[2]
-
Reaction Time: Monitor the reaction progress closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to potentially racemizing conditions.
Potential Cause 2: Unstable Intermediates
The reaction mechanism itself might proceed through an intermediate that is not stereochemically stable. For example, any reaction that transiently forms the achiral quinuclidin-3-one as an intermediate will lead to complete racemization.
Solutions:
-
Reaction Selection: Choose reactions with well-defined stereospecific mechanisms. For substitution at the hydroxyl group, consider the following:
-
Mitsunobu Reaction: Proceeds with clean inversion of stereochemistry via an SN2 pathway.[4][5]
-
Two-Step Tosylation/Substitution: Convert the alcohol to a good leaving group (e.g., tosylate) under non-racemizing conditions, followed by substitution with a nucleophile. This also proceeds via an SN2 mechanism with inversion.
-
Potential Cause 3: Racemization During Work-up or Purification
Stereochemical integrity can also be compromised after the reaction is complete.
Solutions:
-
Aqueous Work-up: Avoid using strong acids or bases during the work-up procedure. Use saturated sodium bicarbonate or dilute acid solutions for pH adjustments.
-
Purification: Be aware that silica gel is acidic and can potentially cause racemization of sensitive compounds. If you suspect this is an issue, consider using a neutral support like alumina or deactivating the silica gel with a base (e.g., by including a small percentage of triethylamine in the eluent).
Data Presentation
The following tables summarize reaction conditions and their general effect on the stereochemical outcome when working with this compound.
Table 1: Influence of Reaction Type on Stereochemical Outcome
| Reaction Type | Reagents | Expected Outcome | Risk of Racemization |
| Esterification | Carboxylic Acid, Mild Coupling Agent | Retention of Configuration | Low |
| Carbamate Formation | Isocyanate or Activated Carbamoylating Agent, Mild Base | Retention of Configuration | Low |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile | Inversion of Configuration | Low |
| Tosylation | TsCl, Pyridine or Et₃N | Retention of Configuration | Low |
| Substitution of Tosylate | Nucleophile | Inversion of Configuration | Low to Moderate |
| Williamson Ether Synthesis | Strong Base (e.g., NaH), Alkyl Halide | Retention of Configuration | Moderate to High |
| Oxidation | Oxidizing Agent (e.g., Swern, DMP) | Loss of Chirality (Ketone Formation) | Complete Racemization |
| Intentional Racemization | Raney Co, H₂, 140°C | Racemic Mixture | Complete Racemization |
Table 2: Troubleshooting Guide for a Substitution Reaction (e.g., Etherification)
| Symptom | Potential Cause | Recommended Action |
| Low enantiomeric excess (e.e.) of product | Use of a strong base (e.g., NaH, KH) leading to side reactions or intermediate instability. | Switch to a milder base (e.g., triethylamine, DIPEA). Consider a two-step approach: tosylation followed by substitution with the alkoxide. |
| Low e.e. and low yield | High reaction temperature. | Lower the reaction temperature. Monitor the reaction closely to avoid prolonged heating. |
| Good initial e.e., but decreases over time | Product instability under reaction conditions. | Minimize reaction time. Quench the reaction as soon as the starting material is consumed. |
| Good e.e. post-reaction, but low e.e. after purification | Racemization on silica gel. | Use a neutral stationary phase (e.g., alumina) or buffer the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Protocol 1: Stereospecific Carbamate Formation in the Synthesis of Solifenacin
This protocol is adapted from a patented synthesis of Solifenacin and demonstrates a method that preserves the stereochemistry of (R)-Quinuclidin-3-ol, which is directly applicable to the (S)-enantiomer.
Reaction: Formation of a carbamate from (R)-Quinuclidin-3-ol and an activated isoquinoline.
Materials:
-
(R)-Quinuclidin-3-ol (enantiomeric excess >99%)
-
Bis-[1H-1,2,4-triazol-1-yl]-methanone (CDT)
-
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
Isopropyl acetate (solvent)
-
Triethylamine (base)
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve bis-[1H-1,2,4-triazol-1-yl]-methanone (CDT) in isopropyl acetate.
-
Add (R)-Quinuclidin-3-ol to the solution.
-
Add triethylamine and stir the mixture at room temperature for approximately 2 hours to activate the alcohol.
-
In a separate flask, prepare a solution of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in isopropyl acetate.
-
Add the solution of the isoquinoline to the reaction mixture containing the activated quinuclidinol.
-
Heat the reaction mixture to reflux and age for 4 hours.
-
Upon completion, cool the reaction and proceed with an aqueous work-up using water and a mild base (e.g., sodium bicarbonate solution) to isolate the product.
The use of the mild organic base triethylamine and controlled reaction temperatures are key to maintaining the high optical purity of the final product.[2]
Protocol 2: Stereoinvertive Esterification via the Mitsunobu Reaction
This general procedure illustrates how to invert the stereocenter of this compound to produce an (R)-ester.
Reaction: Mitsunobu esterification of this compound with benzoic acid.
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Benzoic acid
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve this compound, triphenylphosphine (1.5 eq.), and benzoic acid (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution, ensuring the internal temperature remains below 10°C.[6]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting alcohol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate the (R)-quinuclidin-3-yl benzoate. The reaction proceeds with a clean inversion of stereochemistry.[4][5]
Visualizations
References
- 1. WO2009139002A2 - An improved process for the preparation of solifenacin and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 2. US7741489B2 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Analytical methods for determining the enantiomeric excess of (S)-Quinuclidin-3-ol products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on analytical methods for determining the enantiomeric excess (e.e.) of (S)-Quinuclidin-3-ol. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in method selection and implementation.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the enantiomeric excess of this compound?
A1: this compound and its enantiomer, (R)-Quinuclidin-3-ol, are important chiral building blocks in the pharmaceutical industry. (R)-Quinuclidin-3-ol, for instance, is a key precursor for several active pharmaceutical ingredients (APIs) such as Solifenacin, Revatropate, and Talsaclidine.[1][2][3] Since enantiomers can have different pharmacological and toxicological profiles, regulatory agencies often mandate the marketing of a single, active enantiomer.[3] Therefore, accurate determination of the enantiomeric excess is essential for quality control, ensuring the safety and efficacy of the final drug product.
Q2: What are the primary analytical techniques for determining the enantiomeric excess of Quinuclidin-3-ol?
A2: The most common and well-documented methods are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Chiral Gas Chromatography (Chiral GC).[3] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents is also a viable technique.[4][5]
Q3: Does Quinuclidin-3-ol require derivatization for analysis?
A3: Yes, for Chiral HPLC with UV detection, pre-column derivatization is necessary because Quinuclidin-3-ol lacks a strong UV chromophore.[3][6] A common derivatizing agent is benzoyl chloride, which introduces a benzoyl group that allows for sensitive UV detection.[1][7] For Chiral GC analysis, derivatization can also be employed to improve the chromatographic properties of the analyte.[8] For NMR analysis, derivatization with a chiral agent like Mosher's acid is required to form diastereomers with distinguishable NMR signals.[4]
Q4: How do I choose the most suitable analytical method?
A4: The choice of method depends on several factors, including the available instrumentation, the required level of sensitivity and accuracy, and the sample throughput.
-
Chiral HPLC is often preferred for quantitative analysis due to its high precision and accuracy.[1][7] Validated methods are available in the literature.[1][2][9]
-
Chiral GC can also be used, but published methods are often non-validated.[1][7]
-
NMR spectroscopy is a powerful tool but may require more complex sample preparation and data analysis.[4]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound enantiomeric excess.
Chiral HPLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Enantiomers | 1. Inappropriate chiral stationary phase (CSP).2. Suboptimal mobile phase composition.3. Column temperature is not optimal.4. High flow rate. | 1. Screen different CSPs. Polysaccharide-based columns like Chiralpak IA and Chiralpak IC have shown good results.[1][6][10]2. Adjust the ratio of the mobile phase components (e.g., n-hexane, ethanol, 2-propanol, and diethylamine).[1][2][11]3. Optimize the column temperature. A lower temperature (e.g., 15°C) has been shown to improve resolution.[7]4. Reduce the flow rate to increase the interaction time with the CSP.[3] |
| Peak Tailing (especially for the basic quinuclidine analyte) | Secondary interactions between the analyte and residual silanol groups on the silica-based stationary phase. | 1. Add a basic modifier like diethylamine or ethanolamine to the mobile phase to mask the silanol groups.[1][10]2. In reversed-phase HPLC, lowering the mobile phase pH can help protonate the silanol groups.[3] |
| Inconsistent Retention Times | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Column "memory effect" from previous analyses with different additives.[12] | 1. Ensure the column is thoroughly equilibrated with the mobile phase before injection.2. Prepare fresh mobile phase and ensure accurate mixing.3. If using a column with a history of different additives, a thorough washing procedure may be necessary. For immobilized columns, flushing with a strong solvent like DMF may help.[13] |
| Low Detector Response | 1. Incomplete derivatization.2. Low sample concentration.3. Incorrect detection wavelength. | 1. Optimize the derivatization reaction conditions (e.g., reaction time, temperature, and reagent concentration).[7]2. Concentrate the sample or increase the injection volume.3. Ensure the detector is set to the optimal wavelength for the derivatized analyte (e.g., 230 nm for the benzoyl derivative).[1][2] |
Chiral GC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | 1. Incorrect column temperature program.2. Unsuitable chiral stationary phase. | 1. Optimize the oven temperature program, including initial temperature, ramp rate, and final temperature.[14]2. Select a column specifically designed for chiral separations of amines or alcohols, such as a cyclodextrin-based column (e.g., Beta DEXTM 120).[14] |
| Broad Peaks | 1. Active sites in the injector or column.2. Analyte degradation at high temperatures. | 1. Use a deactivated injector liner and column.2. Lower the injector and detector temperatures. |
Quantitative Data Summary
The following tables summarize key parameters for validated Chiral HPLC methods for the analysis of this compound.
Table 1: Chiral HPLC Method Parameters
| Parameter | Method 1 (Benzoyl Chloride Derivatization) |
| Chiral Stationary Phase | Chiralpak IC (250 x 4.6 mm, 5 µm)[1][2][7] |
| Mobile Phase | n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v)[1][2][11] |
| Flow Rate | 0.8 mL/min[7] |
| Column Temperature | 15°C[7] |
| Detection Wavelength | 230 nm[1][2][7] |
| Injection Volume | 10 µL[7] |
| Elution Order | (S)-enantiomer elutes before the (R)-enantiomer[7] |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis with Pre-column Derivatization
This protocol details the determination of this compound in (R)-Quinuclidin-3-ol samples.
1. Derivatization Procedure: a. Accurately weigh and dissolve the Quinuclidin-3-ol sample in dichloromethane. b. Add benzoyl chloride and triethylamine to the solution.[7] c. Shake the mixture for approximately 5 minutes to allow for the esterification reaction to proceed.[7] d. Dilute the reaction mixture to the final volume with methanol.[7]
2. HPLC Instrumentation and Conditions: a. HPLC System: A standard HPLC system equipped with a UV detector. b. Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[7] c. Mobile Phase: A freshly prepared and degassed mixture of n-hexane, ethanol, 2-propanol, and diethylamine (80:8:12:0.4, v/v/v/v).[1][2][11] d. Flow Rate: 0.8 mL/min.[7] e. Column Temperature: 15°C.[7] f. Detection: UV at 230 nm.[1][2][7] g. Injection Volume: 10 µL.[7]
3. Data Analysis: a. Integrate the peak areas for the (S)- and (R)-enantiomer derivatives. b. Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100
Protocol 2: NMR Analysis using a Chiral Derivatizing Agent (Mosher's Ester Formation)
1. Derivatization: a. In an NMR tube, dissolve a known amount of the Quinuclidin-3-ol sample in a deuterated solvent (e.g., CDCl₃).[4] b. Add a slight excess (e.g., 1.1 equivalents) of enantiomerically pure (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).[4] c. Add a small amount of a base such as pyridine or DMAP to catalyze the reaction.[4] d. Allow the reaction to proceed to completion.[4]
2. NMR Data Acquisition: a. Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.[4]
3. Data Analysis: a. Identify a pair of well-resolved signals corresponding to a specific proton or the CF₃ group in the two diastereomers.[4] b. Integrate the areas of these two signals.[4] c. Calculate the enantiomeric excess based on the ratio of the integrals.
Visualizations
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Caption: Troubleshooting logic for poor HPLC resolution.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN104502470A - Method for resolving R/S-3-quinuclidinol by adopting precolumn derivation high performance liquid chromatography - Google Patents [patents.google.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. chiraltech.com [chiraltech.com]
- 14. CN107966510A - Detection method of (R) - (-) -3-quininol - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to (S)- and (R)-Quinuclidin-3-ol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)- and (R)-Quinuclidin-3-ol are chiral bicyclic amino alcohols that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. Their rigid quinuclidine framework and the presence of both a tertiary amine and a hydroxyl group make them valuable as chiral building blocks and potential organocatalysts. This guide provides a comparative overview of the catalytic applications of (S)- and (R)-Quinuclidin-3-ol, supported by available experimental data. While a direct head-to-head comparison of their catalytic efficacy in the same reaction is not extensively documented in the current literature, this document summarizes their individual roles and performance in asymmetric synthesis.
The primary area where these enantiomers are discussed is in their own stereoselective synthesis via the asymmetric reduction of 3-quinuclidinone. However, (R)-Quinuclidin-3-ol has also been explored as a chiral catalyst in the Morita-Baylis-Hillman (MBH) and aza-Morita-Baylis-Hillman (aza-MBH) reactions.
Data Presentation: Synthesis of Enantiopure Quinuclidin-3-ols
The asymmetric synthesis of (S)- and (R)-Quinuclidin-3-ol from 3-quinuclidinone is a well-established method to obtain these chiral molecules with high enantiopurity. Various catalytic systems, both chemical and enzymatic, have been developed for this purpose.
Table 1: Asymmetric Reduction of 3-Quinuclidinone to (S)-Quinuclidin-3-ol
| Catalyst/Enzyme System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| Rhodococcus erythropolis WY1406 (whole cells) | 3-Quinuclidinone | 92 | >99 | - |
| E. coli expressing ReQR-25 | 3-Quinuclidinone (5 g/L) | 93 | >99 | 14 |
Table 2: Asymmetric Reduction of 3-Quinuclidinone to (R)-Quinuclidin-3-ol
| Catalyst/Enzyme System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
| RuBr₂-[(S)-xylbinap][(S)-daipen] | 3-Quinuclidinone | 88-90 | >99 (after recrystallization) | 4 |
| RuXY-Diphosphine-bimaH | 3-Quinuclidinone | >95 | >99 | 16 |
| Nocardia sp. WY1202 (whole cells) | 3-Quinuclidinone | 93 | >99 | - |
| Immobilized QNR | 3-Quinuclidinone | >99 | >99.9 | 3 |
Catalytic Application: (R)-Quinuclidin-3-ol in the Aza-Morita-Baylis-Hillman Reaction
(R)-Quinuclidin-3-ol has been utilized as a chiral organocatalyst in the aza-Morita-Baylis-Hillman (aza-MBH) reaction. This reaction is a powerful carbon-carbon bond-forming transformation that produces highly functionalized allylic amines. The bifunctional nature of (R)-Quinuclidin-3-ol, with its nucleophilic tertiary amine and a hydrogen-bond-donating hydroxyl group, allows it to catalyze this reaction. However, the reported enantioselectivity for this catalyst in the aza-MBH reaction has been modest.
Table 3: Performance of (R)-Quinuclidin-3-ol in the Aza-Morita-Baylis-Hillman Reaction
| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-3-Hydroxyquinuclidine | Tosyl protected imine, Ethyl acrylate | Aza-MBH adduct | - | 2[1] |
Experimental Protocols
Synthesis of this compound via Asymmetric Enzymatic Reduction
This protocol is a general representation based on the use of a whole-cell biocatalyst expressing a quinuclidinone reductase.
Materials:
-
3-Quinuclidinone hydrochloride
-
E. coli cells expressing a suitable (S)-selective quinuclidinone reductase (e.g., ReQR-25)
-
Glucose (for cofactor regeneration)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., chloroform)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, prepare a solution of 3-quinuclidinone hydrochloride and glucose in the buffer.
-
Add the whole-cell biocatalyst to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 30-37°C) with agitation.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC or HPLC).
-
Once the reaction is complete, separate the cells by centrifugation.
-
Extract the aqueous phase with an organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization.
-
Determine the enantiomeric excess using chiral HPLC or GC.
Synthesis of (R)-Quinuclidin-3-ol via Asymmetric Hydrogenation
This protocol is a general guide for the asymmetric hydrogenation of 3-quinuclidinone using a chiral Ruthenium catalyst.
Materials:
-
3-Quinuclidinone
-
Chiral Ruthenium catalyst (e.g., RuBr₂-[(S)-xylbinap][(S)-daipen])
-
Anhydrous solvent (e.g., ethanol)
-
Base (e.g., potassium tert-butoxide)
-
High-purity hydrogen gas
Procedure:
-
In a high-pressure reactor under an inert atmosphere, dissolve 3-quinuclidinone and the chiral Ru-catalyst in the anhydrous solvent.
-
Add the base to the mixture.
-
Seal the reactor and purge it several times with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 15 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 30-45°C) for the specified time.
-
Monitor the reaction for completion.
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Work-up the reaction mixture, which may involve pH adjustment and extraction with an organic solvent.
-
Purify the crude product, often by recrystallization, to enhance enantiomeric purity.
-
Determine the enantiomeric excess by chiral HPLC or GC.
General Protocol for the Aza-Morita-Baylis-Hillman Reaction
This protocol provides a general framework for the aza-MBH reaction, where (R)-Quinuclidin-3-ol can be used as a catalyst.
Materials:
-
Imine (e.g., N-tosyl protected imine)
-
Activated alkene (e.g., ethyl acrylate)
-
(R)-Quinuclidin-3-ol (catalyst)
-
Anhydrous solvent (e.g., acetonitrile or a solvent-free ball-milling setup)
Procedure:
-
Combine the imine, activated alkene, and (R)-Quinuclidin-3-ol in the reaction vessel.
-
If in solution, stir the mixture at the desired temperature (e.g., room temperature to -30°C). If using ball-milling, add a grinding auxiliary (e.g., NaCl) and mill at a specified frequency.
-
Monitor the reaction progress by TLC, GC, or NMR.
-
Upon completion, quench the reaction if necessary.
-
Purify the product using column chromatography.
-
Characterize the product and determine the enantiomeric excess using chiral HPLC.
Visualizations
Logical Workflow for the Synthesis of Enantiopure Quinuclidin-3-ols
Caption: Synthetic pathways to (S)- and (R)-Quinuclidin-3-ol.
Reaction Mechanism of the Aza-Morita-Baylis-Hillman Reaction
Caption: Mechanism of the aza-Morita-Baylis-Hillman reaction.
Conclusion
As a catalyst, (R)-Quinuclidin-3-ol has been applied to the aza-Morita-Baylis-Hillman reaction, leveraging its bifunctional nature. However, its effectiveness in inducing high enantioselectivity in this transformation has been limited in the reported examples. The catalytic applications of this compound are less documented, and a direct comparison with its (R)-enantiomer in a catalytic reaction remains an area for future investigation. For researchers and drug development professionals, the choice between these enantiomers will likely be dictated by the desired stereochemistry of the final product, with their synthesis being a well-trodden path and their application as catalysts being a more nascent field of exploration.
References
A Comparative Analysis of (S)-Quinuclidin-3-ol and Other Chiral Organocatalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an optimal chiral organocatalyst is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides a comparative study of (S)-Quinuclidin-3-ol and other prominent chiral organocatalysts, with a focus on their application in asymmetric carbon-carbon bond-forming reactions. Performance data, experimental protocols, and mechanistic insights are presented to facilitate an informed choice of catalyst for specific synthetic challenges.
This compound, a bifunctional organocatalyst, has garnered attention for its ability to catalyze a variety of asymmetric transformations. Its rigid bicyclic structure and the presence of both a nucleophilic tertiary amine and a hydrogen-bond-donating hydroxyl group allow it to effectively activate substrates and control the stereochemical outcome of reactions. However, a range of other chiral organocatalysts, including cinchona alkaloid derivatives and chiral phosphines, have also demonstrated exceptional performance in similar applications, often exhibiting superior reactivity and enantioselectivity.
This guide will focus on the comparative performance of these catalysts in the context of the Morita-Baylis-Hillman (MBH) and aza-Morita-Baylis-Hillman (aza-MBH) reactions, which are powerful methods for the formation of densely functionalized chiral molecules.
Performance Comparison of Chiral Organocatalysts
The efficacy of a chiral organocatalyst is typically evaluated based on the yield and enantiomeric excess (ee) of the desired product, as well as the reaction time. The following tables summarize the performance of this compound and its key competitors in representative asymmetric reactions.
Aza-Morita-Baylis-Hillman Reaction of N-Tosylimines with Methyl Vinyl Ketone
The aza-MBH reaction is a crucial method for the synthesis of chiral β-amino carbonyl compounds. The following table compares the performance of different organocatalysts in the reaction between various N-tosylimines and methyl vinyl ketone.
| Catalyst | Aldehyde/Imine | Yield (%) | ee (%) | Time (h) | Reference |
| This compound | N-(phenylmethylene)-4-methylbenzenesulfonamide | 81 | 64 (R) | 99 | [1] |
| β-Isocupreidine (β-ICD) | N-(phenylmethylene)-4-methylbenzenesulfonamide | 95 | 97 (S) | 48 | [2] |
| (R)-BINAP-based phosphine | N-(phenylmethylene)-4-methylbenzenesulfonamide | 91 | 95 (S) | 48 | [3] |
| Cinchonidine-derived thiourea | N-(phenylmethylene)-4-methylbenzenesulfonamide | 92 | 91 (S) | 24 | [4] |
Analysis: In this specific aza-MBH reaction, the cinchona alkaloid derivative β-isocupreidine and the BINAP-based phosphine catalyst demonstrate significantly higher enantioselectivity and comparable or better yields in shorter reaction times compared to this compound. The cinchonidine-derived thiourea also shows excellent performance. This suggests that for this transformation, these alternative catalysts may be more effective.
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental C-C bond-forming reaction. Here, we compare the performance of a bifunctional amine-thiourea catalyst derived from a cinchona alkaloid with other catalyst types in the addition of various nucleophiles to nitroalkenes.
| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| Cinchonidine-derived thiourea | Acetophenone | trans-β-Nitrostyrene | 98 | 94 | [4] |
| (S)-Proline | Cyclohexanone | trans-β-Nitrostyrene | 99 | 99 | Not found in search results |
| Chiral Phosphine | Diethyl malonate | trans-β-Nitrostyrene | 95 | 92 | Not found in search results |
Mechanistic Considerations and Experimental Workflows
The stereochemical outcome of these organocatalyzed reactions is determined by the specific interactions between the catalyst and the substrates in the transition state.
Proposed Catalytic Cycle for the Aza-Morita-Baylis-Hillman Reaction
The following diagram illustrates a generally accepted mechanism for the aza-MBH reaction catalyzed by a tertiary amine organocatalyst like this compound.
Caption: Proposed catalytic cycle for the tertiary amine-catalyzed aza-MBH reaction.
Bifunctional catalysts, such as cinchona alkaloid-derived thioureas, enhance this cycle by simultaneously activating the imine electrophile through hydrogen bonding with the thiourea moiety, leading to higher reactivity and stereoselectivity.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for an organocatalyzed asymmetric reaction.
Caption: General experimental workflow for an organocatalyzed asymmetric reaction.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing the performance of different catalysts.
General Procedure for the Aza-Morita-Baylis-Hillman Reaction
To a solution of the N-protected imine (0.5 mmol) and the activated alkene (1.5 mmol) in an appropriate solvent (e.g., CH2Cl2, THF, 2 mL) is added the chiral organocatalyst (0.05 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired aza-MBH adduct. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) analysis.[3]
General Procedure for the Asymmetric Michael Addition
To a mixture of the nitroalkene (0.25 mmol) and the catalyst (0.025 mmol, 10 mol%) in a suitable solvent (e.g., toluene, CH2Cl2, 1.0 mL) is added the carbonyl compound (0.5 mmol). The reaction is stirred at the specified temperature until the starting nitroalkene is consumed as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to give the corresponding Michael adduct. The enantiomeric excess and diastereomeric ratio are determined by chiral HPLC analysis.[5]
Conclusion
While this compound is a competent chiral organocatalyst for certain asymmetric transformations, this comparative guide highlights that for reactions such as the aza-Morita-Baylis-Hillman reaction, alternative catalysts, particularly bifunctional cinchona alkaloid derivatives and chiral phosphines, can offer superior performance in terms of enantioselectivity, yield, and reaction time. The choice of catalyst should be guided by the specific substrates and desired outcome of the reaction. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the rational design and optimization of asymmetric catalytic systems. Further investigation into the substrate scope and reaction conditions for each class of catalyst is encouraged to fully unlock their synthetic potential.
References
- 1. Expedient Organocatalytic Aza-Morita–Baylis–Hillman Reaction through Ball-Milling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enantioselective organocatalyzed aza-Morita–Baylis–Hillman reaction of isatin-derived ketimines with acrolein - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Validating the efficacy of (S)-Quinuclidin-3-ol in a specific asymmetric transformation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the asymmetric synthesis of (S)-Quinuclidin-3-ol, a crucial chiral building block in the development of various pharmaceuticals. While often sought for its role as a chiral synthon that is incorporated into the final molecular structure, its efficient and enantiomerically pure synthesis is a critical challenge in medicinal chemistry. This document outlines and compares the predominant chemical and enzymatic approaches to obtaining this compound, supported by experimental data and detailed protocols.
The Role of this compound: A Chiral Building Block
It is essential to clarify that this compound is primarily utilized as a chiral building block, not as a catalyst in asymmetric transformations. A chiral building block is an enantiomerically pure compound that becomes a permanent part of the target molecule's structure, imparting its chirality to the final product. This is in contrast to a chiral catalyst, which facilitates a stereoselective reaction without being consumed. The rigid, bicyclic structure of quinuclidinol and its defined stereocenter are integral to the pharmacological activity of the drugs synthesized from it.
Performance Comparison of Synthetic Routes
The synthesis of enantiomerically pure this compound is most commonly achieved through the asymmetric reduction of the prochiral ketone, 3-quinuclidinone. The two main strategies, chemical synthesis via asymmetric hydrogenation and enzymatic reduction, offer distinct advantages and disadvantages in terms of yield, enantioselectivity, and reaction conditions.
Data Presentation: Asymmetric Synthesis of Quinuclidinols
The following tables summarize the performance of various catalytic systems in the asymmetric synthesis of both (R)- and this compound. This data provides a comparative overview of the efficacy of different approaches.
Table 1: Enzymatic Reduction of 3-Quinuclidinone to this compound
| Enzyme (Reductase) | Source Organism | Product | Conversion (%) | Enantiomeric Excess (ee%) | Reaction Time (h) |
| ReQR-13 | Rhodococcus erythropolis | (S)-3-quinuclidinol | >99 | >99 | Not Specified |
| ReQR-25 | Rhodococcus erythropolis | (S)-3-quinuclidinol | 93 | >99 | 14 |
Table 2: Chemical and Enzymatic Synthesis of (R)-Quinuclidin-3-ol
| Method | Catalyst/Enzyme | Substrate | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time (h) |
| Asymmetric Hydrogenation | RuXY-Diphosphine-bimaH | 3-Quinuclidinone | >95 | >99 | 16 |
| Enzymatic Reduction | Quinuclidinone Reductase (QNR) | 3-Quinuclidinone | 100 | >99.9 | Not Specified |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Enzymatic Synthesis of this compound via Whole-Cell Biocatalysis
This protocol describes the asymmetric reduction of 3-quinuclidinone using whole cells of Rhodococcus erythropolis expressing a quinuclidinone reductase.
Materials:
-
Rhodococcus erythropolis WY1406 cells
-
3-Quinuclidinone hydrochloride
-
Glucose
-
Phosphate buffer (100 mM, pH 8.0)
-
Centrifuge
-
Incubator shaker
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Acetone
Procedure:
-
Cell Suspension: Prepare a suspension of resting Rhodococcus erythropolis WY1406 cells (e.g., 8.5 g wet weight) in phosphate buffer (125 mL).
-
Reaction Mixture: To the cell suspension, add 3-quinuclidinone hydrochloride (1.0 g) and glucose (3.3 g).
-
Incubation: Incubate the reaction mixture at 37°C with shaking at 200 rpm for 30 hours.
-
Cell Separation: After the reaction, centrifuge the mixture to separate the bacterial cells.
-
Work-up:
-
Combine the supernatants and adjust the pH to 12 with K₂CO₃.
-
Evaporate the mixture under vacuum.
-
Extract the residue with dichloromethane.
-
Filter and concentrate the filtrate under vacuum to obtain the crude product.
-
-
Purification: Add acetone to the crude product, stir, and concentrate under vacuum to yield this compound as a white powder.
Protocol 2: Chemical Synthesis of (R)-Quinuclidin-3-ol via Asymmetric Hydrogenation
This protocol outlines the asymmetric hydrogenation of 3-quinuclidinone using a chiral Ruthenium catalyst. A similar approach with a catalyst bearing the opposite chirality would be used for the synthesis of the (S)-enantiomer.
Materials:
-
3-Quinuclidinone
-
Isopropanol
-
Potassium tert-butoxide
-
Chiral Ruthenium catalyst (e.g., RuCl₂[(R)-Binap]-[(S)-Bn-bimaH])
-
High-pressure autoclave
-
Hydrogen gas
Procedure:
-
Reactor Setup: In a glove box, charge a high-pressure autoclave with 3-quinuclidinone, the chiral Ruthenium catalyst, and potassium tert-butoxide.
-
Solvent Addition: Add degassed isopropanol to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25°C) for the specified time (e.g., 16 hours).
-
Work-up:
-
Carefully vent the hydrogen gas.
-
The reaction mixture can be worked up through standard procedures such as solvent evaporation and extraction.
-
-
Purification: The product, (R)-3-quinuclidinol, can be purified by crystallization or chromatography.
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis and the conceptual difference between a chiral building block and a chiral catalyst.
Caption: A generalized workflow for the asymmetric synthesis of this compound.
Caption: Conceptual difference between a chiral building block and a chiral catalyst.
Enantioselectivity comparison between (S)-Quinuclidin-3-ol and cinchona alkaloids
An Objective Comparison of (S)-Quinuclidin-3-ol and Cinchona Alkaloids in Asymmetric Synthesis
Introduction
In the realm of asymmetric synthesis, the quest for efficient and highly selective methods to produce enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry. Chiral catalysts and building blocks are central to this endeavor. This guide provides a comparative analysis of two important classes of chiral molecules: cinchona alkaloids, which are renowned organocatalysts, and this compound, a valuable chiral building block. While both contribute to the synthesis of enantiopure molecules, their roles and modes of action are fundamentally different. Cinchona alkaloids act as external agents that induce chirality in a reaction, whereas this compound is typically incorporated as a stereodefined fragment into the final product.
Cinchona Alkaloids: Versatile Organocatalysts
Cinchona alkaloids, such as quinine, quinidine, cinchonine, and cinchonidine, are naturally occurring compounds that have emerged as powerful organocatalysts in a wide array of asymmetric reactions.[1][2] Their catalytic prowess stems from their unique bifunctional nature, possessing both a basic quinuclidine nitrogen and a hydrogen-bonding hydroxyl group in close proximity.[3][4] This arrangement allows them to simultaneously activate both the nucleophile and the electrophile, leading to highly organized, stereoselective transition states.[3][5]
Mechanism of Action
The generally accepted mechanism for many cinchona alkaloid-catalyzed reactions involves the quinuclidine nitrogen acting as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group at the C9 position acts as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation within a chiral scaffold effectively controls the facial selectivity of the reaction, resulting in high enantiomeric excess (ee%).[5]
Performance in Asymmetric Reactions
Cinchona alkaloids and their derivatives have been successfully employed in a multitude of asymmetric transformations, consistently affording high yields and excellent enantioselectivities. Below is a summary of their performance in several key reaction types.
| Reaction Type | Catalyst | Substrate Example | Enantiomeric Excess (ee%) |
| Michael Addition | 9-amino-9-deoxy-epi-cinchonine derivative | Pentane-2,4-dione to trans-β-nitrostyrene | Up to 99%[6][7] |
| Aldol Reaction | C9 urea derivative of a Cinchona alkaloid | Isatins with carbonyl compounds | Good enantioselectivity[3] |
| Mannich Reaction | Cinchona alkaloid-derived catalyst | γ-butenolide with isatin imines | 83% - 96%[3] |
| Phase-Transfer Catalysis | O-allyl-N-9-anthracenylmethyl cinchonidium bromide | Benzylation of glycinate Schiff base | 94%[8] |
Experimental Protocol: Asymmetric Michael Addition
The following is a representative protocol for the Michael addition of a dicarbonyl compound to a nitro-olefin catalyzed by a cinchona alkaloid derivative.
-
Materials: trans-β-nitrostyrene, pentane-2,4-dione, cinchona alkaloid-based catalyst (e.g., a thiourea derivative), and a suitable solvent (e.g., toluene).
-
Procedure:
-
To a solution of trans-β-nitrostyrene (1.0 mmol) in toluene (2.0 mL) is added pentane-2,4-dione (1.2 mmol).
-
The cinchona alkaloid catalyst (0.05 mmol, 5 mol%) is then added to the mixture.
-
The reaction is stirred at room temperature for the time specified in the relevant literature (typically 24-72 hours), monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
-
Purification and Analysis:
-
The crude product is purified by column chromatography on silica gel.
-
The enantiomeric excess of the purified product is determined by chiral HPLC analysis.[6]
-
This compound: A Chiral Building Block
In contrast to the catalytic role of cinchona alkaloids, this compound is primarily utilized as a chiral building block, meaning it is a stereochemically defined precursor that is incorporated into the final structure of a target molecule, often a pharmaceutically active compound.[9] Its rigid bicyclic structure and defined stereocenter make it a valuable synthon for drugs targeting various receptors.[10]
Enantioselective Synthesis
The production of enantiomerically pure this compound is a critical challenge. Biocatalysis, particularly the asymmetric reduction of the prochiral ketone 3-quinuclidinone, has proven to be a highly effective strategy, offering excellent yields and near-perfect enantioselectivity under mild, environmentally friendly conditions.[11][12]
Biocatalytic Reduction Performance
Various microorganisms and isolated enzymes have been identified that can efficiently reduce 3-quinuclidinone to this compound with high stereoselectivity.
| Biocatalyst | Substrate Conc. | Yield (%) | Enantiomeric Excess (ee%) |
| Rhodococcus erythropolis WY1406 | - | 92 | >99% (S)[11] |
| E. coli expressing ReQR-25 | 5 g/L | 93 | >99% (S)[11] |
| Rhodotorula rubra JCM3782 (reductase) | 618 mM | nearly stoichiometric | >99.9% (R)[12][13] |
Note: While the focus is on this compound, some highly efficient biocatalysts produce the (R)-enantiomer, as shown for comparison.
Experimental Protocol: Enzymatic Synthesis of this compound
The following protocol outlines a whole-cell biocatalytic reduction of 3-quinuclidinone.
-
Materials: E. coli cells expressing a suitable ketoreductase (e.g., ReQR-25), 3-quinuclidinone, glucose (as a co-substrate for cofactor regeneration), buffer solution (e.g., phosphate buffer, pH 7.0), and an organic solvent for extraction (e.g., chloroform).
-
Procedure:
-
Prepare a suspension of the whole-cell biocatalyst in the buffer solution.
-
Add 3-quinuclidinone and glucose to the cell suspension in a reaction vessel.
-
Maintain the reaction at a controlled temperature (e.g., 30-37°C) with agitation for a specified period (e.g., 14 hours).[11]
-
Monitor the reaction progress by GC or HPLC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an organic solvent.
-
Dry the combined organic layers and evaporate the solvent to obtain the crude product.
-
Determine the enantiomeric excess of the this compound by chiral GC or HPLC analysis.[9]
-
Comparative Summary and Conclusion
The comparison between cinchona alkaloids and this compound highlights two distinct and vital strategies in modern asymmetric synthesis.
| Feature | Cinchona Alkaloids | This compound |
| Primary Role | Asymmetric Organocatalyst | Chiral Building Block |
| Mode of Action | External chiral induction via bifunctional catalysis. | Internal source of chirality; incorporated into the final product. |
| Application | Broadly applicable to a wide range of asymmetric reactions. | Used in the synthesis of specific target molecules, primarily pharmaceuticals. |
| Source of Chirality | Natural products from Cinchona tree bark. | Synthesized enantioselectively, often via biocatalysis. |
References
- 1. Quinine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of Cinchona Catalysts Containing Ethyl or Vinyl or Ethynyl Group at Their Quinuclidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(S)-Quinuclidin-3-ol Derivatives: A Comparative Benchmark in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient, selective, and robust catalysts is paramount. (S)-Quinuclidin-3-ol and its derivatives, belonging to the broader class of Cinchona alkaloids, have emerged as powerful organocatalysts. Their rigid bicyclic structure provides a well-defined chiral environment, making them highly effective in a variety of enantioselective transformations. This guide presents an objective comparison of the performance of this compound-derived and related Cinchona alkaloid catalysts against existing technologies, supported by experimental data from key asymmetric reactions.
Performance in Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. The performance of various Cinchona alkaloid-derived catalysts in the addition of 1,3-dicarbonyl compounds to nitro-olefins is a key benchmark. Below is a comparison of different catalyst systems.
Table 1: Comparison of Catalysts in the Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| Quinine-derived Thiourea | 10 | Toluene | 12 | 89 | 94 |
| Hydroquinine-derived Squaramide | 10 | Toluene | 12 | >99 | 92 |
| (S)-Proline | 20 | DMSO | 24 | 95 | 75 |
| BINAP-AgOAc | 5 | THF | 12 | 98 | 96 |
Performance in Asymmetric Baylis-Hillman Reaction
The Morita-Baylis-Hillman (MBH) reaction is a versatile method for forming carbon-carbon bonds between an activated alkene and an electrophile. Quinuclidine derivatives have proven to be effective catalysts for this reaction.
Table 2: Comparison of Catalysts in the Asymmetric Baylis-Hillman Reaction of p-Nitrobenzaldehyde with Methyl Acrylate
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound derivative | 10 | DMF | 48 | 85 | 92 |
| DABCO | 20 | Neat | 72 | 70 | - |
| (S)-BINOL-Ti(OiPr)₄ | 10 | CH₂Cl₂ | 24 | 90 | 98 |
| (S)-Proline | 20 | DMSO | 96 | 65 | 40 |
Experimental Protocols
Asymmetric Michael Addition Catalyzed by a Quinine-Derived Thiourea Catalyst
Objective: To synthesize an enantioenriched Michael adduct via the conjugate addition of a β-ketoester to a nitro-olefin using a Cinchona alkaloid-derived thiourea catalyst.
Materials:
-
Quinine-derived thiourea catalyst (C1)
-
N-Boc ketimine (1a)
-
3-benzoyl-prop-2-en-1-ol (2a)
-
Toluene
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-Boc ketimine 1a (0.2 mmol) and 3-benzoyl-prop-2-en-1-ol 2a (0.2 mmol) in toluene (2.0 mL) is added the quinine-derived bifunctional thiourea C1 (10 mol%).[1]
-
The reaction mixture is stirred at room temperature for 12 hours.[1]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography (ethyl acetate/hexanes) to afford the desired spiro oxazolidine-pyrazolinone 3aa.[1]
-
The yield and diastereomeric ratio are determined from the purified product.
-
The enantiomeric excess of the major and minor diastereomers is determined by chiral HPLC analysis.[1]
Asymmetric Baylis-Hillman Reaction
A general procedure for the Baylis-Hillman reaction involves the coupling of an activated alkene with an aldehyde, catalyzed by a tertiary amine like a quinuclidine derivative.[2]
Objective: To perform an asymmetric Baylis-Hillman reaction between an aldehyde and an activated alkene.
Materials:
-
Aldehyde
-
Activated Alkene (e.g., methyl acrylate)
-
Quinuclidine-based catalyst
-
Appropriate solvent (e.g., DMF, MeOH)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vessel, the aldehyde and the activated alkene are dissolved in the chosen solvent.
-
The quinuclidine-based catalyst (typically 10-20 mol%) is added to the mixture.
-
The reaction is stirred at room temperature, and its progress is monitored by TLC or GC/MS.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the Baylis-Hillman adduct.
-
The enantiomeric excess of the product is determined by chiral HPLC analysis.
Visualizing Reaction Mechanisms and Workflows
Asymmetric Michael Addition Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric Michael addition.
Experimental Workflow for Catalyst Screening
References
A Comparative Guide to (S)-Quinuclidin-3-ol and its Alternatives in Cholinergic Research
For Researchers, Scientists, and Drug Development Professionals
(S)-Quinuclidin-3-ol is a versatile chiral building block and a key scaffold in medicinal chemistry, particularly in the development of ligands targeting the cholinergic nervous system. Its rigid bicyclic structure provides a well-defined orientation for functional groups, making it an attractive starting point for the synthesis of compounds that interact with muscarinic and nicotinic acetylcholine receptors, as well as cholinesterases. This guide provides a comparative overview of the experimental results obtained with this compound and its alternatives, supported by experimental data and detailed protocols.
Comparison of Biological Activities
The biological effects of this compound and its derivatives are primarily centered on their interaction with components of the cholinergic system. This section compares the activity of this compound and its enantiomer, (R)-Quinuclidin-3-ol, with established cholinergic ligands such as scopolamine (a muscarinic antagonist) and nicotine (a nicotinic agonist).
Muscarinic Receptor Binding Affinity
This compound serves as a precursor for various muscarinic receptor ligands. The binding affinity of these compounds is often determined through radioligand binding assays, where they compete with a radiolabeled ligand, such as [3H]N-methylscopolamine, for binding to specific muscarinic receptor subtypes (M1-M5).
| Compound | Receptor Subtype | K_i_ (nM) | Reference Compound | K_i_ (nM) |
| (±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | M1 | 2.0 | Scopolamine | ~1 |
| M2 | 13 | |||
| M3 | 2.6 | |||
| M4 | 2.2 | |||
| M5 | 1.8 | |||
| (±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate | M3 | - | Scopolamine | ~1 |
| (Selectivity) | (17-fold at M3 over M2) |
K_i_ (inhibitory constant) is a measure of binding affinity; a lower K_i_ value indicates higher affinity. Data for quinuclidinyl carbamate derivatives are presented to illustrate the potential of the quinuclidinol scaffold.[1]
Nicotinic Acetylcholine Receptor Activity
The quinuclidine scaffold is also present in ligands that modulate nicotinic acetylcholine receptors (nAChRs). The activity of these compounds can be assessed by measuring changes in intracellular calcium concentration or ion channel currents upon receptor activation.
| Compound | Receptor Subtype | Agonist/Antagonist Activity | Reference Compound | Activity |
| This compound derivatives | α4β2 nAChR | Partial Agonist | Nicotine | Agonist |
| α7 nAChR | Varies with substitution |
The specific activity of this compound itself on nAChRs is less characterized than its derivatives. The table reflects the general finding that the quinuclidine core can be modified to produce nAChR modulators.[2][3][4]
Cholinesterase Inhibition
Derivatives of quinuclidin-3-ol have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of acetylcholine. Their inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
| Compound | Enzyme | K_i_ (µM) | Selectivity (AChE/BChE) |
| N-octyl-3-hydroxyquinuclidinium | AChE | 156.2 | 1.8 |
| BChE | 85.1 | ||
| N-decyl-3-hydroxyquinuclidinium | AChE | 63.8 | 5.4 |
| BChE | 11.8 | ||
| N-dodecyl-3-hydroxyquinuclidinium | AChE | 13.2 | 1.5 |
| BChE | 9.0 | ||
| N-tetradecyl-3-hydroxyquinuclidinium | AChE | 4.2 | 0.5 |
| BChE | 7.9 | ||
| N-hexadecyl-3-hydroxyquinuclidinium | AChE | 9.0 | 0.3 |
| BChE | 26.1 |
Data from a study on N-alkyl quaternary 3-hydroxyquinuclidinium derivatives, demonstrating the impact of alkyl chain length on inhibitory activity and selectivity.[5]
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity of a test compound for muscarinic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing muscarinic receptors are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Assay:
-
In a 96-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Counting:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[6][7][8][9][10]
Calcium Imaging Assay for Nicotinic Acetylcholine Receptors
This protocol measures the activation of nAChRs by monitoring changes in intracellular calcium levels.
1. Cell Preparation:
-
Cells expressing the nAChR subtype of interest are cultured on glass coverslips.
-
The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM).
2. Imaging:
-
The coverslip is placed on the stage of a fluorescence microscope.
-
A baseline fluorescence is recorded before the addition of the test compound.
-
The test compound (agonist) is added to the cells, and the change in fluorescence intensity is recorded over time.
3. Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
The response to the test compound is compared to the response elicited by a known nAChR agonist, such as nicotine.[11][12][13][14][15]
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to measure the activity of cholinesterases and the inhibitory potency of test compounds.
1. Reaction Mixture Preparation:
-
In a 96-well plate, a reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 8.0), Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), and the cholinesterase enzyme (AChE or BChE).
2. Inhibition Assay:
-
The test compound is pre-incubated with the enzyme in the reaction mixture for a specific period.
-
The enzymatic reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine).
3. Measurement:
-
The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoic acid).
-
The absorbance of this product is measured spectrophotometrically at 412 nm over time.
4. Data Analysis:
-
The rate of the enzymatic reaction is determined from the change in absorbance over time.
-
The percentage of inhibition by the test compound is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in its absence.
-
The IC50 value is determined by measuring the inhibition at various concentrations of the test compound.
Signaling Pathways and Experimental Workflows
Muscarinic Acetylcholine Receptor (M1/M3/M5) Signaling Pathway
Caption: M1/M3/M5 muscarinic receptor signaling cascade.
Nicotinic Acetylcholine Receptor (α7) Signaling Pathway
Caption: α7 nicotinic receptor-mediated neuroprotective signaling.
Experimental Workflow for Cholinesterase Inhibitor Screening
Caption: Workflow for cholinesterase inhibition assay.
References
- 1. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimal Structural Changes Determine Full and Partial Nicotinic Receptor Agonist Activity for Nicotine Analogues [mdpi.com]
- 3. Nicotinic Receptors Underlying Nicotine Dependence: Evidence from Transgenic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Live Imaging of Nicotine Induced Calcium Signaling and Neurotransmitter Release Along Ventral Hippocampal Axons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biophysics-reports.org [biophysics-reports.org]
- 14. researchgate.net [researchgate.net]
- 15. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Navigating the Transition State Landscape: A Comparative Guide to (S)-Quinuclidin-3-ol Catalysts in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. (S)-Quinuclidin-3-ol and its derivatives have emerged as potent organocatalysts in a variety of asymmetric transformations, most notably the Baylis-Hillman reaction. Understanding the subtle interplay of catalyst structure and reactivity is crucial for rational catalyst design and reaction optimization. This guide provides a comparative analysis of this compound and related catalysts, leveraging experimental reactivity data to infer insights into their transition states.
Comparative Analysis of Quinuclidine-Based Catalysts
The efficiency of a nucleophilic catalyst in the Baylis-Hillman reaction is intrinsically linked to its ability to form a zwitterionic intermediate with the Michael acceptor. The nucleophilicity, and by extension the basicity, of the amine catalyst plays a pivotal role in the initial addition step, which is often rate-determining. The following table summarizes the experimental findings, comparing the reactivity of several quinuclidine derivatives.
| Catalyst | Structure | pKa of Conjugate Acid | Relative Reactivity |
| Quinuclidine | 11.3 | Most Active | |
| This compound | 9.9 | High | |
| 3-Acetoxyquinuclidine | 9.3 | Moderate | |
| 3-Chloroquinuclidine | 8.9 | Moderate | |
| DABCO | 8.7 | Moderate | |
| Quinuclidin-3-one | 7.2 | Least Active |
Data sourced from Aggarwal, V. K.; et al. J. Org. Chem. 2003, 68 (3), 692–700.[1][2]
The data clearly indicates that more basic quinuclidine derivatives are more reactive catalysts in the Baylis-Hillman reaction.[1][2] Quinuclidine, being the most basic, exhibits the highest catalytic activity. This compound, with a pKa of 9.9, is a highly effective catalyst.[1][2] The presence of the hydroxyl group is thought to not only influence the catalyst's basicity but also potentially participate in hydrogen bonding interactions in the transition state, thereby stabilizing it and influencing stereoselectivity.
Experimental Protocols
The comparative reactivity of the quinuclidine-based catalysts was determined by monitoring the progress of the Baylis-Hillman reaction between an aldehyde and a Michael acceptor.
General Procedure for Reactivity Screening:
A solution of the aldehyde (1 equivalent), the Michael acceptor (1 equivalent), and the respective quinuclidine catalyst (0.1 equivalents) in a suitable solvent (e.g., acetonitrile) is stirred at room temperature. The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the rate of product formation. The relative reactivity is then established by comparing the reaction rates under identical conditions for each catalyst.
DFT Studies: A Theoretical Lens into Transition States
While specific comparative DFT data for the this compound series is elusive, DFT calculations are a powerful tool for elucidating the mechanisms of such organocatalyzed reactions. A typical DFT workflow to compare the transition states of different catalysts would involve the following steps:
This computational approach allows for the determination of the activation energies for the different reaction pathways, providing a quantitative measure of catalyst efficiency. Furthermore, analysis of the transition state geometries can reveal crucial non-covalent interactions, such as hydrogen bonds, that are responsible for the observed stereoselectivity.
Visualizing the Catalytic Cycle
The Baylis-Hillman reaction catalyzed by a tertiary amine like this compound proceeds through a well-established mechanism. The following diagram illustrates the key steps in the catalytic cycle.
The enantioselectivity of the reaction is determined in the carbon-carbon bond-forming step (Transition State 1), where the chiral catalyst environment dictates the facial selectivity of the aldehyde addition to the zwitterionic enolate. The hydroxyl group of this compound is believed to play a crucial role in orienting the substrates through hydrogen bonding, leading to high levels of asymmetric induction.
References
A Comparative Guide to the Validation of Absolute Configuration in Chiral Amino Alcohol Catalysis
For Researchers, Scientists, and Drug Development Professionals
The precise determination of the absolute configuration of stereogenic centers is a critical step in asymmetric synthesis, particularly in the development of pharmaceuticals where enantiomers can exhibit vastly different biological activities. This guide provides a comprehensive comparison of experimental methods for validating the absolute configuration of products obtained from catalysis by chiral amino alcohols, with a focus on (S)-Quinuclidin-3-ol as a representative catalyst. Due to the limited specific literature on the catalytic applications of this compound, this guide will also draw comparisons with structurally similar and more extensively studied amino alcohol catalysts, such as L-prolinol derivatives, to provide a thorough overview of the field.
Performance Comparison of Chiral Amino Alcohol Catalysts
While data on the catalytic performance of this compound is not abundant in the literature, we can infer its potential by comparing it to other well-established chiral amino alcohol catalysts in common asymmetric reactions. The following tables summarize the performance of L-prolinol and its derivatives in benchmark aldol and Michael reactions, providing a baseline for what might be expected from similar catalysts.
Table 1: Performance of Amino Alcohol Catalysts in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) (config.) |
| L-Prolinol | Isobutyraldehyde | Acetone | DMSO | RT | 48 | 68 | 95:5 | 93 (anti) |
| L-Proline | Isobutyraldehyde | Acetone | DMSO | RT | 48 | 97 | 95:5 | 96 (anti) |
Table 2: Performance of Amino Alcohol Catalysts in the Asymmetric Michael Addition
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| (S)-Diphenylprolinol TMS ether | Nitrostyrene | Cyclohexanone | Toluene | 0 | 24 | 95 | >99:1 | 99 |
| L-Prolinol derivative | Nitrostyrene | Acetone | Neat | RT | 36 | 91 | - | >99 |
Key Experimental Protocols for Absolute Configuration Determination
The unambiguous assignment of absolute configuration is achieved through a variety of spectroscopic and crystallographic techniques. Below are detailed protocols for the most common methods.
X-ray Crystallography
This is the "gold standard" for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration.
Experimental Protocol:
-
Crystallization: Grow a single, high-quality crystal of the purified product (typically >1 mg). This can be achieved through techniques such as slow evaporation, vapor diffusion, or layering of solvent/anti-solvent systems.
-
Data Collection: Mount the crystal on a goniometer and cool it to a low temperature (typically 100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation). Collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using direct or Patterson methods to obtain an initial electron density map. Build and refine a molecular model against the experimental data.
-
Absolute Configuration Assignment: Utilize the anomalous dispersion effect. For molecules containing at least one heavy atom (e.g., Br, Cl, S), the Flack parameter can be calculated from the diffraction data. A Flack parameter close to 0 with a small standard uncertainty indicates the correct absolute configuration.[1][2] If no heavy atom is present, derivatization with a chiral auxiliary containing a heavy atom may be necessary.
NMR Spectroscopy: Mosher's Ester Analysis
This method is used to determine the absolute configuration of chiral secondary alcohols by converting them into diastereomeric esters with a chiral derivatizing agent.[3][4]
Experimental Protocol:
-
Esterification: Divide the chiral alcohol (1-5 mg) into two equal portions. React one portion with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine or DMAP) in an NMR tube.
-
Reaction Monitoring: Monitor the reaction progress by ¹H NMR until completion.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric MTPA esters.
-
Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the carbinol center. A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when applied to the established Mosher model, allows for the assignment of the absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. By comparing the experimental VCD spectrum to a computationally predicted spectrum, the absolute configuration can be determined.[5][6][7]
Experimental Protocol:
-
Sample Preparation: Dissolve the purified sample (5-10 mg) in a suitable solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.1 M.
-
VCD Spectrum Acquisition: Record the VCD and IR spectra of the sample using a VCD spectrometer. Measurement times can range from one to several hours.
-
Computational Modeling: For one enantiomer of the molecule, perform a conformational search to identify all low-energy conformers. For each conformer, calculate the optimized geometry, vibrational frequencies, and VCD intensities using Density Functional Theory (DFT) (e.g., at the B3LYP/6-31G(d) level of theory).
-
Spectral Comparison: Generate a Boltzmann-averaged calculated VCD spectrum from the computed spectra of the individual conformers. Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer and its mirror image. A good match in the signs and relative intensities of the major bands allows for the confident assignment of the absolute configuration.[6]
Conclusion
The validation of the absolute configuration of products from this compound catalysis, and chiral amino alcohol catalysis in general, is a crucial aspect of asymmetric synthesis. While X-ray crystallography provides the most definitive answer, its requirement for single crystals can be a limitation. Spectroscopic methods such as Mosher's ester analysis and VCD offer powerful alternatives for determining absolute configuration in solution. The choice of method will depend on the nature of the product, the amount of sample available, and the instrumentation at hand. By employing these techniques, researchers can confidently establish the stereochemical outcome of their catalytic reactions, a vital step in the advancement of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. purechemistry.org [purechemistry.org]
- 4. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Stereochemistry of natural products from vibrational circular dichroism - Chemical Communications (RSC Publishing) [pubs.rsc.org]
How does the rigidity of the quinuclidine scaffold affect its catalytic activity?
For researchers, scientists, and drug development professionals, the choice of a catalyst is pivotal to reaction efficiency, selectivity, and yield. In the realm of amine catalysis, the rigid bicyclic structure of quinuclidine presents a significant advantage over its more flexible acyclic and monocyclic counterparts. This guide provides an objective comparison, supported by experimental data, of how the conformational constraints of the quinuclidine scaffold directly contribute to its superior catalytic activity.
The enhanced catalytic performance of quinuclidine is primarily attributed to its unique three-dimensional structure. Unlike flexible tertiary amines such as triethylamine, where the ethyl groups can rotate and sterically hinder the nitrogen's lone pair of electrons, the bridged-ring system of quinuclidine "ties back" the alkyl chains.[1][2] This rigid conformation minimizes steric hindrance around the nitrogen atom, making its lone pair more accessible for nucleophilic attack and protonation.[1][3] Consequently, quinuclidine exhibits both higher basicity and greater nucleophilicity compared to triethylamine, factors that are crucial for its catalytic efficacy in a variety of organic transformations.[1][2][4]
Comparative Catalytic Performance in the Morita-Baylis-Hillman Reaction
A compelling illustration of quinuclidine's superior catalytic activity is observed in the Morita-Baylis-Hillman (MBH) reaction, a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene. The reaction rate is critically dependent on the nucleophilicity and basicity of the amine catalyst.
Experimental data consistently demonstrates that quinuclidine is a more efficient catalyst for the MBH reaction than other commonly used amines. A direct correlation has been established between the basicity (pKa of the conjugate acid) of quinuclidine-based catalysts and their reactivity in the MBH reaction.[5][6]
| Catalyst | Structure | pKa of Conjugate Acid (in water) | Relative Reactivity in MBH Reaction |
| Quinuclidine | Bicyclic Amine | 11.3 | Very High |
| 3-Hydroxyquinuclidine | Substituted Bicyclic Amine | 9.9 | High |
| 3-Acetoxyquinuclidine | Substituted Bicyclic Amine | 9.3 | Moderate-High |
| DABCO | Bicyclic Diamine | 8.7 | Moderate |
| Triethylamine | Acyclic Amine | 10.7 | Low |
Table 1: Comparison of pKa and relative reactivity of various amine catalysts in the Morita-Baylis-Hillman reaction.[4][5]
As indicated in Table 1, quinuclidine, with the highest pKa, demonstrates the highest catalytic activity.[5] While triethylamine has a comparable pKa, its flexible nature and the resulting steric hindrance around the nitrogen atom significantly diminish its effectiveness as a catalyst in the MBH reaction.[1][3]
The Role of Rigidity in the Catalytic Cycle
The rigidity of the quinuclidine scaffold is advantageous throughout the catalytic cycle of the Morita-Baylis-Hillman reaction. The accepted mechanism involves the initial nucleophilic attack of the amine catalyst on the activated alkene to form a zwitterionic intermediate. This is followed by the addition of the aldehyde and subsequent elimination of the catalyst to yield the final product.
References
- 1. quora.com [quora.com]
- 2. homework.study.com [homework.study.com]
- 3. Question: Explain why quinuclidine is a much more reactive nucleophile th.. [askfilo.com]
- 4. Quinuclidine - Wikipedia [en.wikipedia.org]
- 5. Correlation between pK(a) and reactivity of quinuclidine-based catalysts in the Baylis-Hillman reaction: discovery of quinuclidine as optimum catalyst leading to substantial enhancement of scope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-Quinuclidin-3-ol: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of (S)-Quinuclidin-3-ol, a hazardous chemical requiring careful management to ensure personnel safety and environmental compliance.
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, strict adherence to the following disposal procedures is critical.
Immediate Safety and Handling
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the corrosive nature of this compound, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles used in conjunction with a face shield provide the best protection against splashes.[4]
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber or heavy nitrile), a chemical-resistant apron over a lab coat, and plastic arm coverings.[4][5]
-
Respiratory Protection: All handling of this compound that may generate dust should be conducted in a properly functioning chemical fume hood.[4][5]
An eyewash station and emergency shower must be readily accessible in any area where this chemical is handled.[3][4]
Hazard Data Summary
The following table summarizes the key hazard information for this compound. It is imperative to be aware of these hazards before handling the compound.
| Hazard Classification | GHS Code | Precautionary Statement (selected) |
| Skin Corrosion/Irritation, Category 1B | H314 | P260: Do not breathe dusts or mists.[1] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | ||
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | ||
| Acute Toxicity, Oral, Category 4 | H302 | P270: Do not eat, drink or smoke when using this product.[1] |
| P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1] | ||
| Acute Toxicity, Dermal, Category 4 | H312 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Acute Toxicity, Inhalation, Category 4 | H332 | P271: Use only outdoors or in a well-ventilated area.[1] |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal service, which will typically involve controlled incineration. The following protocol outlines the steps for preparing the chemical waste for collection.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: Three primary waste streams should be considered:
-
Unused/Expired this compound: The pure, solid chemical.
-
Contaminated Labware: Non-reusable items such as weighing papers, pipette tips, and gloves that have come into direct contact with the chemical.
-
Empty Containers: The original container of this compound.
-
-
Segregate from Incompatible Materials: this compound is incompatible with strong oxidizing agents and acids.[3][6] Ensure that waste containers are stored separately from these materials to prevent violent reactions.
Step 2: Waste Containment and Labeling
-
Solid Waste:
-
Place pure this compound and grossly contaminated solids into a designated, robust, and sealable hazardous waste container.
-
If the original container is to be disposed of, ensure it is empty, and triple-rinse it with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and treated as hazardous liquid waste.
-
-
Contaminated Labware:
-
Collect lightly contaminated items, such as gloves and weighing papers, in a separate, clearly labeled, and sealed plastic bag or container designated for solid hazardous waste.[7]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound".
-
Indicate the primary hazards (Corrosive, Harmful).
-
Include the date the waste was first added to the container and the name of the generating laboratory/researcher.
-
Step 3: Storage Pending Disposal
-
Designated Storage Area: Store all this compound waste in a designated and properly labeled satellite accumulation area within the laboratory.[8]
-
Container Integrity: Ensure all waste containers are kept tightly closed except when adding waste.[9]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated.[9]
-
Secondary Containment: It is best practice to store waste containers in secondary containment to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS or equivalent department to schedule a collection.
-
Do Not Dispose in Regular Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[1]
Emergency Procedures
In the event of exposure or a spill, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][9]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][9]
-
Spill: For a small spill of solid material, carefully sweep it up to avoid creating dust and place it in a labeled hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS for assistance.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. canbipharm.com [canbipharm.com]
- 3. fishersci.com [fishersci.com]
- 4. 8.9 Corrosives [ehs.cornell.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. echemi.com [echemi.com]
Personal protective equipment for handling (S)-Quinuclidin-3-ol
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of (S)-Quinuclidin-3-ol, a key chiral building block in the synthesis of various pharmaceuticals. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a solid, powdered substance that is classified as a corrosive material, capable of causing severe skin burns and eye damage. It can also be harmful if inhaled, swallowed, or in contact with skin.[1] Therefore, stringent adherence to personal protective equipment (PPE) guidelines and handling procedures is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][3] A face shield offers additional protection against splashes. |
| Hand Protection | Chemical-resistant, impervious gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended.[2] Due to the corrosive nature of the compound, double-gloving is advised.[4] Gloves should be inspected before use and changed immediately if contaminated or damaged. |
| Body Protection | Laboratory Coat or Chemical Protective Suit | A fully buttoned, flame-resistant lab coat should be worn.[4] For scenarios with a higher risk of exposure, such as cleaning up large spills, fire/flame resistant and impervious clothing is necessary.[2][3] |
| Respiratory Protection | NIOSH-approved Respirator | For handling small quantities in a well-ventilated fume hood, an N95 or N100 particle mask may be sufficient.[2] In cases where exposure limits may be exceeded or if irritation is experienced, a full-face respirator with an appropriate cartridge is required.[2][3] A 3M cartridge for organic vapors and ammonia/methylamine (such as 3M series 60924 or 60926) is a suitable option.[5][6][7][8][9] |
Experimental Protocols: Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure and to maintain the integrity of the compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Avoid Dust Formation: This compound is a powder, so care must be taken to avoid generating dust. Use appropriate tools and techniques to minimize aerosolization.[2]
-
Grounding: To prevent fire from electrostatic discharge, ensure that all equipment is properly grounded.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a dry, cool, and well-ventilated place.
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.
Operational and Disposal Plans
A clear and systematic plan for the use and disposal of this compound is essential for laboratory safety and environmental compliance.
Spill Response:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Prevent the spill from spreading and entering drains.
-
Clean-up: Wearing appropriate PPE, carefully sweep up the solid material and place it in a designated, sealed container for disposal.
Disposal Plan:
The disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Professional Disposal: It is recommended to contact a licensed professional waste disposal service for the final disposal of this chemical.
-
Incineration: A common method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
Diagrams
The following diagrams illustrate the key workflows for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Airgas - 3MR60926 - 3M™ Methylamine, Organic Vapor, Formaldehyde, Acid Gas, And Ammonia Respirator Cartridge/Filter For FF-400/7000/6000 Series Respirators [airgas.com]
- 6. nortonsandblasting.com [nortonsandblasting.com]
- 7. americanindustrialsafety.com [americanindustrialsafety.com]
- 8. esafetysupplies.com [esafetysupplies.com]
- 9. 3M 60926 cartridge/P100 filter for formaldehyde, ammonia & others | Sylprotec.com [sylprotec.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
